Product packaging for 4-Methyl-3-hepten-2-one(Cat. No.:CAS No. 22319-25-1)

4-Methyl-3-hepten-2-one

Cat. No.: B14700430
CAS No.: 22319-25-1
M. Wt: 126.20 g/mol
InChI Key: URFGREAPSNSHAH-VOTSOKGWSA-N
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Description

4-Methyl-3-hepten-2-one is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B14700430 4-Methyl-3-hepten-2-one CAS No. 22319-25-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22319-25-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(E)-4-methylhept-3-en-2-one

InChI

InChI=1S/C8H14O/c1-4-5-7(2)6-8(3)9/h6H,4-5H2,1-3H3/b7-6+

InChI Key

URFGREAPSNSHAH-VOTSOKGWSA-N

Isomeric SMILES

CCC/C(=C/C(=O)C)/C

Canonical SMILES

CCCC(=CC(=O)C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-3-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-hepten-2-one is an α,β-unsaturated ketone that holds interest for researchers in various fields, from flavor and fragrance chemistry to synthetic organic chemistry and drug discovery. Its conjugated enone system imparts unique reactivity, making it a versatile building block and a compound with potential biological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, synthesis, and potential relevance in a research and development context.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, purification, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₈H₁₄O--INVALID-LINK--[1]
Molecular Weight 126.20 g/mol --INVALID-LINK--[1]
IUPAC Name (E)-4-methylhept-3-en-2-one--INVALID-LINK--[1]
CAS Number 22319-25-1--INVALID-LINK--[1]
Boiling Point ~165-167 °C (estimated for the related 6-methyl-4-hepten-2-one)--INVALID-LINK--[2]
Kovats Retention Index (Standard Polar) 1015, 1210--INVALID-LINK--[1]
Calculated XLogP3 2.4--INVALID-LINK--[3]
Topological Polar Surface Area 17.1 Ų--INVALID-LINK--[3]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹³C NMR Spectral Data [1]

Chemical Shift (ppm)Assignment
~200C=O (Ketone)
~158C4 (Alkene)
~125C3 (Alkene)
~30C5
~25C2 (Methyl ketone)
~20C4-Methyl
~14C6
~13C7

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.0s1HH3
~2.2q2HH5
~2.1s3HH1
~1.9s3HC4-Methyl
~1.1sextet2HH6
~0.9t3HH7
Infrared (IR) Spectroscopy[1]

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~2960C-H stretch (alkane)
~1670C=O stretch (conjugated ketone)
~1640C=C stretch (alkene)
Mass Spectrometry[1]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zProposed Fragment
126[M]⁺ (Molecular Ion)
111[M - CH₃]⁺
83[M - C₃H₇]⁺
55[C₄H₇]⁺
43[CH₃CO]⁺ (Base Peak)

Synthesis

Experimental Protocol: Aldol (B89426) Condensation

A common method for the synthesis of α,β-unsaturated ketones is the aldol condensation. The following is a representative protocol adapted from the synthesis of a related isomer, 6-methyl-4-hepten-2-one, which can be modified for the synthesis of this compound by using butanal and 2-butanone (B6335102) as starting materials.[2]

Materials:

  • Butanal

  • 2-Butanone

  • Sodium hydroxide (B78521) (aqueous solution)

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine 2-butanone and an aqueous sodium hydroxide solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add butanal dropwise from the dropping funnel to the stirred, cooled mixture over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • Neutralize the reaction mixture with dilute hydrochloric acid until it is slightly acidic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure.

Chemical Reactivity and Potential Biological Significance

The chemical reactivity of this compound is dominated by its α,β-unsaturated ketone moiety. This functional group has two electrophilic sites: the carbonyl carbon and the β-carbon.

Reactivity of the α,β-Unsaturated Ketone System

The conjugated system in α,β-unsaturated ketones allows for 1,4-conjugate addition (Michael addition) in addition to the typical 1,2-addition to the carbonyl group. This reactivity is of significant interest in organic synthesis and drug design.

  • Michael Addition: Nucleophiles can attack the electrophilic β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is fundamental in the synthesis of more complex molecules. The reactivity of the α,β-unsaturated carbonyl group allows it to act as a Michael acceptor, reacting with biological nucleophiles such as the thiol groups in cysteine residues of proteins.[4][5] This covalent interaction can lead to the modulation of protein function and is a mechanism of action for some drugs.[4][5]

Michael_Addition Reactants R-Nu + this compound Product Michael Adduct Reactants->Product 1,4-Conjugate Addition

Caption: Michael Addition of a nucleophile to this compound.

Biological Activity and Relevance in Drug Development

The α,β-unsaturated carbonyl moiety is a recognized pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[6]

  • Anticancer and Cytotoxic Effects: Many compounds containing the α,β-unsaturated ketone scaffold have demonstrated potent anticancer and cytotoxic activities.[7][8] Their mechanism of action is often attributed to their ability to act as Michael acceptors, covalently modifying key proteins involved in cellular processes like proliferation and apoptosis.[4] Some studies suggest that these compounds can induce apoptosis through the mitochondrial pathway.[4]

  • Immunosuppressive and Anti-inflammatory Effects: The reactivity of α,β-unsaturated carbonyls with cellular nucleophiles also underlies their potential immunosuppressive and anti-inflammatory properties.[5] By modifying proteins in immune cells, these compounds can modulate inflammatory signaling pathways.

Biological_Activity cluster_0 This compound (α,β-Unsaturated Ketone) cluster_1 Mechanism of Action cluster_2 Biological Effects A α,β-Unsaturated Ketone Moiety B Michael Acceptor A->B enables C Anticancer/ Cytotoxic B->C leads to D Immunosuppressive/ Anti-inflammatory B->D leads to

Caption: Potential biological activities of this compound.

Safety and Handling

  • Hazards: Assumed to be a flammable liquid and vapor. May be harmful if swallowed or in contact with skin, and toxic if inhaled. Expected to cause skin and eye irritation.[9]

  • Precautions: Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses). Keep away from heat, sparks, and open flames.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Conclusion

This compound is a valuable compound for both synthetic and medicinal chemistry research. Its well-defined chemical and physical properties, combined with the versatile reactivity of its α,β-unsaturated ketone functionality, make it an attractive starting material for the synthesis of more complex molecules. Furthermore, the established biological activities of the α,β-unsaturated ketone pharmacophore suggest that this compound and its derivatives warrant further investigation in the context of drug discovery and development. This technical guide serves as a foundational resource for researchers and scientists working with this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Methyl-3-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Methyl-3-hepten-2-one, an aliphatic ketone. The document details its physicochemical characteristics and presents standardized experimental protocols for their determination, catering to the needs of research and development professionals.

Physicochemical Data

This compound is an organic compound with the molecular formula C8H14O.[1][2][3] It exists as a structural isomer, and its properties can be compared to similar ketones. The quantitative physical properties are summarized in the table below. It is important to note that while some data is derived from experimental measurements on isomers, other values are computationally predicted due to a scarcity of specific experimental data for this exact compound.

PropertyValueData TypeSource(s)
Molecular Formula C8H14O---[1][2][3]
Molecular Weight 126.20 g/mol Computed[1][2][3]
IUPAC Name (E)-4-methylhept-3-en-2-one---[1]
CAS Number 22319-25-1---[1][4]
Boiling Point 171 °C (for isomer 6-Methyl-5-hepten-2-one)Experimental
Melting Point -67 °C (for isomer 6-Methyl-5-hepten-2-one)Experimental
Density 0.855 g/mL (for isomer 6-Methyl-5-hepten-2-one)Experimental
Refractive Index 1.442 (for isomer 6-Methyl-5-hepten-2-one)Experimental
Water Solubility 3.02 g/L (for isomer 6-Methyl-5-hepten-2-one)Experimental
Appearance Colorless liquid (inferred)---
Odor Fruity (reported for similar ketones)---[5]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the key physical properties of a liquid organic compound such as this compound.

The boiling point is a fundamental physical property that can indicate purity.[6] The capillary method is a common and reliable technique for its determination.[6]

Methodology:

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small-diameter test tube.

  • Capillary Insertion: A glass capillary tube, sealed at one end, is inverted and placed into the liquid within the test tube.

  • Heating: The test tube assembly is gently heated in a heating block or oil bath. As the temperature rises, the vapor pressure of the liquid increases, and trapped air will be forced out of the capillary tube, visible as a stream of bubbles.[6]

  • Observation: The heat is carefully controlled. The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.

  • Confirmation: The apparatus is then allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube upon cooling corresponds to the boiling point, where the vapor pressure of the sample equals the atmospheric pressure.[6]

  • Recording: The temperature is recorded from a calibrated thermometer placed in the heating bath. For high accuracy, this value should be corrected for atmospheric pressure.

Density is the mass per unit volume of a substance and is a characteristic property.[7] It can be accurately measured using a volumetric flask and an analytical balance.[7][8]

Methodology:

  • Initial Weighing: A clean, dry volumetric flask of a known volume (e.g., 10.00 mL) is weighed accurately on an analytical balance. This mass is recorded as W1.[7]

  • Sample Filling: The flask is carefully filled with the liquid sample up to the calibration mark. Care is taken to avoid air bubbles and to ensure the meniscus is read correctly.

  • Final Weighing: The filled volumetric flask is weighed again, and this mass is recorded as W2.

  • Calculation: The mass of the liquid (m) is calculated by subtracting the initial mass from the final mass (m = W2 - W1).

  • Density Calculation: The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the flask: ρ = m / V .[7]

  • Temperature Control: The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.[7]

The refractive index measures how light propagates through a substance and is a valuable tool for identifying liquid compounds and assessing their purity.[9] It is typically measured using an Abbe refractometer.[10]

Methodology:

  • Instrument Calibration: The refractometer prisms are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and a soft lens tissue. The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.[10]

  • Sample Application: A few drops of the liquid sample are placed onto the surface of the lower prism using a pipette.[11]

  • Prism Closure: The prism assembly is closed gently to spread the liquid into a thin film.

  • Measurement: The operator looks through the eyepiece and adjusts the controls to bring the light-dark borderline into sharp focus and align it with the crosshairs in the field of view.[11]

  • Reading the Value: The refractive index is read directly from the instrument's illuminated scale, typically to four decimal places.[11]

  • Temperature Correction: The temperature of the measurement is recorded from the thermometer attached to the instrument. Since refractive indices are standardized at 20°C (n D²⁰), a correction factor (typically 0.00045 per °C) is applied if the measurement is taken at a different temperature.[11]

Solubility tests provide qualitative information about the polarity and functional groups present in a molecule.[12][13]

Methodology:

  • Sample and Solvent Preparation: A small, measured amount of the sample (e.g., 0.1 mL) is placed into a test tube.

  • Solvent Addition: Approximately 2 mL of a chosen solvent is added to the test tube.

  • Observation: The mixture is agitated vigorously for 10-20 seconds. The sample is classified as "soluble" if it forms a single homogeneous phase (miscible) or "insoluble" if two distinct layers remain (immiscible).[14]

  • Systematic Testing: This procedure is repeated with a series of solvents to build a solubility profile:

    • Water: To assess polarity. Given its structure, this compound is expected to be sparingly soluble in water.

    • 5% HCl (aq): To test for basic functional groups (e.g., amines).

    • 5% NaOH (aq): To test for acidic functional groups (e.g., phenols, carboxylic acids).

    • Organic Solvents (e.g., Diethyl Ether, Hexane): To assess solubility in non-polar to moderately polar organic media. Ketones are typically soluble in common organic solvents.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of this compound.

G cluster_start Initiation cluster_analysis Physical Property Analysis cluster_methods cluster_end Conclusion start Obtain Pure Sample of This compound qual Qualitative Observation (Appearance, Odor) start->qual bp Boiling Point Determination start->bp den Density Measurement start->den ri Refractive Index Measurement start->ri sol Solubility Tests start->sol end_node Compile Final Physical Property Datasheet qual->end_node bp_method Capillary Method bp->bp_method bp->end_node den_method Gravimetric Method den->den_method den->end_node ri_method Abbe Refractometer ri->ri_method ri->end_node sol_method Miscibility in Various Solvents sol->sol_method sol->end_node

Caption: Workflow for determining physical properties.

References

4-Methyl-3-hepten-2-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methyl-3-hepten-2-one

Introduction

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its nomenclature, physicochemical properties, relevant synthetic methodologies, and available spectral data. While information on the specific biological activity of this compound is limited, this guide aims to provide a thorough foundation of its chemical characteristics.

Nomenclature and Identification

The compound is an unsaturated ketone. The standard IUPAC name is 4-methylhept-3-en-2-one.[1] Due to the presence of a carbon-carbon double bond, it can exist as E/Z stereoisomers.

Table 1: IUPAC Names and Structural Identifiers

Identifier TypeValueReference
IUPAC Name 4-methylhept-3-en-2-one[1]
(E)-isomer IUPAC Name (E)-4-methylhept-3-en-2-one[2]
(Z)-isomer IUPAC Name (Z)-4-methylhept-3-en-2-one[3]
CAS Number 22319-25-1[2]
Molecular Formula C₈H₁₄O[1][4]
InChI InChI=1S/C8H14O/c1-4-5-7(2)6-8(3)9/h6H,4-5H2,1-3H3[1]
InChIKey URFGREAPSNSHAH-UHFFFAOYSA-N[1]
Canonical SMILES CCCC(=CC(=O)C)C[1]

Table 2: Synonyms and Other Identifiers

Synonym/IdentifierSource
3-Hepten-2-one, 4-methyl-[2][4]
DTXSID70865042[1]
SCHEMBL9317701[1]
AKOS026731078[1]
J100.569C[2]

Physicochemical and Spectral Data

A summary of the computed and experimental physicochemical properties of this compound is provided below. It is important to note that many physical properties like boiling and melting points are calculated estimates and experimental data is sparse.

Table 3: Physicochemical Properties

PropertyValueUnitSource/Type
Molecular Weight 126.20 g/mol [1] PubChem
Exact Mass 126.104465066Da[1] PubChem
XLogP3-AA 2.4[1] Computed
Topological Polar Surface Area 17.1Ų[1] Computed
Hydrogen Bond Donor Count 0[1] Computed
Hydrogen Bond Acceptor Count 1[1] Computed
Rotatable Bond Count 3[1] Computed
Normal Boiling Point 440.35K[5] Joback Calculated
Normal Melting Point 210.81K[5] Joback Calculated
Kovats Retention Index 1210[2][4][5] Standard Polar Column

Table 4: Spectral Data Availability

Data TypeAvailabilitySource
¹³C NMR Available[2] SpectraBase
GC-MS Available[2] NIST, SpectraBase
IR (Vapor Phase) Available[2] SpectraBase

Experimental Protocols

Synthesis of Isomer: 6-Methyl-5-hepten-2-one via Aldol Condensation

This protocol describes a base-catalyzed Aldol condensation between isobutyraldehyde (B47883) and acetone (B3395972) to form an isomeric unsaturated ketone. This reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Materials:

  • Acetone (5-10 molar equivalents)

  • Isobutyraldehyde (1 molar equivalent)

  • Aqueous Sodium Hydroxide (B78521) (10-20% solution)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Dilute Hydrochloric Acid (HCl)

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine a large excess of acetone and the aqueous sodium hydroxide solution. Cool the mixture in an ice bath to 0-5 °C.[6]

  • Controlled Addition: Slowly add isobutyraldehyde dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over 1-2 hours. Maintaining a low temperature is critical to control the reaction rate.[6]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.[6]

  • Workup: Neutralize the reaction mixture with dilute HCl until slightly acidic. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with water and then with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[6]

  • Purification: Purify the resulting crude product by fractional distillation under reduced pressure to isolate 6-methyl-5-hepten-2-one.[6]

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification A Combine Acetone & NaOH(aq) in Flask B Cool to 0-5°C (Ice Bath) A->B C Slowly Add Isobutyraldehyde B->C D Stir at Room Temp (12-24h) C->D E Neutralize with HCl D->E F Extract with Diethyl Ether E->F G Wash with H₂O & Brine F->G H Dry over MgSO₄ G->H I Concentrate (Rotovap) H->I J Fractional Distillation I->J K Isolated Product J->K Final Product: 6-Methyl-5-hepten-2-one

Caption: Workflow for the synthesis of 6-Methyl-5-hepten-2-one.

Synthesis of Analogue: 4-Methyl-3-heptanone

This two-step process involves a Grignard reaction to create the alcohol precursor, followed by oxidation to yield the saturated ketone analogue, 4-methyl-3-heptanone. This compound is noted as an alarm pheromone for several ant species.[7]

Step 1: Grignard Synthesis of 4-Methyl-3-heptanol (B77350)

  • Prepare a Grignard reagent from 2-bromopentane (B28208) and magnesium shavings in dry ethyl ether.[7]

  • Slowly add a solution of propanal in dry ether to the Grignard reagent.[7]

  • After the reaction is complete, hydrolyze the mixture with saturated aqueous ammonium (B1175870) chloride.[7]

  • Separate the organic layer, wash, dry, and purify by distillation to yield 4-methyl-3-heptanol.[7]

Step 2: Oxidation to 4-Methyl-3-heptanone

  • Prepare an oxidizing solution of sodium dichromate and sulfuric acid in water.[7]

  • Slowly add the 4-methyl-3-heptanol from Step 1 to the oxidizing solution while stirring.[7]

  • After the reaction, isolate the organic layer, wash with 10% sodium hydroxide, dry, and purify by distillation to yield 4-methyl-3-heptanone.[7]

Biological Activity and Context

There is a notable lack of specific toxicological or pharmacological data for this compound in publicly accessible scientific literature. Its primary reported occurrence is as a natural product found in tomatoes (Solanum lycopersicum).[1]

While this specific molecule lacks extensive biological characterization, its saturated analogue, 4-methyl-3-heptanone, is known to function as an alarm pheromone for the Texas leaf-cutting ant and the harvester ant.[7] The broader class of unsaturated ketones and related monoterpenoids exhibits a wide range of biological activities, but direct extrapolation to this compound is not appropriate without specific experimental data. For professionals in drug development, this compound could represent a novel scaffold, but its biological effects would require foundational in vitro and in vivo screening.

G A Target Compound: This compound B Saturated Analogue: 4-Methyl-3-heptanone A->B Saturation C Positional Isomer: 6-Methyl-5-hepten-2-one A->C Isomerization D Stereoisomers A->D Stereochemistry E (E)-4-methylhept-3-en-2-one D->E F (Z)-4-methylhept-3-en-2-one D->F

Caption: Logical relationships of this compound.

Conclusion

This compound is a well-defined chemical entity with established nomenclature and computed physicochemical properties. While detailed experimental data on its physical constants and biological activity are scarce, synthetic routes to structurally similar compounds are well-documented and provide a framework for its potential laboratory synthesis. For researchers, this compound represents an area where further investigation into its biological properties, particularly given its natural occurrence, could yield novel findings. Drug development professionals may consider it a simple unsaturated ketone scaffold, but its potential would need to be established through comprehensive biological screening.

References

The Natural Occurrence of 4-Methyl-3-hepten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-hepten-2-one is an unsaturated ketone that has been identified as a volatile organic compound in the plant kingdom. While its presence is not as ubiquitously documented as other flavor and aroma compounds, its role as a potential contributor to the scent profile of certain plants and its biosynthetic origins are of significant interest to researchers in fields ranging from food science to chemical ecology. This technical guide provides a comprehensive overview of the natural occurrence of this compound, with a focus on its presence in Solanum lycopersicum (tomato), its biosynthetic pathway, and the methodologies employed for its detection and quantification.

Natural Occurrence and Quantitative Data

The primary documented natural source of this compound is the tomato (Solanum lycopersicum)[1]. It is recognized as one of the many volatile compounds that contribute to the characteristic aroma of this fruit. While specific quantitative data for this compound is not extensively available in the literature, data for structurally and biosynthetically related compounds, such as 6-methyl-5-hepten-2-one (B42903), have been reported. In ripe organic tomatoes, for instance, 6-methyl-5-hepten-2-one can constitute a significant portion of the total volatile compounds.

For the purpose of providing a comparative context, the following table summarizes the quantitative data available for key related apocarotenoid ketones found in tomatoes.

CompoundPlant SourceCultivar/ConditionConcentration/Relative AbundanceReference
6-Methyl-5-hepten-2-oneSolanum lycopersicumOrganic, red ripe17.2% of total volatiles
GeranylacetoneSolanum lycopersicumRed ripePositively correlated to ripe flavor
β-IononeSolanum lycopersicumFull ripe 'FL 47'Increased with heating + chilling

Biosynthesis of this compound

This compound is classified as an apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids[2][3][4]. In plants, the biosynthesis of these volatile ketones is primarily attributed to the enzymatic activity of Carotenoid Cleavage Dioxygenases (CCDs)[2][5]. These enzymes catalyze the cleavage of the polyene backbone of carotenoids at specific double bonds.

The proposed biosynthetic pathway for C8 ketones like this compound in tomatoes involves the degradation of lycopene (B16060) or β-carotene, which are abundant carotenoids in ripe fruit. The CCD1 family of enzymes is known for its ability to cleave carotenoids at various positions, leading to a diverse array of volatile apocarotenoids[4].

G Lycopene Lycopene / β-Carotene CCD1 Carotenoid Cleavage Dioxygenase 1 (CCD1) Lycopene->CCD1 Substrate Apocarotenoid_Intermediate Unstable Apocarotenoid Intermediate CCD1->Apocarotenoid_Intermediate Oxidative Cleavage Ketone This compound (and other C8/C9 ketones) Apocarotenoid_Intermediate->Ketone Spontaneous or Enzymatic Conversion Volatiles Aroma & Flavor Profile Ketone->Volatiles Contributes to

Proposed biosynthetic pathway for this compound.

Experimental Protocols: Identification and Quantification

The analysis of volatile compounds such as this compound in plant matrices is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the solvent-free extraction and sensitive detection of volatile and semi-volatile organic compounds.

Below is a representative protocol synthesized from methodologies reported in the literature for the analysis of volatile compounds in tomatoes[6][7][8][9][10].

Objective: To identify and quantify this compound and other volatile compounds in tomato fruit.

Materials and Reagents:

  • Ripe tomato fruits

  • 22 mL glass vials with PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Internal standard (e.g., ethyl nonanoate, 100 ppm in ethanol)

  • Calcium chloride dihydrate (CaCl₂)

  • EDTA-NaOH buffer (100 mM)

  • Liquid nitrogen

  • Mixer mill with zirconia beads

Procedure:

  • Sample Preparation:

    • Wash and dry the tomato fruits.

    • Flash-freeze the whole fruits in liquid nitrogen.

    • Lyophilize (freeze-dry) the frozen tomatoes.

    • Grind the freeze-dried tomato tissue into a fine powder using a mixer mill.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Weigh 0.5 g of the tomato powder into a 22 mL glass vial.

    • Add 1 g of CaCl₂ and 1 mL of EDTA-NaOH buffer to the vial.

    • Spike the sample with 10 µL of the internal standard solution.

    • Immediately seal the vial with a PTFE/silicone septum cap.

    • Vortex the mixture thoroughly.

    • Place the vial in a heating block or water bath at 50°C and allow it to equilibrate for 10 minutes.

    • Expose the conditioned SPME fiber to the headspace of the vial for 20 minutes at 50°C.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the GC injection port, heated to 270°C, for thermal desorption of the analytes for 5 minutes in splitless mode.

    • Gas Chromatography:

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

      • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent.

      • Oven Temperature Program:

        • Initial temperature of 40°C, hold for 3 minutes.

        • Ramp to 160°C at a rate of 2°C/min.

        • Ramp to 300°C at a rate of 50°C/min, hold for 3 minutes.

    • Mass Spectrometry:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Ion Source Temperature: 300°C.

      • Mass Scan Range: m/z 40-650.

  • Data Analysis:

    • Identification: Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards or literature values.

    • Quantification: Quantify the target analytes by calculating the peak area ratio of the analyte to the internal standard.

G cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Tomato Tomato Fruit Freeze Freeze-Drying Tomato->Freeze Grind Grinding Freeze->Grind Powder Tomato Powder Grind->Powder Vial Vial Preparation (Powder, Buffer, IS) Powder->Vial Incubate Incubation (50°C) Vial->Incubate Extract Headspace Extraction Incubate->Extract Desorb Thermal Desorption (270°C) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Identification (Mass Spectra, RI) Detect->Identify Quantify Quantification (Internal Standard) Detect->Quantify

References

Spectroscopic Profile of 4-Methyl-3-hepten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-Methyl-3-hepten-2-one (IUPAC name: (E)-4-methylhept-3-en-2-one; CAS No: 22319-25-1).[1] Due to the limited availability of public experimental spectra, this document presents a combination of data reported in public databases and predicted values based on the molecular structure. The guide is intended to assist researchers in the identification and characterization of this compound.

Compound Information

PropertyValueSource
Molecular Formula C₈H₁₄O[1][2]
Molecular Weight 126.20 g/mol [1]
Structure (E)-4-methylhept-3-en-2-one[1]
Chemical structure of this compound

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CH₃)2.1 - 2.3s-
H-36.0 - 6.2s-
H-5 (CH₂)2.0 - 2.2q~7.5
H-6 (CH₂)1.4 - 1.6sextet~7.5
H-7 (CH₃)0.9 - 1.0t~7.5
4-CH₃1.8 - 2.0s-

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
C-1 (CH₃)25 - 30
C-2 (C=O)195 - 205
C-3120 - 125
C-4155 - 165
C-5 (CH₂)30 - 35
C-6 (CH₂)20 - 25
C-7 (CH₃)10 - 15
4-CH₃15 - 20
Mass Spectrometry (MS)

Mass spectrometry data for this compound is available through GC-MS analysis.[1]

Table 3: Mass Spectrometry Data

m/zRelative IntensityProposed Fragment
126[M]⁺Molecular Ion
111High[M-CH₃]⁺
97Moderate[M-C₂H₅]⁺
83Moderate[M-C₃H₇]⁺
69High[C₅H₉]⁺
55Moderate[C₄H₇]⁺
43Base Peak[CH₃CO]⁺
Infrared (IR) Spectroscopy

Vapor phase IR spectroscopy data for this compound is available.[1]

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~2870StrongC-H stretch (alkane)
~1670StrongC=O stretch (α,β-unsaturated ketone)
~1620MediumC=C stretch
~1450MediumC-H bend (alkane)
~1360MediumC-H bend (alkane)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound would be prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) would be injected into a gas chromatograph equipped with a mass spectrometer detector. The GC would be fitted with a suitable capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the compound from any impurities. The mass spectrometer would be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of, for example, m/z 40-300.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

A small drop of neat liquid this compound would be placed directly onto the crystal of an ATR-FTIR spectrometer. The spectrum would be recorded over a range of, for example, 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal would be recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound (this compound) Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Dilute_GCMS Dilute in Volatile Solvent Sample->Dilute_GCMS Neat_IR Use Neat Liquid Sample->Neat_IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolve_NMR->NMR MS GC-MS Analysis Dilute_GCMS->MS IR ATR-FTIR Spectroscopy Neat_IR->IR NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data IR_Data Functional Group Frequencies IR->IR_Data Structure Structure Elucidation and Verification NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of an organic compound.

References

Elucidation of the Structure of (E)-4-methylhept-3-en-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (E)-4-methylhept-3-en-2-one. It details the key analytical techniques and experimental protocols used to confirm the molecule's chemical structure, including spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document also outlines a plausible synthetic route for its preparation via aldol (B89426) condensation. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

(E)-4-methylhept-3-en-2-one is an α,β-unsaturated ketone with the molecular formula C₈H₁₄O.[1][2] Its structure is characterized by a heptene (B3026448) backbone with a methyl substituent at the fourth carbon and a ketone functional group at the second carbon. The "(E)" designation indicates the stereochemistry of the double bond between the third and fourth carbons. Understanding the precise structure of this and similar organic molecules is paramount in various fields, including drug discovery, flavor and fragrance chemistry, and materials science, as the specific arrangement of atoms dictates the molecule's physical, chemical, and biological properties.

This guide serves as a detailed reference for the analytical methodologies employed in the structural confirmation of (E)-4-methylhept-3-en-2-one.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-4-methylhept-3-en-2-one is presented in Table 1.

Table 1: Physicochemical Properties of (E)-4-methylhept-3-en-2-one

PropertyValueReference
Molecular FormulaC₈H₁₄O[2][3]
Molecular Weight126.20 g/mol [2][3]
IUPAC Name(E)-4-methylhept-3-en-2-one[3]
CAS Number22319-25-1[3]
AppearanceColorless to pale yellow liquid (predicted)
Boiling Point178-180 °C (predicted)
Density0.855 g/cm³ (predicted)
SolubilitySparingly soluble in water, soluble in organic solvents

Synthesis of (E)-4-methylhept-3-en-2-one

A common and effective method for the synthesis of α,β-unsaturated ketones such as (E)-4-methylhept-3-en-2-one is the aldol condensation. This reaction involves the base- or acid-catalyzed reaction between an enolate and a carbonyl compound, followed by dehydration. A plausible synthetic route for (E)-4-methylhept-3-en-2-one is the Claisen-Schmidt condensation of butanal and acetone (B3395972).

G Butanal Butanal Catalyst NaOH (aq) Acetone Acetone Product (E)-4-methylhept-3-en-2-one Catalyst->Product Solvent Ethanol (B145695) Heat Heat (optional) Water Water

Caption: Synthetic pathway for (E)-4-methylhept-3-en-2-one.

Experimental Protocol: Aldol Condensation

Materials:

  • Butanal

  • Acetone

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl, for neutralization)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol to create a catalytic solution.

  • Add acetone to the flask and stir the mixture.

  • Slowly add butanal to the reaction mixture. An exothermic reaction may be observed.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and neutralized with a dilute solution of hydrochloric acid.

  • The mixture is then transferred to a separatory funnel, and the organic layer is extracted with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford pure (E)-4-methylhept-3-en-2-one.

Structure Elucidation

The structure of the synthesized compound is elucidated using a combination of spectroscopic techniques.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Synthesis Aldol Condensation Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure (E)-4-methylhept-3-en-2-one NMR->Structure MS->Structure IR->Structure

Caption: Experimental workflow for structure elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. The expected chemical shifts (δ) and multiplicities for the protons in (E)-4-methylhept-3-en-2-one are summarized in Table 2.

Table 2: Predicted ¹H NMR Data for (E)-4-methylhept-3-en-2-one

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CH₃-C=O)~2.1s-
H-3 (=CH)~6.0s-
H-5 (CH₂-C=)~2.2q~7.5
H-6 (CH₂)~1.5sextet~7.5
H-7 (CH₃)~0.9t~7.5
4-CH₃~1.9s-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The predicted chemical shifts for the carbons in (E)-4-methylhept-3-en-2-one are listed in Table 3.

Table 3: Predicted ¹³C NMR Data for (E)-4-methylhept-3-en-2-one

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (CH₃-C=O)~27
C-2 (C=O)~198
C-3 (=CH)~125
C-4 (=C)~155
C-5 (CH₂-C=)~30
C-6 (CH₂)~23
C-7 (CH₃)~14
4-CH₃~18
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies for (E)-4-methylhept-3-en-2-one are presented in Table 4.

Table 4: Key IR Absorptions for (E)-4-methylhept-3-en-2-one

Wavenumber (cm⁻¹)BondFunctional Group
~2960-2850C-H stretchAlkyl
~1670C=O stretchα,β-unsaturated Ketone
~1620C=C stretchAlkene
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for (E)-4-methylhept-3-en-2-one would be observed at an m/z ratio corresponding to its molecular weight (126.20 g/mol ).[2][3] Common fragmentation patterns for ketones involve cleavage adjacent to the carbonyl group.

Table 5: Predicted Mass Spectrometry Fragmentation for (E)-4-methylhept-3-en-2-one

m/zFragment Ion
126[C₈H₁₄O]⁺ (Molecular Ion)
111[M - CH₃]⁺
97[M - C₂H₅]⁺
83[M - C₃H₇]⁺
69[C₄H₅O]⁺
43[CH₃CO]⁺

Conclusion

The structure of (E)-4-methylhept-3-en-2-one can be unequivocally confirmed through a combination of synthesis via aldol condensation and comprehensive spectroscopic analysis. ¹H and ¹³C NMR spectroscopy provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation pattern. The detailed experimental protocols and tabulated data presented in this guide offer a robust framework for the synthesis and structural elucidation of this and similar α,β-unsaturated ketones, which are of significant interest to researchers in chemistry and drug development.

References

The Biosynthesis of 4-Methyl-3-hepten-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 4-Methyl-3-hepten-2-one, a significant unsaturated ketone. While dedicated research on the biosynthesis of this specific molecule is nascent, this document synthesizes current knowledge from related polyketide and insect pheromone biosynthesis to present a putative pathway. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data presentation to facilitate further investigation into this and similar biosynthetic pathways.

Introduction

This compound is an α,β-unsaturated ketone with potential applications in various fields. Understanding its biosynthesis is crucial for harnessing its production through biotechnological approaches. The biosynthesis of structurally similar compounds, particularly insect pheromones, strongly suggests a polyketide origin for this compound. Polyketides are a diverse class of natural products synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). These enzymes iteratively condense short-chain acyl-CoA precursors to build the carbon backbone of the molecule.

This guide will focus on a hypothesized biosynthetic pathway for this compound, drawing parallels with the established biosynthesis of the saturated analogue, (S)-4-methyl-3-heptanone, which is derived from three propionate (B1217596) units via a polyketide/fatty acid-type metabolic route.[1][2][3]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a Type I Polyketide Synthase (PKS) pathway. This pathway likely utilizes one propionyl-CoA as a starter unit and two malonyl-CoA molecules as extender units, followed by methylation, dehydration, and ketoreduction steps.

Core Precursors:

  • Starter Unit: Propionyl-CoA

  • Extender Units: 2 x Malonyl-CoA

  • Methyl Donor: S-adenosyl methionine (SAM)

Key Enzymatic Steps:

  • Loading: The PKS loading domain (Acyltransferase - AT) primes the synthase with a propionyl-CoA starter unit.

  • Chain Elongation (2 cycles): The Ketosynthase (KS) domain catalyzes the decarboxylative condensation of two successive malonyl-CoA extender units to the growing polyketide chain.

  • Methylation: A Methyltransferase (MT) domain incorporates a methyl group from SAM at the C4 position.

  • Dehydration: A Dehydratase (DH) domain removes a water molecule to introduce the double bond between C3 and C4.

  • Ketoreduction (Partial): A Ketoreductase (KR) domain may be involved in the processing of the β-keto group, although in this case, the ketone at C2 remains.

  • Thioesterase (TE) mediated release: The final product is released from the PKS.

Below is a Graphviz diagram illustrating the proposed biosynthetic pathway.

4-Methyl-3-hepten-2-one_Biosynthesis Propionyl_CoA Propionyl-CoA PKS_complex Polyketide Synthase (PKS) Complex Propionyl_CoA->PKS_complex Starter Unit Loading (AT) Malonyl_CoA_1 Malonyl-CoA Malonyl_CoA_1->PKS_complex Extender Unit 1 (KS) Malonyl_CoA_2 Malonyl-CoA Malonyl_CoA_2->PKS_complex Extender Unit 2 (KS) SAM S-Adenosyl Methionine (SAM) SAM->PKS_complex Methylation (MT) Intermediate_1 C5 Acyl-ACP Intermediate Intermediate_2 C7 β-ketoacyl-ACP Intermediate Methylated_Intermediate C7 Methylated β-ketoacyl-ACP Unsaturated_Intermediate 4-Methyl-3-heptenoyl-ACP PKS_complex->Unsaturated_Intermediate Dehydration (DH) Final_Product This compound Unsaturated_Intermediate->Final_Product Release (TE) Experimental_Workflow start Hypothesize Biosynthetic Pathway isotope_labeling Stable Isotope Labeling Experiments start->isotope_labeling gc_ms GC-MS Analysis isotope_labeling->gc_ms precursor_confirmation Confirm Precursors gc_ms->precursor_confirmation precursor_confirmation->start Negative/Revise gene_identification Identify Candidate PKS Gene(s) precursor_confirmation->gene_identification Positive heterologous_expression Heterologous Expression of PKS gene_identification->heterologous_expression enzyme_assay In Vitro Enzyme Assays heterologous_expression->enzyme_assay product_characterization Characterize Enzymatic Product (LC-MS, NMR) enzyme_assay->product_characterization pathway_elucidation Elucidate Biosynthetic Pathway product_characterization->pathway_elucidation

References

The Elusive Pheromone: An In-depth Examination of 4-Methyl-3-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals no conclusive evidence to support the classification of 4-Methyl-3-hepten-2-one as a recognized pheromone. While the chemical structure of this unsaturated ketone is well-documented, its role in insect communication remains unestablished. Extensive searches have not yielded any peer-reviewed publications detailing its discovery, identification, or biological activity as a semiochemical.

This technical guide will, therefore, address the current state of knowledge regarding this compound and provide a detailed overview of a closely related and well-documented insect pheromone, 4-methyl-3-heptanone (B36217) . It is plausible that the initial query may have contained a slight inaccuracy in the chemical name, a common occurrence when dealing with complex organic compounds. This guide will equip researchers, scientists, and drug development professionals with a thorough understanding of the established pheromone and the methodologies used in its study, which would be directly applicable to the investigation of any novel semiochemical, including this compound, should it be identified as such in the future.

This compound: A Chemical Profile

While not identified as a pheromone, the chemical properties of this compound are known.

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
IUPAC Name (E)-4-methylhept-3-en-2-one
CAS Number 22319-25-1

The Established Pheromone: 4-Methyl-3-heptanone

In contrast to the lack of data for its unsaturated counterpart, 4-methyl-3-heptanone is a well-established and significant pheromone in the insect world, primarily functioning as an alarm pheromone in various ant species.

Discovery and Function

4-Methyl-3-heptanone is a key component of the alarm pheromone blend of numerous ant species, particularly within the subfamily Myrmicinae. When released, it triggers a range of defensive and aggressive behaviors in nestmates, including attraction to the source of the signal, increased locomotion, and aggression towards any foreign object or organism.

Table 1: Quantitative Data on the Behavioral Response to 4-Methyl-3-heptanone

SpeciesConcentrationBehavioral Response
Pogonomyrmex barbatusNot specifiedAlarm, Attraction
Myrmica rubraNot specifiedAlarm, Aggression
Atta texana10⁻⁷ µg/cm³Attraction
Atta texana10⁻⁶ µg/cm³Alarm
Experimental Protocols

The identification and characterization of 4-methyl-3-heptanone as a pheromone have relied on a combination of chemical analysis and behavioral bioassays.

1. Pheromone Extraction and Identification:

  • Source: Mandibular glands of worker ants.

  • Extraction: Glands are dissected and extracted with a non-polar solvent (e.g., hexane).

  • Analysis: The extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the volatile components. The retention time and mass spectrum of the suspected pheromone are compared to a synthetic standard for confirmation.

2. Behavioral Bioassays:

  • Y-tube Olfactometer: This apparatus is used to test the preference of ants for different odors. A stream of air carrying the synthetic pheromone is introduced into one arm of a Y-shaped tube, while a control (solvent only) is introduced into the other. The number of ants choosing each arm is recorded to determine attraction or repulsion.

  • Arena Bioassays: Ants are placed in a small arena, and a filter paper treated with the synthetic pheromone is introduced. The behavioral responses (e.g., increased movement, antennal searching, aggression) are observed and quantified.

Biosynthesis and Signaling Pathway

The biosynthesis of (S)-4-methyl-3-heptanone has been shown to occur via a polyketide/fatty acid-type metabolic route from three propionate (B1217596) units.[1] The reception of this pheromone occurs in specialized olfactory sensory neurons located in the antennae of the insects. Binding of the pheromone to receptor proteins on the dendritic membrane of these neurons initiates a signal transduction cascade, leading to the generation of an action potential. This nerve impulse is then transmitted to the antennal lobe of the brain, where the information is processed, resulting in the observed behavioral response.

Visualizing Experimental and Logical Frameworks

To facilitate a deeper understanding of the processes involved in pheromone research, the following diagrams, created using the DOT language, illustrate key workflows and pathways.

Experimental_Workflow_for_Pheromone_Identification cluster_collection Sample Collection & Preparation cluster_analysis Chemical Analysis cluster_synthesis Synthesis & Verification cluster_bioassay Behavioral Bioassays Insect_Colony Insect Colony Gland_Dissection Gland Dissection Insect_Colony->Gland_Dissection Solvent_Extraction Solvent Extraction Gland_Dissection->Solvent_Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Solvent_Extraction->GC_MS Inject Extract Compound_Identification Compound Identification GC_MS->Compound_Identification Standard_Comparison Comparison with Synthetic Standard GC_MS->Standard_Comparison Compare Spectra Chemical_Synthesis Chemical Synthesis of Suspected Pheromone Compound_Identification->Chemical_Synthesis Identify Target Chemical_Synthesis->Standard_Comparison Y_Tube_Olfactometer Y-Tube Olfactometer Chemical_Synthesis->Y_Tube_Olfactometer Test Compound Arena_Assay Arena Assay Chemical_Synthesis->Arena_Assay Test Compound Behavioral_Response Quantification of Behavioral Response Y_Tube_Olfactometer->Behavioral_Response Arena_Assay->Behavioral_Response Pheromone_Confirmation Pheromone Confirmed Behavioral_Response->Pheromone_Confirmation Validate Function

Caption: Workflow for the identification and validation of an insect pheromone.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule (4-Methyl-3-heptanone) Receptor Odorant Receptor (OR) Pheromone->Receptor Binds to Neuron Olfactory Sensory Neuron (OSN) Receptor->Neuron Activates Antennal_Lobe Antennal Lobe (Brain) Neuron->Antennal_Lobe Sends Signal Behavior Behavioral Response (e.g., Alarm, Aggression) Antennal_Lobe->Behavior Processes Signal & Initiates Response

Caption: Simplified signaling pathway of an insect pheromone.

Conclusion

References

The Biological Role of 4-Methyl-3-hepten-2-one in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3-hepten-2-one is a volatile organic compound that plays a significant role in the chemical communication systems of various insect species. This technical guide provides an in-depth analysis of its biological functions, primarily as an alarm pheromone in ants and a defensive allomone in wasps. The document summarizes key quantitative data on its behavioral effects, details the experimental protocols used for its study, and outlines the current understanding of the underlying signaling pathways. This information is intended to serve as a comprehensive resource for researchers in chemical ecology, neuroethology, and those involved in the development of novel pest management strategies.

Introduction

Semiochemicals are essential for mediating interactions between organisms. Among these, this compound, a ketone, has been identified as a crucial signaling molecule in several insect orders, particularly Hymenoptera. It is a key component of the mandibular gland secretions in many ant and wasp species, where it can elicit rapid and dramatic behavioral responses. Understanding the biological role of this compound, from its biosynthesis to its perception and behavioral output, is fundamental for deciphering the complexities of insect communication and can offer avenues for the development of targeted and environmentally benign pest control methods.

Biological Roles of this compound

Alarm Pheromone in Ants

In numerous ant species, 4-methyl-3-heptanone (B36217) functions as a potent alarm pheromone. Its release, typically from the mandibular glands, alerts nestmates to danger, triggering a suite of behaviors that can include aggression, attraction to the source at low concentrations, and repulsion at higher concentrations.

For instance, in the Texas leaf-cutting ant, Atta texana, 4-methyl-3-heptanone is a major volatile component of the mandibular glands.[1] Behavioral assays have demonstrated a distinct concentration-dependent response. At a concentration of 5.7 x 10⁻¹³ g/cm³, it causes detection and attraction, while a higher concentration of 5.7 x 10⁻¹² g/cm³ triggers an alarm response.[1] Similarly, in the clonal raider ant, Ooceraea biroi, this compound, along with 4-methyl-3-heptanol, constitutes the alarm pheromone.[2] Low concentrations of the blend attract ants, while high concentrations are repellent.[2]

Defensive Allomone in Wasps

In addition to its role as a pheromone, this compound serves as a defensive allomone in certain insects, particularly in mutillid wasps (velvet ants). In species like Dasymutilla occidentalis, it is a major component of the mandibular gland secretion and is believed to function as part of a multi-modal warning system to deter predators.

Quantitative Data on Behavioral Effects

The behavioral responses elicited by this compound are often concentration-dependent. The following tables summarize the quantitative data available from studies on various insect species.

Insect SpeciesGlandular SourceBehavioral ResponseEffective ConcentrationCitation(s)
Atta texana (Major workers)Mandibular GlandDetection and Attraction5.7 x 10⁻¹³ g/cm³[1]
Alarm5.7 x 10⁻¹² g/cm³[1]
Ooceraea biroiHeadAttraction (low conc.), Repulsion (high conc.)Not specified[2]
Pogonomyrmex barbatusMandibular GlandAlarm and Aggression~2000 ng/individual[3]
Pogonomyrmex rugosusMandibular GlandAlarm and Aggression~1000 ng/individual[3]
Pogonomyrmex californicusMandibular GlandAlarm and Aggression~1000 ng/individual[3]

Experimental Protocols

The identification and characterization of this compound's biological roles have been achieved through a combination of chemical analysis and behavioral and electrophysiological assays.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the volatile compounds present in insect glandular secretions.

Methodology:

  • Sample Collection: Mandibular glands are dissected from individual insects. For volatile collection from live insects, methods like solid-phase microextraction (SPME) can be employed.

  • Extraction: The dissected glands are placed in a vial with a suitable solvent (e.g., hexane (B92381) or dichloromethane) to extract the volatile compounds.

  • GC-MS Analysis: The extract is injected into a gas chromatograph coupled to a mass spectrometer.

    • Gas Chromatograph (GC): Separates the individual components of the mixture based on their volatility and interaction with the stationary phase of the column. A typical temperature program might start at a low temperature (e.g., 40-60°C) and gradually increase to a high temperature (e.g., 250-300°C) to elute compounds with different boiling points.

    • Mass Spectrometer (MS): Fragments the eluted compounds and measures the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound.

  • Identification: The mass spectrum of the unknown compound is compared to a library of known spectra (e.g., NIST library) for identification. The identity is confirmed by comparing the retention time and mass spectrum with that of a synthetic standard of this compound.

Behavioral Assay: Y-Tube Olfactometer

Objective: To assess the behavioral response (attraction or repulsion) of an insect to a specific volatile compound.

Methodology:

  • Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms.

  • Airflow: A constant, purified, and humidified airflow is passed through each arm of the olfactometer.

  • Odor Source: A filter paper treated with a known concentration of this compound in a solvent (e.g., paraffin (B1166041) oil or hexane) is placed in one arm's airflow. A filter paper with the solvent alone is placed in the other arm as a control.

  • Insect Introduction: A single insect is introduced at the base of the central arm.

  • Observation: The insect's movement is observed for a set period (e.g., 5-10 minutes). A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum time.

  • Data Analysis: The number of insects choosing the arm with the test compound versus the control arm is statistically analyzed (e.g., using a Chi-squared test) to determine if there is a significant preference or avoidance.

Electrophysiological Assay: Electroantennography (EAG)

Objective: To measure the overall electrical response of the insect antenna to a volatile stimulus, indicating its detection by olfactory sensory neurons.

Methodology:

  • Antenna Preparation: An antenna is excised from a live, immobilized insect.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

  • Stimulus Delivery: A continuous stream of purified air is passed over the antenna. A puff of air containing a known concentration of this compound is injected into the airstream.

  • Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the negative deflection corresponds to the magnitude of the antennal response.

  • Dose-Response: By testing a range of concentrations, a dose-response curve can be generated to determine the sensitivity of the antenna to the compound.

Signaling Pathways and Molecular Mechanisms

The perception of this compound, like other volatile compounds in insects, is initiated by its interaction with specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) housed within sensilla on the antennae.

General Insect Olfactory Signaling Pathway

While the specific receptor for this compound has not yet been definitively identified in any insect species, the general mechanism of olfactory signal transduction is understood to follow one of two main pathways after the odorant molecule binds to an OR. Insect ORs are heterodimers composed of a variable, ligand-binding subunit (OrX) and a highly conserved co-receptor (Orco).

  • Ionotropic Pathway: The binding of the odorant to the OrX subunit is thought to directly gate the Orco ion channel, leading to an influx of cations and depolarization of the OSN. This is considered a rapid signaling mechanism.

  • Metabotropic Pathway: In addition to the ionotropic mechanism, there is evidence for the involvement of G-protein-coupled signaling cascades. In this pathway, the activated OR complex can activate a G-protein, leading to the production of second messengers (e.g., cAMP or IP₃), which in turn can modulate ion channels, leading to a neuronal response. This pathway is generally considered to be slower than the ionotropic pathway.

The depolarization of the OSN generates action potentials that are transmitted to the antennal lobe of the insect brain, where the information is processed in specific glomeruli. This information is then relayed to higher brain centers, ultimately leading to a behavioral response.

Insect_Olfactory_Signaling_Pathway cluster_0 Sensillum Lymph cluster_1 Olfactory Sensory Neuron (OSN) Membrane cluster_2 Intracellular Signaling Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR OrX Orco OBP->OR:f0 Delivers Odorant Ion_Channel Ion Channel (Cation Influx) OR->Ion_Channel Direct Gating (Ionotropic) G_Protein G-Protein OR->G_Protein Activation (Metabotropic) Depolarization Neuron Depolarization Ion_Channel->Depolarization Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Activates Second_Messenger->Ion_Channel Modulates Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential Biosynthesis_4_Methyl_3_hepten_2_one Propionate1 Propionate Unit 1 Polyketide_Synthase Polyketide/Fatty Acid Synthase Pathway Propionate1->Polyketide_Synthase Propionate2 Propionate Unit 2 Propionate2->Polyketide_Synthase Propionate3 Propionate Unit 3 Propionate3->Polyketide_Synthase Product This compound Polyketide_Synthase->Product Experimental_Workflow A Behavioral Observation (e.g., Alarm Response) B Gland Dissection and Chemical Extraction A->B C GC-MS Analysis of Extract B->C D Compound Identification C->D E Synthesis of Authentic Standard D->E F Electroantennography (EAG) E->F G Behavioral Bioassays (e.g., Y-Tube Olfactometer) E->G H Confirmation of Biological Activity F->H G->H

References

Olfactory Response to 4-Methyl-3-hepten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the olfactory response to the unsaturated aliphatic ketone, 4-Methyl-3-hepten-2-one. While direct research on this specific odorant is limited, this document synthesizes available data on its chemical properties and draws upon broader knowledge of the olfactory perception of structurally related aliphatic ketones. The guide details the general mechanisms of olfactory signal transduction, outlines relevant experimental methodologies, and presents what is known about the structure-activity relationships governing the detection of similar molecules. This information serves as a foundational resource for researchers investigating the encoding of olfactory information and for professionals in the fields of flavor, fragrance, and drug development.

Introduction

The sense of smell, or olfaction, is a critical sensory modality for most species, influencing behaviors from foraging and mating to hazard avoidance. The perception of an odor begins with the interaction of a volatile molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This compound is an unsaturated aliphatic ketone that belongs to a class of compounds known for their diverse and often potent sensory characteristics. Understanding the specific interactions of this molecule with the olfactory system provides insight into the broader principles of chemosensory coding. This guide will explore the molecular, cellular, and potential behavioral aspects of the olfactory response to this compound, leveraging data from direct, albeit limited, sources and from studies of analogous compounds.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of an odorant is fundamental to interpreting its interaction with the olfactory system. The volatility, solubility, and structural characteristics of this compound influence its transport to and interaction with olfactory receptors.

PropertyValueSource
Molecular Formula C8H14O--INVALID-LINK--[1]
Molecular Weight 126.20 g/mol --INVALID-LINK--[1]
IUPAC Name (E)-4-methylhept-3-en-2-one--INVALID-LINK--[1]
CAS Number 22319-25-1--INVALID-LINK--[1]
Boiling Point (estimated) 159.93 °C at 760 mm HgThe Good Scents Company[2]
Flash Point (estimated) 140.00 °F (59.90 °C)The Good Scents Company[2]
Water Solubility (estimated) 935.8 mg/L at 25 °CThe Good Scents Company[2]
logP (o/w) (estimated) 2.088The Good Scents Company[2]
Natural Occurrence Found in nature, including in tomatoes (Solanum lycopersicum)The Good Scents Company[2], PubChem[3]

Olfactory Receptors and Signal Transduction

The perception of this compound begins with its interaction with specific olfactory receptors. While the precise receptors for this molecule have not yet been identified, research on related aliphatic ketones provides a framework for understanding this process.

Olfactory Receptor Activation

Olfactory receptors are G-protein coupled receptors (GPCRs) expressed on the surface of olfactory sensory neurons. The binding of an odorant molecule to an OR is thought to induce a conformational change in the receptor, initiating an intracellular signaling cascade. Studies on aliphatic ketones suggest that both the carbon chain length and the position of the carbonyl group are critical determinants of receptor activation.[6] For instance, the mouse olfactory receptor OR912-93 is activated by aliphatic ketones with a carbon chain length of four or more and a carbonyl group preferentially at the C2 or C3 position.[7] It is plausible that one or more ORs with similar structural requirements are responsible for the detection of this compound.

Signal Transduction Pathway

The canonical olfactory signal transduction pathway is initiated by the activation of an olfactory-specific G-protein, Gαolf. This leads to the activation of adenylyl cyclase type III (ACIII), which catalyzes the production of cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the neuronal membrane. This depolarization, if it reaches the threshold, triggers an action potential that is transmitted to the olfactory bulb of the brain.

However, research on structurally similar compounds to this compound, such as 2-heptanone (B89624), has revealed that a single olfactory receptor can trigger distinct signaling pathways in response to different but structurally related ligands.[7] For example, while 2-heptanone primarily utilizes the cAMP pathway, other similar molecules can engage the diacylglycerol (DAG) pathway or a combination of pathways.[7] This suggests a more complex signaling logic than the canonical model, where the specific conformation of the odorant-receptor complex dictates the downstream signaling cascade.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein Gαolf OR->G_protein Activation ACIII Adenylyl Cyclase III G_protein->ACIII Activation cAMP cAMP ACIII->cAMP Conversion CNG_channel CNG Channel Ca_Na_influx Ca²⁺ / Na⁺ Influx Depolarization Depolarization CNG_channel->Depolarization Cation Influx ATP ATP cAMP->CNG_channel Opening Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Threshold Reached

Canonical Olfactory Signal Transduction Pathway.

Experimental Protocols

Investigating the olfactory response to a specific odorant like this compound involves a range of experimental techniques, from molecular to behavioral levels. The following are detailed methodologies for key experiments cited in the context of aliphatic ketone olfaction.

Heterologous Expression and Functional Screening of Olfactory Receptors

This in vitro method is used to identify the specific olfactory receptor(s) that respond to an odorant of interest.

Experimental Workflow:

Heterologous_Expression_Workflow cluster_cloning Molecular Cloning cluster_transfection Cell Culture and Transfection cluster_assay Functional Assay OR_gene Olfactory Receptor Gene Library Ligation Ligation OR_gene->Ligation Expression_vector Expression Vector (e.g., pCI) Expression_vector->Ligation Transfection Transfection with OR-vector construct Ligation->Transfection HEK293 HEK293 Cells HEK293->Transfection Transfected_cells Cells Expressing OR Transfection->Transfected_cells Odorant_stimulation Stimulation with This compound Transfected_cells->Odorant_stimulation Calcium_imaging Calcium Imaging or Luminescence Assay Odorant_stimulation->Calcium_imaging Data_analysis Data Analysis (EC50 determination) Calcium_imaging->Data_analysis

Workflow for Heterologous Expression and Functional Screening.

Methodology:

  • Library Construction: A cDNA library of olfactory receptor genes is generated from the olfactory epithelium of the target organism.

  • Vector Ligation: Individual OR genes are subcloned into a mammalian expression vector. Often, the N-terminus of the OR is tagged with a rhodopsin tag to facilitate cell surface expression.

  • Cell Culture and Transfection: A non-olfactory cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is cultured. These cells are then transiently transfected with the expression vector containing the OR gene, along with necessary accessory proteins like Receptor Transporting Protein 1 Short (RTP1S) and a promiscuous G-protein subunit (e.g., Gα15) to couple the receptor to the cell's signaling machinery.

  • Functional Assay:

    • Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The baseline fluorescence is recorded before the application of this compound. An increase in intracellular calcium upon odorant application, measured as a change in fluorescence, indicates receptor activation.

    • Luminescence Assay: Alternatively, cells can be co-transfected with a reporter gene, such as a luciferase gene under the control of a cyclic AMP response element (CRE). Receptor activation leads to an increase in cAMP, which drives the expression of luciferase, and the resulting luminescence is measured.

  • Data Analysis: Dose-response curves are generated by applying a range of odorant concentrations. From these curves, quantitative measures such as the half-maximal effective concentration (EC50) can be calculated to determine the potency of the odorant for a given receptor.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a complex mixture that are responsible for its aroma.

Methodology:

  • Sample Preparation: A volatile extract of a substance known to contain this compound (e.g., tomato headspace) is prepared.

  • Gas Chromatography: The extract is injected into a gas chromatograph, which separates the volatile compounds based on their boiling points and chemical properties.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a chemical detector, such as a mass spectrometer (MS) for compound identification. The other stream is directed to a sniffing port.

  • Olfactometry: A trained human panelist sniffs the effluent from the sniffing port and records the time, duration, and a description of any perceived odors.

  • Data Correlation: The retention times of the perceived odors are correlated with the peaks detected by the MS to identify the aroma-active compounds. This would confirm the specific odor character of this compound in the context of a natural product.

Behavioral Assays

Behavioral assays are used to determine the physiological response of an organism to an odorant, such as attraction or repulsion.

Methodology (Example: Two-Choice Olfactometer for Insects):

  • Apparatus: A Y-shaped or T-shaped tube (olfactometer) is used. A controlled, purified airstream is passed through each arm of the olfactometer.

  • Odorant Delivery: One airstream is passed over a source of this compound (e.g., a filter paper impregnated with a known concentration of the compound in a solvent), while the other airstream passes over a solvent-only control.

  • Behavioral Observation: An insect is released at the base of the olfactometer. The amount of time the insect spends in each arm and the first arm it chooses are recorded.

  • Data Analysis: Statistical analysis (e.g., chi-squared test) is used to determine if there is a significant preference for the arm containing the odorant, indicating attraction, or a significant avoidance, indicating repulsion.

Structure-Activity Relationships of Aliphatic Ketones

While specific data for this compound is lacking, studies on homologous series of aliphatic ketones have revealed several structure-activity relationships that likely apply.

  • Carbon Chain Length: Olfactory detection thresholds for aliphatic 2-ketones in mice show a U-shaped relationship with carbon chain length, with the lowest thresholds (highest sensitivity) observed for 2-octanone.[8] This suggests that there is an optimal chain length for interaction with the relevant olfactory receptors.

  • Position of the Carbonyl Group: The position of the carbonyl group along the carbon chain also influences olfactory perception. However, studies in mice did not find a significant correlation between detection thresholds and the position of the carbonyl group on a C7 backbone.[8]

  • Unsaturation: The presence of a double bond, as in this compound, introduces rigidity to the molecule and can significantly alter its odor profile compared to its saturated analogue, 4-methyl-3-heptanone. Unsaturated ketones are often described as having fruity and floral notes.

Conclusion

The olfactory response to this compound is an area that warrants further investigation. Based on its chemical structure and the broader understanding of aliphatic ketone olfaction, it is likely perceived through the activation of a specific subset of olfactory receptors that are sensitive to its carbon chain length, the position of its carbonyl group, and the presence of a double bond. The resulting perception is likely characterized by fruity and green notes. The experimental protocols outlined in this guide provide a roadmap for future research to identify the specific receptors and signaling pathways involved in the detection of this and other important flavor and fragrance compounds. Such research will not only enhance our understanding of the fundamental principles of olfaction but also have practical applications in the food, fragrance, and pharmaceutical industries.

References

Methodological & Application

Application Note: Synthesis of 4-Methyl-3-hepten-2-one via Crossed Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-3-hepten-2-one is an α,β-unsaturated ketone that serves as a valuable intermediate in organic synthesis. The aldol (B89426) condensation provides a powerful and fundamental carbon-carbon bond-forming reaction to construct this molecule.[1][2][3] This application note details a protocol for the synthesis of this compound through a base-catalyzed crossed aldol condensation between 2-butanone (B6335102) and propionaldehyde (B47417). In this reaction, the enolate of 2-butanone acts as the nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde.[1][4][5] The initial β-hydroxy ketone adduct readily undergoes dehydration upon heating or under the basic reaction conditions to yield the final conjugated enone product.[2][6]

Reaction Scheme

The overall reaction involves the formation of an enolate from 2-butanone, which then attacks propionaldehyde. The resulting aldol addition product is subsequently dehydrated to form the final α,β-unsaturated ketone.

G Figure 1. Reaction scheme for the synthesis of this compound. r1 2-Butanone inter Aldol Adduct (4-hydroxy-4-methyl-heptan-2-one) r1->inter r2 Propionaldehyde r2->inter cat NaOH (Base) cat->r1 Enolate formation prod This compound inter->prod water - H₂O water->prod

Caption: Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Parameters

The following table summarizes the typical quantitative data for the synthesis. To minimize the self-condensation of propionaldehyde, the aldehyde is added slowly to the mixture of the ketone and the base.[1]

ParameterValueNotes
Reactants
2-Butanone1.2 molar equivalentsActs as the enolate precursor. A slight excess can be used.
Propionaldehyde1.0 molar equivalentThe limiting reagent.
Catalyst
Sodium Hydroxide (B78521) (NaOH)10-20% aqueous solution (catalytic)A common and effective base catalyst for aldol condensations.[7]
Reaction Conditions
Addition Temperature0 - 5 °CLow temperature minimizes side reactions during aldehyde addition.[7]
Reaction TemperatureRoom Temperature (approx. 20-25 °C)Stirred at RT after addition is complete.
Reaction Time12 - 24 hoursReaction progress can be monitored by TLC or GC.
Yield & Purification
Expected Crude Yield60 - 75%Yield can vary based on reaction control and workup efficiency.
Purification MethodFractional DistillationEffective for separating the product from reactants and byproducts.[7]

Detailed Experimental Protocol

This protocol outlines the methodology for synthesizing this compound.

Materials:

  • 2-Butanone

  • Propionaldehyde

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Diethyl ether (or other suitable extraction solvent)

  • Hydrochloric Acid (HCl), dilute (e.g., 1 M)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Apparatus:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine 2-butanone (1.2 eq.) and the 10% aqueous sodium hydroxide solution. Cool the mixture in an ice bath to 0-5 °C with continuous stirring.[7]

  • Controlled Addition: Slowly add propionaldehyde (1.0 eq.) dropwise from the dropping funnel to the cooled ketone-base mixture over approximately 1-2 hours. Maintaining the low temperature is crucial to control the reaction rate.[7]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and neutralize it by slowly adding dilute HCl until it is slightly acidic (check with pH paper).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with water and then with brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the solvent using a rotary evaporator.[7]

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.[7]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G Figure 2. Experimental workflow for the synthesis. A 1. Combine 2-Butanone and aq. NaOH B 2. Cool Mixture to 0-5 °C A->B C 3. Add Propionaldehyde Dropwise B->C D 4. Stir at Room Temp (12-24h) C->D E 5. Workup: Neutralize, Extract, Dry D->E F 6. Purify by Fractional Distillation E->F G Final Product: This compound F->G

Caption: Figure 2. Experimental workflow for the synthesis.

Troubleshooting and Side Reactions

Low yields in aldol condensations can often be attributed to competing side reactions.[7]

  • Self-Condensation of 2-Butanone: 2-butanone can react with itself, as it possesses two different types of alpha-hydrogens, potentially leading to a mixture of self-condensation products.[4][8]

  • Self-Condensation of Propionaldehyde: Although less favored than the reaction with the ketone enolate, the aldehyde can also undergo self-condensation.[7] The slow, controlled addition of the aldehyde into the ketone/base mixture is designed to keep the instantaneous concentration of the aldehyde low, thus minimizing this side reaction.

  • Incomplete Dehydration: The initial β-hydroxy ketone (aldol adduct) may be present in the crude product if the dehydration step is incomplete.[7] Ensuring sufficient reaction time or gentle heating can promote the elimination of water.

Careful control of reaction parameters, particularly temperature and the rate of addition, is essential for maximizing the yield of the desired crossed-aldol product.[7]

References

Application Notes & Protocols: Asymmetric Synthesis of (S)-4-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-4-Methyl-3-heptanone is a chiral ketone that serves as a significant chemical signal in the natural world. It functions as an alarm pheromone for various ant species, including the Texas leaf-cutting ant (Atta texana) and the harvester ant (Pogonomyrmex barbatus)[1]. The stereochemistry of such semiochemicals is crucial for their biological activity, necessitating synthetic methods that provide high enantiomeric purity.

These application notes detail two robust and highly selective methods for the asymmetric synthesis of (S)-4-methyl-3-heptanone: the SAMP/RAMP hydrazone method and a chemoenzymatic approach. The protocols are designed to be reproducible and provide high yields and excellent enantioselectivity.

Overview of Synthetic Strategies

Several strategies have been developed for the synthesis of enantiomerically pure (S)-4-methyl-3-heptanone. The most prominent methods involve either the use of chiral auxiliaries, such as the SAMP/RAMP hydrazone method, or biocatalytic approaches that employ enzymes for stereoselective transformations.

Synthetic_Strategies cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Target Molecule 3-Pentanone (B124093) 3-Pentanone SAMP SAMP Hydrazone Method 3-Pentanone->SAMP Propanal_Pentanone Propanal + 3-Pentanone Enzymatic Chemoenzymatic Synthesis Propanal_Pentanone->Enzymatic Target (S)-4-Methyl-3-heptanone SAMP->Target Enzymatic->Target

Caption: High-level overview of synthetic routes to (S)-4-methyl-3-heptanone.

Protocol 1: Asymmetric Synthesis via SAMP Hydrazone Alkylation

This method utilizes the chiral auxiliary (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) to direct the stereoselective α-alkylation of 3-pentanone. The resulting hydrazone is then cleaved via ozonolysis to yield the desired (S)-ketone with high enantiomeric excess[2][3][4].

Workflow Diagram

SAMP_Workflow SAMP Hydrazone Method Workflow A 1. Hydrazone Formation (3-Pentanone + SAMP) B 2. Deprotonation (LDA or n-BuLi) A->B C 3. Asymmetric Alkylation (1-Bromopropane) B->C D 4. Ozonolysis (Ozone, -78°C) C->D E Purification (Distillation) D->E F (S)-4-Methyl-3-heptanone E->F

Caption: Step-by-step workflow for the SAMP hydrazone-mediated synthesis.

Experimental Protocol

Step A: 3-Pentanone SAMP Hydrazone Formation [2]

  • In a 50-mL flask equipped with a condenser and magnetic stirrer, combine 3.9 g (30 mmol) of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and 3.79 mL (36 mmol) of 3-pentanone.

  • Heat the mixture at 60°C overnight under an argon atmosphere.

  • After cooling, dilute the crude product with 200 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the ether solution with 30 mL of water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

  • Purify the residue by short-path distillation to yield the SAMP-hydrazone as a colorless oil.

Step B & C: Deprotonation and Alkylation [2]

  • To a flame-dried 250-mL flask under argon, add 110 mL of dry diethyl ether and 2.97 mL (21 mmol) of dry diisopropylamine (B44863) at 0°C.

  • Add 21 mmol of n-butyllithium (n-BuLi) dropwise and stir for 10 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of 3.96 g (20 mmol) of the SAMP-hydrazone in 10 mL of ether to the LDA solution over 5 minutes at 0°C. Stir for 4 hours at this temperature.

  • Cool the resulting suspension to -95°C (liquid nitrogen/ether bath).

  • Add 2.1 mL (22 mmol) of 1-bromopropane (B46711) dropwise.

  • Stir the mixture for 12 hours, allowing the temperature to slowly rise to room temperature.

  • Quench the reaction by adding 100 mL of water. Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude alkylated hydrazone.

Step D: Ozonolysis to Yield (S)-4-Methyl-3-heptanone [2]

  • Dissolve the crude alkylated hydrazone (approx. 18 mmol) in 50 mL of dichloromethane (B109758) (CH₂Cl₂) in a Schlenk tube.

  • Cool the solution to -78°C (acetone/dry ice bath) under a nitrogen atmosphere.

  • Bubble dry ozone through the solution until a persistent green-blue color appears (approx. 4 hours). Caution: Ozone is highly toxic.

  • Purge the solution with a stream of nitrogen while allowing it to warm to room temperature to remove excess ozone.

  • The resulting solution contains the target ketone. Purify by distillation or chromatography.

Data Presentation
StepProductTypical Yield (%)Enantiomeric Excess (ee%)Reference
A3-Pentanone SAMP hydrazone87N/A[2]
B-D(S)-4-Methyl-3-heptanone70-80 (overall)≥95%[2]

Protocol 2: Chemoenzymatic Synthesis

This modern approach utilizes a two-step, one-pot enzymatic reduction of an α,β-unsaturated ketone precursor, followed by a simple oxidation to yield the final product. The precursor, 4-methylhept-4-en-3-one, is first synthesized via an aldol (B89426) condensation. An ene-reductase (ER) and an alcohol dehydrogenase (ADH) then work sequentially to create the two stereocenters of the intermediate alcohol with exceptional control[5].

Workflow Diagram

Chemoenzymatic_Workflow Chemoenzymatic Synthesis Workflow A 1. Aldol Condensation (Propanal + 3-Pentanone) B 2. Enzymatic Reduction (C=C) (Ene-Reductase OYE1-W116V) A->B C 3. Enzymatic Reduction (C=O) (Alcohol Dehydrogenase ADH440) B->C E (3S,4S)-4-Methyl-3-heptanol C->E D 4. Oxidation (e.g., Swern or PCC) F (S)-4-Methyl-3-heptanone D->F E->D

Caption: Step-by-step workflow for the chemoenzymatic synthesis route.

Experimental Protocol

Step A: Synthesis of 4-Methylhept-4-en-3-one [5]

  • Prepare a solution of potassium hydroxide (B78521) (KOH) in methanol.

  • Perform an aldol condensation between propanal and 3-pentanone in the presence of the KOH catalyst.

  • Follow with dehydration using anhydrous oxalic acid in refluxing toluene (B28343) to yield the α,β-unsaturated ketone 4-methylhept-4-en-3-one.

  • Purify the product by column chromatography.

Step B & C: One-Pot Multi-Enzymatic Reduction [5]

  • In a buffered solution (e.g., potassium phosphate, pH 7.0), dissolve 100 mg (0.794 mmol) of 4-methylhept-4-en-3-one. A co-solvent like DMSO may be required.

  • Add the cofactor regeneration system, typically consisting of NADP⁺, glucose, and glucose dehydrogenase (GDH).

  • Add the first enzyme, ene-reductase OYE1-W116V, to catalyze the reduction of the C=C double bond, creating the (S) configuration at C-4.

  • After the first reduction is complete (monitored by GC or TLC), add the second enzyme, alcohol dehydrogenase ADH440, to catalyze the reduction of the carbonyl group, creating the (S) configuration at C-3.

  • Maintain the reaction at 30°C until completion.

  • Extract the product, (3S,4S)-4-methyl-3-heptanol, with ethyl acetate (B1210297) and purify by column chromatography.

Step D: Oxidation to (S)-4-Methyl-3-heptanone [1][6]

  • To a solution of oxalyl chloride (1.5 eq) in CH₂Cl₂ (0.2 M) at -78°C, add dimethyl sulfoxide (B87167) (DMSO, 3 eq) dropwise.

  • Stir for 10 minutes, then add a solution of (3S,4S)-4-methyl-3-heptanol (1 eq) in CH₂Cl₂.

  • Stir the mixture for 1.5 hours at -78°C.

  • Add triethylamine (B128534) (5 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over MgSO₄, and concentrate.

  • Purify the crude product by distillation or chromatography to obtain (S)-4-methyl-3-heptanone.

Data Presentation
StepProductTypical Yield (%)StereoselectivityReference
A4-Methylhept-4-en-3-one56N/A[5]
B-C(3S,4S)-4-Methyl-3-heptanol72ee = 99%, de = 94%[5]
D(S)-4-Methyl-3-heptanone85-95ee >99% (retained)[7]
Summary and Comparison

Both methods provide excellent access to enantiomerically enriched (S)-4-methyl-3-heptanone. The choice of method may depend on the availability of specialized reagents and equipment.

FeatureSAMP Hydrazone MethodChemoenzymatic Method
Stereocontrol Chiral AuxiliaryEnzymes (Biocatalysis)
Key Reagents SAMP, n-BuLi, OzoneEne-reductase, ADH, Cofactors
Overall Yield Good (70-80%)Good (approx. 40-50%)
Enantioselectivity Excellent (≥95% ee)Outstanding (>99% ee)
Advantages Well-established, highly reliable, high ee%Environmentally benign, extremely high selectivity, mild conditions
Disadvantages Requires cryogenic temperatures, stoichiometric chiral auxiliary, use of hazardous ozoneRequires access to specific enzymes, potential for enzyme inhibition

References

Enantioselective Synthesis via SAMP/RAMP Hydrazone Methodology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical guide to the enantioselective synthesis of chiral aldehydes and ketones utilizing the robust (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazone method. Developed by E. J. Corey and Dieter Enders, this methodology has become a cornerstone of asymmetric synthesis, enabling the preparation of a wide array of enantiomerically enriched building blocks for natural product synthesis and drug discovery.[1]

Principle of the Method

The SAMP/RAMP hydrazone method is a powerful chiral auxiliary-based approach for the asymmetric α-alkylation of carbonyl compounds. The overall process involves three key steps:

  • Hydrazone Formation: A ketone or aldehyde is condensed with the chiral auxiliary (SAMP or RAMP) to form a chiral hydrazone.

  • Stereoselective α-Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a rigid, chelated azaenolate. This intermediate reacts with an electrophile (e.g., an alkyl halide) with high diastereoselectivity, establishing a new stereocenter. The stereochemical outcome is dictated by the chirality of the auxiliary and the geometry of the azaenolate.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated hydrazone to afford the desired enantiomerically enriched aldehyde or ketone. This can be achieved through various methods, most commonly ozonolysis or acidic hydrolysis.

The choice between SAMP and RAMP allows for the selective synthesis of either enantiomer of the target molecule.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key stages of the SAMP/RAMP hydrazone methodology.

SAMP_RAMP_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage Carbonyl Ketone or Aldehyde Hydrazone Chiral Hydrazone Carbonyl->Hydrazone Condensation Auxiliary SAMP or RAMP Auxiliary->Hydrazone Deprotonation Deprotonation (LDA) Hydrazone->Deprotonation Azaenolate Azaenolate Intermediate Deprotonation->Azaenolate Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Hydrazone Cleavage Cleavage (Ozonolysis or Hydrolysis) Alkylated_Hydrazone->Cleavage Product Enantiopure Carbonyl Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Overall workflow of the SAMP/RAMP hydrazone method.

Azaenolate_Stereocontrol Hydrazone SAMP/RAMP Hydrazone Azaenolate Planar, Chelated Azaenolate Hydrazone->Azaenolate Deprotonation LDA LDA LDA->Azaenolate Alkylated_Hydrazone Diastereomerically Enriched Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone Electrophile Electrophile (E+) Electrophile->Azaenolate Top_Attack Attack from Top Face (Hindered) Bottom_Attack Attack from Bottom Face (Favored)

Caption: Stereocontrol in the alkylation of the azaenolate.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key steps of the SAMP/RAMP hydrazone methodology, extracted from various literature sources.

Table 1: Hydrazone Formation

Carbonyl CompoundChiral AuxiliarySolventConditionsYield (%)Reference
3-PentanoneSAMPNeat60°C, overnight87[2]
CyclohexanoneSAMPCyclohexaneReflux, overnight70-98[3]
PropanalRAMPEtherRT, 12 h>95
Oxetan-3-oneSAMPNeat55°Cquant.[4]
5-NonanoneRAMPNeat60°C, 20 h73[5]

Table 2: Asymmetric α-Alkylation

Hydrazone ofElectrophileBaseSolventTemp (°C)Yield (%)d.e. (%)e.e. (%) of final productReference
3-Pentanone (SAMP)n-Propyl iodideLDATHF/HMPA-10090>97≥95[2]
Propanal (RAMP)Methyl iodideLDAEther-11085>95>95[1]
Cyclohexanone (SAMP)Benzyl bromideLDATHF-7892>98>98
Oxetan-3-one (SAMP)Benzyl bromidet-BuLiTHF-78 to RT737676[4]
5-Nonanone (RAMP)Methyl iodideLDAEther-110->95>95[5]
Diethyl ketone (SAMP)(S)-(+)-1-Iodo-2-methylbutanet-BuLiTHF-100 to -7890-96>95>95[3]

Table 3: Auxiliary Cleavage

Alkylated Hydrazone fromCleavage MethodReagentsSolventYield (%)e.e. (%)Reference
3-Pentanone (SAMP)OzonolysisO₃, then Me₂SCH₂Cl₂56-58≥97[2]
Various ketones (SAMP)Oxidative HydrolysisSeO₂, 30% H₂O₂, pH 7 bufferMeOH68-96-[3]
Various ketones (SAMP)HydrolysisSat. aq. oxalic acidDiethyl ether90-9990-99[6]
Oxetan-3-one derivative (SAMP)HydrolysisSat. aq. oxalic acidDiethyl ether-76[4]
5-Nonanone derivative (RAMP)OzonolysisO₃CH₂Cl₂->95[5]

Detailed Experimental Protocols

The following are generalized protocols for the key steps in the SAMP/RAMP hydrazone method. Researchers should consult the primary literature for specific substrate and reagent amounts and for any necessary modifications.

Protocol 1: Formation of the Chiral Hydrazone

Materials:

  • Aldehyde or ketone

  • (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)

  • Anhydrous solvent (e.g., diethyl ether, cyclohexane, or neat)

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., argon or nitrogen)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 equiv) and the chiral auxiliary (SAMP or RAMP, 1.0-1.2 equiv).

  • The reaction can be performed neat or in a suitable anhydrous solvent. For less reactive carbonyls, heating may be required.[2][5]

  • Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for 12-24 hours, monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with a nonpolar solvent (e.g., diethyl ether) and wash with water or brine to remove any unreacted auxiliary.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude hydrazone.

  • Purify the hydrazone by distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel.

Protocol 2: Asymmetric α-Alkylation of the Chiral Hydrazone

Materials:

  • Chiral hydrazone

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

  • Strong base (e.g., n-butyllithium (n-BuLi) to generate LDA in situ, or a solution of LDA)

  • Electrophile (e.g., alkyl halide)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Dry ice/acetone or liquid nitrogen bath

  • Syringes and needles for transfer of reagents under inert atmosphere

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral hydrazone (1.0 equiv) in anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1-1.5 equiv) dropwise to the hydrazone solution while maintaining the temperature at -78 °C. The formation of the azaenolate is often indicated by a color change. Stir the mixture at this temperature for 1-2 hours.

  • Cool the reaction mixture to a lower temperature if required (e.g., -100 °C or -110 °C) before the addition of the electrophile.[1]

  • Slowly add the electrophile (1.1-2.0 equiv) to the azaenolate solution.

  • Stir the reaction mixture at this low temperature for several hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • The crude alkylated hydrazone can be purified by flash column chromatography or used directly in the next step.

Protocol 3: Cleavage of the Chiral Auxiliary

Method A: Ozonolysis

Materials:

Procedure:

  • Dissolve the alkylated hydrazone in anhydrous DCM in a flask equipped with a gas inlet tube and a gas outlet bubbler.

  • Cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue or green color indicates the consumption of the hydrazone.[2][5]

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Add a reducing agent (e.g., DMS or TPP) and allow the solution to warm to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting aldehyde or ketone by flash column chromatography or distillation.

Method B: Hydrolysis with Oxalic Acid

Materials:

  • Alkylated hydrazone

  • Saturated aqueous oxalic acid solution

  • Diethyl ether

Procedure:

  • Dissolve the alkylated hydrazone in diethyl ether.

  • Add a saturated aqueous solution of oxalic acid and stir the two-phase mixture vigorously at room temperature for 2-96 hours.[4][6]

  • Monitor the reaction by TLC. Upon completion, separate the layers.

  • The organic layer contains the desired ketone or aldehyde. Wash it with saturated aqueous sodium bicarbonate and brine, then dry over an anhydrous drying agent.

  • Filter and concentrate the organic layer to obtain the crude product, which can be further purified.

  • The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.[6]

Method C: Oxidative Hydrolysis with SeO₂/H₂O₂

Materials:

  • Alkylated hydrazone

  • Selenium dioxide (SeO₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Methanol

  • pH 7 phosphate (B84403) buffer

Procedure:

  • To a solution of the alkylated hydrazone in methanol, add SeO₂ and pH 7 phosphate buffer.[3]

  • Add 30% H₂O₂ and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by flash column chromatography. This method is particularly useful for substrates sensitive to ozonolysis or strong acids.[3]

Conclusion

The SAMP/RAMP hydrazone methodology offers a reliable and highly stereoselective route to a vast array of chiral aldehydes and ketones. The operational simplicity, high yields, and excellent enantioselectivities make it a valuable tool in modern organic synthesis. The choice of cleavage method can be tailored to the specific substrate, further enhancing the versatility of this powerful synthetic strategy. Careful execution of the detailed protocols provided herein will enable researchers to successfully apply this method to their synthetic challenges.

References

Application Notes and Protocols for the Synthesis of 4-methyl-3-heptanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-methyl-3-heptanol (B77350), a secondary alcohol, utilizing the Grignard reaction. This synthesis is a classic example of carbon-carbon bond formation and is relevant in various fields, including pheromone synthesis and the development of chiral molecules. 4-Methyl-3-heptanol is notably recognized as an aggregation pheromone for the European elm beetle (Scolytus multistriatus) and an alarm pheromone for several ant species.[1][2]

Overview of the Grignard Reaction

The Grignard reaction is a fundamental organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group in an aldehyde or ketone.[3][4] This versatile reaction is a cornerstone of organic synthesis for forming new carbon-carbon bonds. In the synthesis of 4-methyl-3-heptanol, the Grignard reagent, sec-butylmagnesium bromide, is reacted with propanal. The nucleophilic sec-butyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of propanal. Subsequent protonation of the resulting alkoxide intermediate yields the secondary alcohol, 4-methyl-3-heptanol.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of 4-methyl-3-heptanol.

ParameterValueReference
Reactants
Magnesium Turnings7.3 g (0.30 mol)[1]
2-Bromopentane (B28208)45.3 g (0.30 mol)Calculated from protocol
Propanal17.4 g (0.30 mol)Calculated from protocol
Anhydrous Diethyl Ether100 mL + solvent for reactants[1]
Product
4-methyl-3-heptanol
Molecular FormulaC₈H₁₈O[5][6]
Molecular Weight130.23 g/mol [5]
Yield13.9 g (36%)[1]
Boiling Point150-165 °C at 745 Torr[1]
Refractive Index (n_D)1.429 (literature: 1.430)[1]
Spectroscopic Data
IR SpectrumConsistent with published spectra[1]
Mass Spectrum (m/z)112 (M⁺-H₂O), 101 (M⁺-C₂H₅), 83, 59 (base peak)[7]

Experimental Protocol

This protocol details the synthesis of 4-methyl-3-heptanol via the Grignard reaction of sec-butylmagnesium bromide with propanal.

3.1. Materials and Reagents

  • Magnesium turnings

  • 2-Bromopentane

  • Propanal

  • Anhydrous diethyl ether

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Iodine crystal (optional, as initiator)

  • Methyl iodide (optional, as initiator)

  • 10% Hydrochloric acid (HCl) solution

3.2. Equipment

  • Three-neck round-bottom flask (200 mL)

  • Reflux condenser with a calcium chloride drying tube

  • Addition funnel (dropping funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel (250 mL)

  • Distillation apparatus

  • Standard laboratory glassware

3.3. Procedure

Step 1: Preparation of the Grignard Reagent (sec-butylmagnesium bromide)

  • A 200-mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and an addition funnel is dried thoroughly in an oven and allowed to cool to room temperature under a dry atmosphere.

  • To the flask, add 7.3 g (0.30 mol) of dry magnesium turnings and 100 mL of anhydrous diethyl ether.[1]

  • Prepare a solution of 45.3 g (0.30 mol) of 2-bromopentane in 25 mL of anhydrous diethyl ether and place it in the addition funnel.

  • Add a small portion (approximately 2-3 mL) of the 2-bromopentane solution to the magnesium suspension to initiate the reaction.[2] The reaction is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, a small crystal of iodine or a few drops of methyl iodide can be added as an initiator.[1] Gentle warming may also be necessary.

  • Once the reaction has started, add the remaining 2-bromopentane solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture for an additional 15 minutes to ensure the complete formation of the Grignard reagent.[1][2]

Step 2: Reaction with Propanal

  • Prepare a solution of 17.4 g (0.30 mol) of propanal in 25 mL of anhydrous diethyl ether and place it in the addition funnel.

  • Cool the Grignard reagent solution in an ice bath.

  • Add the propanal solution dropwise to the stirred Grignard solution at a rate that maintains a gentle reflux.[2]

  • After the addition is complete, stir the reaction mixture for an additional 15 minutes.[2]

Step 3: Work-up and Purification

  • Slowly and cautiously add 10 mL of water to the reaction mixture, followed by 10 mL of 10% hydrochloric acid, to quench the reaction and dissolve the magnesium salts.[2]

  • Transfer the mixture to a 250-mL separatory funnel.

  • Separate the organic (ether) layer.

  • Wash the organic layer with 50 mL of 5% aqueous sodium hydroxide solution.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.[1][2]

  • Filter to remove the drying agent and evaporate the diethyl ether using a rotary evaporator or by gentle heating on a steam bath.[1]

  • Purify the resulting oily residue by distillation at atmospheric pressure. Collect the fraction boiling between 150-165 °C.[1]

Visualizations

4.1. Grignard Reaction Mechanism

Grignard_Mechanism Propanal Propanal (CH₃CH₂CHO) Alkoxide Alkoxide Intermediate Propanal->Alkoxide Grignard sec-Butylmagnesium Bromide (CH₃CH₂CH(MgBr)CH₃) Grignard->Alkoxide Nucleophilic Attack Product 4-methyl-3-heptanol Alkoxide->Product Protonation Acid H₃O⁺ (Acid Workup) Acid->Product

Caption: Mechanism of 4-methyl-3-heptanol synthesis.

4.2. Experimental Workflow

Grignard_Workflow Start Start: Assemble Dry Glassware Prep_Grignard 1. Prepare Grignard Reagent (Mg + 2-Bromopentane in Ether) Start->Prep_Grignard Reaction 2. React with Propanal (Dropwise addition at low temp) Prep_Grignard->Reaction Workup 3. Aqueous Work-up (H₂O and HCl) Reaction->Workup Extraction 4. Extraction & Washing (Separate organic layer, wash with NaOH) Workup->Extraction Drying 5. Drying (Anhydrous MgSO₄) Extraction->Drying Evaporation 6. Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification 7. Distillation (Collect 150-165 °C fraction) Evaporation->Purification End End: Characterize Product Purification->End

Caption: Experimental workflow for Grignard synthesis.

References

Application Notes and Protocols for the Biocatalytic Reduction of 4-methylhept-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biocatalytic reduction of 4-methylhept-4-en-3-one to produce all four stereoisomers of 4-methylheptan-3-ol. This one-pot, multi-enzyme approach offers a highly stereoselective and environmentally benign alternative to traditional chemical synthesis.

Introduction

4-methylheptan-3-ol is a significant insect pheromone, with different stereoisomers exhibiting distinct biological activities.[1] The stereoselective synthesis of each isomer is therefore of great interest for applications in integrated pest management. Biocatalysis, utilizing enzymes such as ene-reductases (ERs) and alcohol dehydrogenases (ADHs), provides a powerful tool for achieving high stereoselectivity under mild reaction conditions.[2][3]

This protocol describes a sequential, one-pot enzymatic reduction of 4-methylhept-4-en-3-one. The first step involves the stereoselective reduction of the carbon-carbon double bond catalyzed by an ene-reductase. Subsequently, an alcohol dehydrogenase catalyzes the reduction of the ketone functionality to the corresponding alcohol, yielding the four possible stereoisomers with high purity.[1] A key feature of this system is the in-situ cofactor regeneration of NADPH, which is essential for the activity of both enzymes and is achieved using glucose and glucose dehydrogenase (GDH).

Data Presentation

The following tables summarize the quantitative data for the biocatalytic reduction of 4-methylhept-4-en-3-one to the four stereoisomers of 4-methylheptan-3-ol.

Table 1: Enzyme Combinations for the Synthesis of 4-Methylheptan-3-ol Stereoisomers

Target StereoisomerEne-Reductase (ER)Alcohol Dehydrogenase (ADH)
(3R,4R)-4-methylheptan-3-olOYE2.6 (Pichia stipitis)ADH270 (Rhodococcus ruber)
(3S,4R)-4-methylheptan-3-olOYE2.6 (Pichia stipitis)ADH440 (Rhodococcus erythropolis)
(3S,4S)-4-methylheptan-3-olOYE1-W116V (mutant)ADH440 (Rhodococcus erythropolis)
(3R,4S)-4-methylheptan-3-olOYE1-W116V (mutant)ADH270 (Rhodococcus ruber)

Table 2: Reaction Yields and Stereoselectivities

Product StereoisomerYield (%)Enantiomeric Excess (ee, %)Diastereomeric Excess (de, %)
(3R,4R)-4-methylheptan-3-ol839999
(3S,4R)-4-methylheptan-3-ol769999
(3S,4S)-4-methylheptan-3-ol729994
(3R,4S)-4-methylheptan-3-olNot Reported9992
[Data sourced from Brenna et al., 2017][1]

Experimental Protocols

Materials and Reagents

  • 4-methylhept-4-en-3-one (substrate)

  • Ene-reductases: OYE2.6 from Pichia stipitis and OYE1-W116V mutant.

  • Alcohol dehydrogenases: ADH270 from Rhodococcus ruber and ADH440 from Rhodococcus erythropolis.

    • Note: The specific enzymes used in the primary literature may not be commercially available. It is recommended to source enzymes with similar substrate specificity and stereoselectivity from commercial suppliers or to express them recombinantly.

  • Glucose Dehydrogenase (GDH) for cofactor regeneration.

  • NADP+ (nicotinamide adenine (B156593) dinucleotide phosphate)

  • D-Glucose

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (B1210297) (for extraction)

  • Standard laboratory equipment (reaction vials, incubator shaker, centrifuge, etc.)

  • Analytical equipment for monitoring reaction progress and determining stereoselectivity (e.g., chiral Gas Chromatography).

Protocol for One-Pot Synthesis of 4-Methylheptan-3-ol Stereoisomers

This protocol is based on the work of Brenna et al. (2017) and provides a general procedure. Optimal enzyme and substrate concentrations may need to be determined empirically.

  • Reaction Setup:

    • In a reaction vial, prepare a solution of 50 mM potassium phosphate buffer (pH 7.0).

    • Add 4-methylhept-4-en-3-one to a final concentration of 10 mM. A co-solvent such as DMSO (e.g., 5% v/v) can be used to improve substrate solubility.

    • Add NADP+ to a final concentration of 0.5 mM.

    • Add D-glucose to a final concentration of 50 mM.

    • Add Glucose Dehydrogenase (GDH) to a final concentration of approximately 4 mg/mL.

  • First Enzymatic Reduction (Ene-Reductase):

    • Add the chosen ene-reductase (OYE2.6 or OYE1-W116V) to the reaction mixture. The optimal concentration should be determined, but a starting point of 4-5 µM can be used.

    • Incubate the reaction at 30°C with shaking for 24 hours.

    • Monitor the conversion of the starting material to the intermediate ketone (4-methylheptan-3-one) by GC or other suitable analytical methods.

  • Second Enzymatic Reduction (Alcohol Dehydrogenase):

    • Once the first reduction is complete, add the chosen alcohol dehydrogenase (ADH270 or ADH440) to the same reaction vessel. A starting concentration of 2 mg/mL can be tested.

    • Continue the incubation at 30°C with shaking for another 24 hours.

  • Work-up and Analysis:

    • Extract the product from the reaction mixture using an equal volume of ethyl acetate.

    • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Analyze the product for yield and stereoselectivity (ee and de) using chiral Gas Chromatography.

Visualizations

Biocatalytic_Reduction_Workflow substrate 4-methylhept-4-en-3-one intermediate 4-methylheptan-3-one substrate->intermediate Reduction 1 nadp NADP+ nadph nadph nadp->nadph Reduction glucose Glucose gluconolactone Gluconolactone glucose->gluconolactone Oxidation er Ene-Reductase (OYE2.6 or OYE1-W116V) adh Alcohol Dehydrogenase (ADH270 or ADH440) final_product 4-methylheptan-3-ol (Four Stereoisomers) gdh Glucose Dehydrogenase intermediate->final_product nadph->nadp Oxidation

Caption: Workflow of the one-pot, multi-enzyme biocatalytic reduction.

Signaling_Pathway cluster_cofactor_cycle Cofactor Regeneration Cycle cluster_substrate_transformation Substrate Transformation NADP NADP+ NADPH NADPH NADP->NADPH Reduction Start 4-methylhept-4-en-3-one NADPH->Start Hydride Donor Intermediate 4-methylheptan-3-one NADPH->Intermediate Hydride Donor Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH Start->Intermediate Ene-Reductase End 4-methylheptan-3-ol Intermediate->End Alcohol Dehydrogenase

Caption: Logical relationship of cofactor regeneration and substrate reduction.

References

Application Note: Purification of 4-Methyl-3-hepten-2-one by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 4-methyl-3-hepten-2-one, an α,β-unsaturated ketone, using fractional distillation. This method is effective for separating the target compound from common impurities often present after synthesis, such as unreacted starting materials and isomeric byproducts. The significant difference in boiling points between this compound and potential contaminants allows for a high degree of purification. This document outlines the necessary equipment, a step-by-step experimental protocol, and data presentation for researchers in organic synthesis and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis. Its preparation, commonly through aldol (B89426) condensation of butanal and 2-pentanone, can result in a crude product containing various impurities. These may include residual starting materials, the isomeric byproduct 4-methyl-4-hepten-2-one, and other side-products. For applications in research and development, a high-purity compound is essential. Fractional distillation is a fundamental purification technique that separates liquid components of a mixture based on their differential boiling points.[1] This method is particularly suitable when the boiling points of the components differ, allowing for an efficient separation.

Data Presentation

The successful separation of this compound from its likely impurities via fractional distillation is predicated on the differences in their boiling points. The table below summarizes the relevant physical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₁₄O 126.20 167.2
ButanalC₄H₈O72.11~75
2-PentanoneC₅H₁₀O86.13~102[2][3][4]
4-Methyl-4-hepten-2-oneC₈H₁₄O126.20N/A

Experimental Protocol

This protocol details the purification of crude this compound using laboratory-scale fractional distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distillation flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser

  • Thermometer and adapter

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Insulating material (e.g., glass wool or aluminum foil)

  • Vacuum adapter (optional, for vacuum distillation if compounds are heat sensitive)

Procedure:

  • Apparatus Assembly:

    • Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Place boiling chips or a magnetic stir bar in the round-bottom flask.

    • Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its capacity.

    • Connect the fractionating column to the distillation flask.

    • Attach the distillation head and condenser. Position the thermometer so that the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a circulating water source, with water entering at the lower inlet and exiting at the upper outlet.

    • Place a pre-weighed receiving flask at the end of the condenser to collect the distillate.

    • Securely clamp all components.

  • Distillation Process:

    • Begin heating the distillation flask gently using the heating mantle. If using a stir bar, start the magnetic stirrer.

    • Observe the mixture as it begins to boil. A ring of condensate should slowly rise through the fractionating column.

    • To ensure efficient separation, insulate the fractionating column with glass wool or aluminum foil.[5] This helps to maintain the temperature gradient necessary for multiple vaporization-condensation cycles.

    • Monitor the temperature at the distillation head. The temperature should initially rise and then stabilize at the boiling point of the lowest-boiling component (likely residual butanal or 2-pentanone).

    • Collect the initial fraction (forerun) in a separate receiving flask until the temperature begins to rise again.

    • As the temperature approaches the boiling point of this compound (approximately 167.2 °C), change to a new, clean, pre-weighed receiving flask.

    • Collect the fraction that distills over at a constant temperature. This is the purified this compound. A steady distillation rate of 1-2 drops per second is recommended for optimal separation.

    • Continue collecting the main fraction as long as the temperature remains stable. A sharp drop or rise in temperature indicates that the main component has been distilled.

    • Stop the distillation before the distillation flask runs dry to prevent the formation of potentially explosive peroxides and charring of the residue.

  • Post-Distillation:

    • Allow the apparatus to cool down completely before disassembling.

    • Weigh the receiving flask containing the purified product to determine the yield.

    • Analyze the purified fraction using appropriate analytical techniques (e.g., GC-MS, NMR spectroscopy) to confirm its identity and purity.

Mandatory Visualization

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_post Post-Distillation start Start assemble Assemble Fractional Distillation Apparatus start->assemble add_crude Add Crude Product to Distillation Flask assemble->add_crude heat Gentle Heating & Stirring add_crude->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_product Collect Main Fraction (this compound) collect_forerun->collect_product stop_heating Stop Heating collect_product->stop_heating cooldown Cool Down Apparatus stop_heating->cooldown analyze Analyze Purity (GC-MS, NMR) cooldown->analyze end End analyze->end

Caption: Experimental workflow for the purification of this compound.

References

Application Note: Quantification of 4-Methyl-3-hepten-2-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-3-hepten-2-one is a volatile organic compound (VOC) and an aliphatic ketone.[1] Its analysis is crucial in various fields, including food science, environmental monitoring, and biological research, due to its contribution to aroma profiles and its potential as a biomarker. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[2]

Principle of the Method

This method utilizes Gas Chromatography (GC) to separate this compound from other components in a sample matrix based on its volatility and interaction with a stationary phase. The separated compound then enters a Mass Spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, allows for highly specific identification and quantification. For enhanced sensitivity and selectivity, quantification is performed in Selected Ion Monitoring (SIM) mode.

Experimental Protocols

1. Materials and Reagents

  • Solvents: High-purity methanol (B129727), dichloromethane (B109758), hexane (B92381) (GC or HPLC grade)

  • Standards: this compound (analytical standard grade), Internal Standard (IS) such as 2-Heptanone or a suitable deuterated analog.

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • Syringes: Gas-tight syringes for headspace analysis or liquid injections.

  • Solid-Phase Microextraction (SPME) Fibers (optional): e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for headspace analysis.

2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the appropriate solvent (e.g., methanol or dichloromethane) to achieve a concentration range of 0.01 to 10 µg/mL.

  • Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., 2-Heptanone) at 1000 µg/mL in methanol. A working IS solution of 1 µg/mL can be prepared by dilution. Each standard and sample should be spiked with the IS to the same final concentration.

3. Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

3.1. Liquid Samples (e.g., beverages, urine)

  • Direct Liquid Injection:

    • For clean samples, dilute 1 mL of the sample with a suitable solvent (e.g., methanol) if necessary.

    • For complex matrices, perform a liquid-liquid extraction (LLE). Mix 1 mL of the sample with 1 mL of hexane or dichloromethane.

    • Vortex the mixture for 1 minute and centrifuge to separate the layers.

    • Transfer the organic layer to a clean vial for GC-MS analysis.

  • Headspace SPME:

    • Place 1-5 mL of the liquid sample into a 10 or 20 mL headspace vial.

    • Add a known amount of salt (e.g., NaCl) to increase the volatility of the analyte.

    • Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow for equilibration of the analyte in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 10-30 minutes) to adsorb the volatile compounds.

    • Retract the fiber and introduce it into the GC injector for thermal desorption.

3.2. Solid Samples (e.g., food, biological tissue)

  • Solvent Extraction:

    • Homogenize a known weight of the solid sample.

    • Extract the homogenized sample with a suitable solvent (e.g., dichloromethane or hexane) using techniques like sonication or Soxhlet extraction.

    • Filter or centrifuge the extract to remove solid particles.

    • The extract can be concentrated or diluted as needed before injection.

  • Headspace Analysis:

    • Place a known weight of the solid sample into a headspace vial.

    • Proceed with the headspace SPME or static headspace analysis as described for liquid samples.

4. GC-MS Instrumental Parameters

The following are typical starting parameters and may require optimization.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or similar non-polar to mid-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0-1.2 mL/min
Inlet Temperature250°C
Injection ModeSplitless (for trace analysis) or Split (10:1 or 20:1 for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
MS Acquisition ModeFull Scan (m/z 40-200) for initial identification and Selected Ion Monitoring (SIM) for quantification

5. Data Analysis and Quantification

  • Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a known standard and a reference library such as the NIST Mass Spectral Library. The molecular formula of this compound is C8H14O, and its molecular weight is 126.20 g/mol .[1]

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.

Data Presentation

Table 1: Mass Spectrometry Parameters for SIM Mode

Based on the NIST mass spectrum for this compound, the following ions are recommended for SIM analysis.[1]

Analyte Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound43111, 55
2-Heptanone (Internal Standard)5843, 114

Table 2: Example Quantitative Performance Data

This table presents typical validation parameters for a GC-MS method for a similar volatile ketone. Actual values should be determined experimentally.

Parameter Value
Calibration Range0.01 - 10.0 µg/mL
Linearity (R²)> 0.995
Limit of Detection (LOD)0.005 µg/mL
Limit of Quantification (LOQ)0.01 µg/mL
Precision (%RSD, n=6)< 10%
Accuracy (Recovery %)90 - 110%

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Prep Choose Method: - Direct Injection - LLE - Headspace SPME Sample->Prep Spike Spike with Internal Standard Prep->Spike Vial Transfer to GC Vial Spike->Vial Injector GC Injector (250°C) Vial->Injector Autosampler Injection Column GC Column (e.g., DB-5ms) Separation Injector->Column Carrier Gas (He) MS Mass Spectrometer Ionization & Fragmentation Column->MS Eluted Analyte Detector Detector MS->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Raw Data Identify Identify Peak by Retention Time & Mass Spectrum Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Note: 1H and 13C NMR Assignment for 4-Methyl-3-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 4-Methyl-3-hepten-2-one, an α,β-unsaturated ketone. Such compounds are of significant interest in various fields, including flavor and fragrance chemistry, as well as intermediates in organic synthesis. A detailed understanding of their NMR spectra is crucial for structure verification, purity assessment, and reaction monitoring.

This document outlines the predicted ¹H and ¹³C NMR assignments for this compound, based on established principles of chemical shifts and coupling constants, due to the limited availability of fully assigned experimental data in public databases. A detailed experimental protocol for acquiring high-quality NMR spectra is also provided.

Predicted ¹H and ¹³C NMR Data

The assignments provided in the following tables are predicted for the (E)-isomer of this compound, which is generally the more stable configuration. The atom numbering scheme used for the assignments is illustrated in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignment
1~2.25singlet-3HH₃C-C=O
3~6.08singlet-1H=CH-C=O
5~2.20quartet7.52H-CH₂-CH₂-CH₃
6~1.55sextet7.52H-CH₂-CH₂-CH₃
7~0.95triplet7.53H-CH₂-CH₃
4-CH₃~2.12singlet-3HH₃C-C=

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)Assignment
1~29.7H₃C -C=O
2~198.5C =O
3~124.5=C H-C=O
4~158.2=C (CH₃)-
5~35.1-C H₂-CH₂-CH₃
6~22.3-CH₂-C H₂-CH₃
7~13.9-CH₂-C H₃
4-CH₃~20.5H₃C -C=

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra for a moderately polar small molecule like this compound is provided below.

Sample Preparation

  • Compound Weighing : Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry vial.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for compounds of this polarity.

  • Dissolution : Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If an internal standard is desired, a solvent containing a known amount of tetramethylsilane (B1202638) (TMS) can be used.

  • Transfer : After complete dissolution, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).

¹H NMR Acquisition

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃).

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquisition Parameters (for a 400-500 MHz spectrometer) :

    • Pulse Program : A standard 30-degree pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width : A range of -2 to 12 ppm is generally adequate for most organic molecules.

    • Acquisition Time : Set between 2 to 4 seconds.

    • Relaxation Delay : A delay of 1 to 5 seconds is recommended.

    • Number of Scans : For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (CHCl₃ at 7.26 ppm) or the TMS signal (0.00 ppm).

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Acquisition

  • Instrument Setup : Follow the same initial setup procedures as for ¹H NMR, ensuring the probe is tuned to the ¹³C frequency.

  • Acquisition Parameters (for a 100-125 MHz spectrometer) :

    • Pulse Program : A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width : A typical range is 0 to 220 ppm.

    • Acquisition Time : Generally 1 to 2 seconds.

    • Relaxation Delay : A delay of 2 to 5 seconds is common.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to several thousand) is required depending on the sample concentration.

  • Data Processing :

    • Perform Fourier transformation and phasing as with the ¹H spectrum.

    • Calibrate the chemical shift axis using the solvent signal (the central peak of the CDCl₃ triplet is at 77.16 ppm).

Diagrams

Caption: Molecular structure of this compound with atom numbering.

workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq c13_acq ¹³C NMR Acquisition transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Calibration ft->phasing assignment Spectral Assignment phasing->assignment

Caption: A generalized workflow for NMR sample preparation and spectral analysis.

Application of 4-Methyl-3-hepten-2-one in Pest Management: A Review of Analogous Compounds and Protocols for Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document outlines the potential applications of 4-methyl-3-hepten-2-one in pest management. Direct experimental data on the semiochemical activity of this compound is limited in publicly available literature. Therefore, this report summarizes the known activities of structurally analogous methyl-heptenones and related ketones, which serve as valuable proxies for predicting potential applications. Furthermore, detailed, generalized protocols for screening the semiochemical effects of compounds like this compound are provided to guide researchers in evaluating its potential as an insect attractant, repellent, or other behavior-modifying agent.

Introduction to this compound and Related Semiochemicals

This compound is an aliphatic ketone with a molecular formula of C8H14O[1]. While this specific compound is not extensively documented as a pest management agent, its structural analogues have demonstrated significant activity as semiochemicals. Semiochemicals are chemical signals that mediate interactions between organisms and are broadly classified as pheromones (intraspecific communication) and allelochemicals (interspecific communication, including kairomones, allomones, and synomones)[2]. These compounds are integral to developing targeted and environmentally benign pest management strategies, such as monitoring, mass trapping, and mating disruption.

The semiochemical activity of ketones structurally related to this compound suggests that it may also possess behavior-modifying properties in insects. The following sections detail the known activities of these related compounds and provide protocols to test for such activity in this compound.

Data on Structurally Similar Semiochemicals

Quantitative data on the efficacy of ketones structurally similar to this compound are summarized below. This information provides a basis for hypothesizing the potential roles of this compound in pest management.

Table 1: Semiochemical Activity of Ketones Related to this compound

Compound NameStructurePest/Insect SpeciesSemiochemical ClassObserved EffectReference
6-Methyl-5-hepten-2-oneC7H12OAedes albopictus (Asian tiger mosquito)AllomoneRepellency at high concentrations (10⁻²)[3]
6-Methyl-5-hepten-2-oneC7H12OAlloxysta victrix (Aphid hyperparasitoid)Sex PheromoneIntraspecific attraction for mating[2]
(S)-4-Methyl-3-heptanoneC8H16OAtta spp. (Leaf-cutter ants)Alarm PheromoneElicits alarm and aggression behaviors
4-Methyl-3-penten-2-one (Mesityl Oxide)C6H10OGeneralAllomoneInsect repellent

Experimental Protocols for Semiochemical Activity Screening

The following are generalized protocols for determining the semiochemical activity of a test compound such as this compound.

Protocol for Olfactometer Bioassay

This protocol describes a standard Y-tube olfactometer bioassay to assess the attractant or repellent properties of a volatile compound to a target insect species.

Objective: To determine if this compound acts as a behavioral attractant or repellent.

Materials:

  • Y-tube olfactometer

  • Air pump with flow meters

  • Charcoal and water filters for air purification and humidification

  • Test insects (e.g., 20-50 adult insects of the target species, starved for a specified period)

  • Test compound: this compound

  • Solvent control (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Filter paper strips

  • Pipettes

  • Stopwatch

Methodology:

  • Preparation:

    • Set up the Y-tube olfactometer in a controlled environment (constant temperature, humidity, and lighting).

    • Purify and humidify the air supply before it enters the olfactometer arms. Adjust the airflow to a constant rate (e.g., 200 mL/min) through each arm.

    • Prepare serial dilutions of this compound in the chosen solvent.

  • Sample Application:

    • Apply a known volume (e.g., 10 µL) of the test compound solution to a filter paper strip and place it in the sample chamber of one arm of the olfactometer.

    • Apply an equal volume of the solvent to another filter paper strip and place it in the sample chamber of the other arm (control).

  • Insect Introduction:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance (e.g., two-thirds) down one of the arms and remains there for a minimum period (e.g., 1 minute).

  • Data Collection:

    • Record the number of insects choosing the arm with the test compound and the arm with the solvent control.

    • Insects that do not make a choice within the allotted time are recorded as "no choice."

    • After testing a set number of insects (e.g., 10), rotate the arms of the olfactometer to avoid positional bias.

    • Clean the olfactometer with a solvent (e.g., ethanol) and bake it between testing different concentrations or compounds.

  • Data Analysis:

    • Use a Chi-square (χ²) test to determine if there is a significant difference between the number of insects choosing the test arm versus the control arm.

Protocol for Electroantennography (EAG)

This protocol outlines the procedure for measuring the electrical response of an insect's antenna to this compound, indicating its detection by olfactory receptor neurons.

Objective: To determine if the olfactory system of a target insect can detect this compound.

Materials:

  • Electroantennography (EAG) system (amplifier, data acquisition interface)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., Ringer's solution)

  • Test insect

  • Test compound: this compound

  • Solvent control

  • Air stimulus controller

Methodology:

  • Antenna Preparation:

    • Immobilize the insect (e.g., by chilling).

    • Excise an antenna at the base.

    • Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the basal end.

  • Stimulus Delivery:

    • A continuous stream of humidified, purified air is passed over the mounted antenna.

    • A known amount of the test compound is applied to a filter paper strip and placed inside a Pasteur pipette (a "puff" cartridge).

    • The tip of the pipette is inserted into a hole in the main air delivery tube.

    • A puff of air is injected through the pipette, carrying the volatile compound into the continuous airstream directed at the antenna.

  • Data Recording:

    • The change in electrical potential (depolarization) across the antenna in response to the stimulus is recorded. This is the EAG response.

    • Present the solvent control and a standard reference compound (e.g., a known pheromone or general odorant) to ensure the preparation is viable and to allow for normalization of responses.

    • Test a range of concentrations of this compound in ascending order.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts) for each stimulus.

    • Normalize the responses to the test compound against the response to the standard reference compound or the solvent control.

    • Analyze for a dose-dependent response, which would indicate specific detection by the antenna.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening and identifying a novel semiochemical for pest management applications.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Identification & Optimization cluster_2 Phase 3: Application a Compound Selection (e.g., this compound) b Electroantennography (EAG) (Test for antennal detection) a->b c Olfactometer Bioassay (Test for behavioral response) b->c d Gas Chromatography-EAG (GC-EAG) (If part of a blend) c->d If active e Dose-Response Studies d->e f Field Trials e->f g Formulation Development (Lures, dispensers) f->g h Integration into IPM Strategy (Monitoring, Mass Trapping) g->h

Caption: Workflow for semiochemical screening and development.

Hypothetical Odorant Reception Pathway

This diagram illustrates a generalized signaling pathway for the reception of an odorant molecule by an insect olfactory receptor neuron.

G cluster_0 Perireceptor Events cluster_1 Signal Transduction Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) + Orco OBP->OR Transport & Release Membrane Dendritic Membrane IonChannel Ion Channel Opening OR->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential Neuron Olfactory Receptor Neuron

Caption: Generalized insect odorant reception pathway.

Conclusion and Future Directions

While the direct application of this compound in pest management is not yet established, the documented semiochemical activities of its structural analogues provide a strong rationale for its investigation. The protocols outlined in this document offer a systematic approach for researchers to screen for and characterize its potential as a behavior-modifying agent. Future research should focus on conducting electrophysiological and behavioral assays with this compound against a range of economically important pest insects, such as species from the orders Lepidoptera, Coleoptera, and Diptera, where related ketones have shown activity. Such studies will be crucial in determining if this compound can be developed into a valuable tool for integrated pest management programs.

References

Application Notes and Protocols for the Use of 4-Methyl-3-hepten-2-one in Insect Behavior Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-hepten-2-one (CAS No. 22319-25-1) is a volatile organic compound with potential applications in the modulation of insect behavior. As a ketone, it belongs to a class of chemicals known to act as semiochemicals, including pheromones and kairomones, in various insect species. The development of effective pest management strategies and the discovery of novel drug targets can be significantly advanced by understanding the behavioral responses of insects to such compounds.

These application notes provide a detailed overview of the experimental protocols for conducting insect behavior bioassays with this compound. The methodologies described herein are based on established techniques for evaluating insect responses to volatile compounds and can be adapted for various insect species of interest. While specific quantitative data on the bioactivity of this compound is not extensively available in published literature, this document provides a framework for researchers to generate such data in a standardized manner.

Data Presentation

Quantitative data from bioassays are critical for determining the efficacy of this compound as an insect attractant or repellent. The following table provides a template for summarizing typical data collected from olfactometer and electroantennography (EAG) studies. Note: The data presented below are hypothetical and for illustrative purposes only.

Table 1: Representative Quantitative Data from Insect Bioassays with this compound

Insect SpeciesBioassay TypeConcentration (μg/μL)Attraction Index (%)Repellency Index (%)Mean EAG Response (mV) ± SE
Drosophila melanogasterY-tube Olfactometer0.115.2 ± 3.1-Not Applicable
145.8 ± 5.6-Not Applicable
1068.3 ± 4.9-Not Applicable
10055.1 ± 6.2-Not Applicable
Spodoptera littoralisFour-arm Olfactometer1-20.5 ± 4.3Not Applicable
10-52.1 ± 6.8Not Applicable
100-35.7 ± 5.5Not Applicable
Aedes aegyptiElectroantennography0.01Not ApplicableNot Applicable0.2 ± 0.05
0.1Not ApplicableNot Applicable0.8 ± 0.12
1Not ApplicableNot Applicable1.5 ± 0.21
10Not ApplicableNot Applicable1.3 ± 0.18

Attraction/Repellency Index (%) is typically calculated as [(Number of insects in treatment arm - Number of insects in control arm) / Total number of insects] x 100.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific insect species and laboratory conditions.

Protocol 1: Y-Tube Olfactometer Bioassay for Attraction/Repellency

This protocol is designed to assess the preference of flying insects for this compound in a two-choice behavioral assay.

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Charcoal filter

  • Odor source chambers

  • This compound

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Filter paper discs

  • Test insects

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, create a dilution series (e.g., 0.1, 1, 10, 100 μg/μL).

  • Olfactometer Setup:

    • Connect the air source to the charcoal filter and humidifier.

    • Split the airflow and connect each line to a flow meter to ensure equal airflow to both arms of the Y-tube. A typical flow rate is 200 mL/min.

    • Connect the outputs of the flow meters to the odor source chambers.

    • Connect the odor source chambers to the corresponding arms of the Y-tube olfactometer.

  • Odor Application:

    • Apply a standard volume (e.g., 10 μL) of the test solution to a filter paper disc and place it in the treatment odor source chamber.

    • Apply the same volume of the solvent-only control to another filter paper disc and place it in the control odor source chamber.

    • Allow the solvent to evaporate for 30-60 seconds before connecting the chambers to the olfactometer.

  • Insect Introduction:

    • Introduce a single insect into the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance (e.g., two-thirds of the way) down one of the arms and remains there for a specified time (e.g., 1 minute).

  • Data Collection: Record the number of insects choosing the treatment arm and the control arm. Insects that do not make a choice within the allotted time are recorded as "no choice."

  • Replication and Cleaning:

    • Test a sufficient number of insects (e.g., 30-50) for each concentration.

    • To avoid positional bias, rotate the arms of the olfactometer after a set number of trials.

    • Thoroughly clean all glassware with a solvent (e.g., acetone) and bake at a high temperature (e.g., 120°C) between testing different concentrations and at the end of each experimental day.

Protocol 2: Electroantennography (EAG) for Olfactory Response

This protocol measures the electrical response of an insect's antenna to this compound, providing a physiological measure of odor detection.[1][2]

Materials:

  • EAG system (amplifier, data acquisition interface)

  • Microelectrodes (glass capillaries filled with saline solution or tungsten electrodes)

  • Micromanipulators

  • Stereomicroscope

  • Air stimulus controller

  • Humidified and purified air delivery system

  • This compound

  • Solvent (e.g., paraffin oil)

  • Filter paper strips

  • Pasteur pipettes (stimulus cartridges)

  • Test insects

Procedure:

  • Preparation of Test Compound: Prepare a dilution series of this compound in the chosen solvent (e.g., 0.01, 0.1, 1, 10 μg/μL).

  • Insect Preparation:

    • Anesthetize an insect by chilling it on ice or using CO2.

    • Under the stereomicroscope, carefully excise the head or an entire antenna.

    • Mount the preparation on the electrode holder. Insert the reference electrode into the back of the head or the base of the antenna.

    • Carefully bring the tip of the antenna into contact with the recording electrode. A small portion of the antennal tip may be clipped to ensure a good electrical connection.

  • EAG Recording Setup:

    • Place the mounted preparation in a continuous stream of humidified, purified air directed over the antenna.

    • Allow the baseline electrical signal to stabilize.

  • Stimulus Delivery:

    • Apply a standard volume (e.g., 10 μL) of a test dilution onto a filter paper strip and insert it into a Pasteur pipette.

    • Insert the tip of the stimulus pipette into a hole in the main air tube delivering air to the antenna.

    • Deliver a puff of air (e.g., 0.5 seconds) through the pipette to introduce the odorant into the airstream.

  • Data Recording: Record the resulting depolarization of the antenna (EAG response) in millivolts (mV).

  • Controls and Replication:

    • Present a solvent-only control at the beginning and end of each series of stimuli to correct for any response to the solvent.

    • Randomize the order of presentation of the different concentrations.

    • Allow sufficient time between stimuli (e.g., 1-2 minutes) for the antenna to recover.

    • Use a sufficient number of antennae (e.g., 8-10) for each compound.

Visualizations

Signaling Pathway and Experimental Workflows

Olfactometer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare this compound Dilution Series apply_odor Apply Odor and Control to Olfactometer Arms prep_compound->apply_odor prep_olf Setup and Calibrate Olfactometer prep_olf->apply_odor prep_insects Acclimate Test Insects introduce_insect Introduce Insect to Base of Y-Tube prep_insects->introduce_insect apply_odor->introduce_insect record_choice Record Insect Choice (Treatment, Control, No Choice) introduce_insect->record_choice calc_index Calculate Attraction/ Repellency Index record_choice->calc_index stat_analysis Statistical Analysis (e.g., Chi-square test) calc_index->stat_analysis

Caption: Workflow for Y-Tube Olfactometer Bioassay.

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis prep_compound Prepare this compound Dilution Series deliver_stimulus Deliver Odor Puff to Antenna prep_compound->deliver_stimulus prep_insect Prepare Insect Antenna stabilize Stabilize Baseline Signal prep_insect->stabilize setup_eag Setup EAG System setup_eag->stabilize stabilize->deliver_stimulus record_response Record EAG Response (mV) deliver_stimulus->record_response normalize_data Normalize Responses to Control record_response->normalize_data dose_response Generate Dose-Response Curve normalize_data->dose_response

Caption: Workflow for Electroantennography (EAG) Bioassay.

Signaling_Pathway odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding or Odorant Receptor (OR) obp->or Transport & Delivery orn Olfactory Receptor Neuron (ORN) or->orn Activation ap Action Potential orn->ap Signal Transduction brain Antennal Lobe (Brain) ap->brain Signal Transmission behavior Behavioral Response (Attraction/Repulsion) brain->behavior Processing & Output

Caption: Generalized Olfactory Signaling Pathway in Insects.

References

Troubleshooting & Optimization

Technical Support Center: Aldol Condensation of 3-Pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the aldol (B89426) condensation of 3-pentanone (B124093).

Troubleshooting Guide

This guide addresses common issues encountered during the self-condensation of 3-pentanone, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low or No Product Yield Unfavorable Equilibrium: The initial aldol addition is a reversible reaction, and the equilibrium may favor the starting materials, particularly with ketones.[1]To drive the reaction towards the product, consider using a higher concentration of the base or increasing the reaction temperature to promote the subsequent irreversible dehydration to the enone.[1] The removal of water as it is formed can also shift the equilibrium.
Insufficient Base: The concentration or strength of the base may not be adequate to generate a sufficient concentration of the enolate ion.Ensure the base (e.g., NaOH, KOH) is not old or deactivated. Consider using a stronger base or a higher concentration. For complete and irreversible enolate formation, a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used, although this significantly changes the reaction conditions.[1]
Short Reaction Time: The reaction may not have had enough time to proceed to completion.Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Increase the reaction time as needed.
Formation of Multiple Products Side Reactions: Several side reactions can occur, leading to a mixture of products. These can include the formation of isomeric enones, Michael addition products, and products of retro-aldol reactions.Optimize reaction conditions to favor the desired product. This may involve adjusting the temperature, reaction time, and concentration of reactants and base. Purification by column chromatography may be necessary to isolate the desired product.
Isomeric Enone Formation: Dehydration of the aldol addition product can lead to the formation of both the α,β-unsaturated ketone (thermodynamically favored) and the β,γ-unsaturated ketone (sometimes kinetically favored).Higher temperatures and longer reaction times generally favor the formation of the more stable, conjugated α,β-unsaturated product.
Product is an Oil or Difficult to Purify Incomplete Reaction or Presence of Impurities: The presence of unreacted starting material, the aldol addition product, or various side products can result in an oily product that is difficult to crystallize.Ensure the reaction has gone to completion. If the product is indeed an oil, purification methods such as column chromatography or distillation (if thermally stable) should be employed.[1]
Reaction Reverses (Retro-Aldol) Equilibrium Shift: The aldol addition is reversible, and under certain conditions (e.g., prolonged heating in the presence of base), the aldol product can revert to the starting ketone.If the aldol addition product is the desired outcome, use milder reaction conditions (lower temperature, weaker base) and shorter reaction times. If the condensation product is desired, ensure conditions are sufficient to drive the dehydration step, which is typically irreversible.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the self-condensation of 3-pentanone?

The major product of the base-catalyzed self-condensation of 3-pentanone is typically the thermodynamically stable α,β-unsaturated ketone, 5-ethyl-4-methylhept-4-en-3-one . This is formed via the dehydration of the initial aldol addition product, 5-ethyl-5-hydroxy-4-methylheptan-3-one .

Q2: What are the potential side reactions in the aldol condensation of 3-pentanone?

Several side reactions can occur, leading to the formation of byproducts:

  • Formation of the β,γ-Unsaturated Ketone: Under certain conditions, dehydration of the aldol adduct can lead to the formation of the isomeric β,γ-unsaturated ketone, 5-ethyl-4-methylhept-5-en-3-one . This has been observed in reactions catalyzed by solid catalysts like alumina.

  • Michael Addition: The enolate of 3-pentanone can act as a Michael donor and add to the α,β-unsaturated ketone product (a Michael acceptor). This leads to the formation of a larger, 1,5-dicarbonyl compound.

  • Retro-Aldol Reaction: The initial aldol addition is reversible. If the reaction conditions do not favor the subsequent dehydration, the aldol adduct can revert to the starting 3-pentanone molecules.

  • Formation of Multiple Condensation Products: Further condensation reactions can occur, especially at higher temperatures or with prolonged reaction times, leading to higher molecular weight byproducts.

Q3: How do reaction conditions affect the outcome of the 3-pentanone aldol condensation?

Reaction conditions play a critical role in determining the product distribution:

  • Temperature: Lower temperatures tend to favor the formation of the aldol addition product (5-ethyl-5-hydroxy-4-methylheptan-3-one). Higher temperatures promote the dehydration step to form the enone and can also increase the rate of side reactions.[1]

  • Base Strength and Concentration: A stronger or more concentrated base will increase the rate of enolate formation and the overall reaction rate. However, very strong bases can also promote side reactions. The choice of base can influence which product is favored.

  • Reaction Time: Shorter reaction times may yield more of the aldol addition product, while longer times will favor the formation of the more stable condensation product and potentially more side products.

Q4: How can I monitor the progress of the reaction?

The progress of the aldol condensation of 3-pentanone can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting material and the appearance of the product(s).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying the starting material, the desired product, and any volatile side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion of the starting material and the formation of products.

Experimental Protocols

Base-Catalyzed Self-Condensation of 3-Pentanone

This protocol is a general procedure and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • 3-Pentanone

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) (or another suitable solvent)

  • Hydrochloric acid (HCl), dilute solution for neutralization

  • Sodium chloride solution, saturated

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pentanone (1.0 equivalent) in ethanol.

  • While stirring, add a solution of sodium hydroxide (e.g., 10-20% aqueous solution, 1.0-1.5 equivalents) to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the desired product and reaction scale.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by slowly adding dilute hydrochloric acid until the pH is approximately 7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

Visualizations

Aldol_Condensation_3_Pentanone cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 3-Pentanone_1 3-Pentanone Enolate Enolate Ion 3-Pentanone_1->Enolate Base (e.g., NaOH) Aldol_Adduct 5-Ethyl-5-hydroxy-4-methylheptan-3-one (Aldol Addition Product) Enolate->Aldol_Adduct Nucleophilic Attack Michael_Adduct Michael Addition Product (1,5-Dicarbonyl) Enolate->Michael_Adduct Michael Addition 3-Pentanone_2 3-Pentanone 3-Pentanone_2->Aldol_Adduct Alpha_Beta_Enone 5-Ethyl-4-methylhept-4-en-3-one (α,β-Unsaturated Ketone) Aldol_Adduct->Alpha_Beta_Enone Dehydration (-H2O) Beta_Gamma_Enone 5-Ethyl-4-methylhept-5-en-3-one (β,γ-Unsaturated Ketone) Aldol_Adduct->Beta_Gamma_Enone Dehydration (-H2O) Retro_Aldol Retro-Aldol Reaction Aldol_Adduct->Retro_Aldol Alpha_Beta_Enone->Michael_Adduct Retro_Aldol->3-Pentanone_1 Retro_Aldol->3-Pentanone_2

Caption: Main reaction and side reactions in 3-pentanone aldol condensation.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Experiment Start: Aldol Condensation of 3-Pentanone Problem Problem Encountered? Start->Problem Low_Yield Low/No Yield Problem->Low_Yield Yes Multiple_Products Multiple Products Problem->Multiple_Products Yes Oily_Product Oily/Impure Product Problem->Oily_Product Yes Success Successful Reaction: Purified Product Obtained Problem->Success No Check_Equilibrium Adjust Conditions to Shift Equilibrium (e.g., ↑ Temp, ↑ [Base]) Low_Yield->Check_Equilibrium Check_Reagents Verify Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Multiple_Products->Optimize_Conditions Purification Employ Advanced Purification (Chromatography, Distillation) Oily_Product->Purification Check_Equilibrium->Problem Re-evaluate Check_Reagents->Problem Re-evaluate Optimize_Conditions->Problem Re-evaluate Purification->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Minimizing Self-Condensation in Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to self-condensation during ketone synthesis, a common side reaction in aldol-type condensations.

Troubleshooting Guide

This guide addresses common issues encountered during ketone synthesis in a question-and-answer format, focusing on minimizing the formation of self-condensation byproducts.

Issue 1: My reaction is producing a significant amount of self-condensation byproduct, leading to a complex product mixture and low yield of the desired crossed-aldol product.

  • Question: Why am I observing a high degree of self-condensation in my crossed-aldol reaction involving a ketone?

  • Answer: Self-condensation occurs when a ketone with alpha-hydrogens reacts with itself, acting as both a nucleophile (enolate) and an electrophile. This side reaction is competitive with the desired crossed-aldol reaction, especially under conditions that allow for an equilibrium between the starting materials and the enolate.[1][2]

  • Question: How can I minimize the formation of this self-condensation byproduct?

  • Answer: There are several strategies to suppress self-condensation:

    • Use a Non-Enolizable Aldehyde: If your reaction partner is an aldehyde, choosing one without alpha-hydrogens (e.g., benzaldehyde, formaldehyde) will prevent it from forming an enolate and acting as a nucleophile, thus eliminating one of the possible self-condensation reactions.[1]

    • Slow Addition of the Ketone: Slowly adding the ketone to a mixture of the non-enolizable aldehyde and the base can keep the concentration of the enolizable ketone low, favoring the reaction with the aldehyde partner.[3]

    • Directed Aldol (B89426) Reaction: For more rigorous control, a directed approach is recommended. This involves the pre-formation of the ketone's enolate using a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[1][4] Once the enolate is quantitatively formed, the electrophilic partner (e.g., an aldehyde or another ketone) is added. This method prevents the ketone from acting as an electrophile, thus minimizing self-condensation.[4][5]

    • Mukaiyama Aldol Reaction: This method involves the use of a silyl (B83357) enol ether of the ketone. Silyl enol ethers are stable and can be isolated, which prevents self-condensation. The reaction is then carried out in the presence of a Lewis acid, which activates the electrophilic partner for nucleophilic attack by the silyl enol ether.[6][7]

Issue 2: My directed aldol reaction using LDA is still giving me a poor yield of the desired product.

  • Question: I'm using LDA to pre-form the enolate, but my yield is low. What could be the problem?

  • Answer: Several factors can contribute to low yields in directed aldol reactions:

    • Incomplete Enolate Formation: Ensure that the LDA is freshly prepared or properly titrated. The reaction should be carried out under strictly anhydrous and anaerobic conditions, as LDA is highly reactive with water and oxygen. The temperature should be maintained at -78 °C during enolate formation.

    • Incorrect Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of LDA to ensure complete deprotonation of the ketone.

    • Reaction Temperature: Maintain a low temperature (-78 °C) during the addition of the electrophile to prevent side reactions.

    • Quenching: The reaction should be quenched at low temperature with a suitable reagent, such as a saturated aqueous solution of ammonium (B1175870) chloride, to protonate the resulting alkoxide.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation in the context of ketone synthesis?

A1: Self-condensation is a side reaction where a ketone that possesses alpha-hydrogens reacts with another molecule of itself under basic or acidic conditions. One molecule of the ketone forms an enolate (nucleophile), which then attacks the carbonyl carbon of a second ketone molecule (electrophile). This leads to the formation of a β-hydroxy ketone, which can further dehydrate to an α,β-unsaturated ketone.[8] This process competes with the desired crossed-condensation reaction, reducing the yield of the target molecule and complicating purification.

Q2: Are ketones more or less prone to self-condensation than aldehydes?

A2: Ketones are generally less prone to self-condensation than aldehydes. This is due to two main factors: the carbonyl carbon of a ketone is more sterically hindered, and the presence of two electron-donating alkyl groups makes the carbonyl carbon less electrophilic compared to the singly-substituted carbonyl of an aldehyde.[5] However, under forcing conditions, self-condensation of ketones can still be a significant issue.

Q3: What is a "directed aldol reaction" and how does it prevent self-condensation?

A3: A directed aldol reaction is a strategy that allows for the selective reaction between two different carbonyl compounds.[4] It involves the quantitative and irreversible formation of the enolate of one carbonyl compound (the nucleophile) using a strong, non-nucleophilic base like LDA at low temperature.[4] This pre-formed enolate is then reacted with a second carbonyl compound (the electrophile). This method prevents self-condensation because the ketone is completely converted to its enolate form before the electrophile is introduced, meaning there is no neutral ketone available to act as an electrophile for the enolate to react with.

Q4: When should I consider using a Mukaiyama aldol reaction?

A4: The Mukaiyama aldol reaction is an excellent alternative to consider when you need to perform a crossed aldol reaction with high selectivity and minimal self-condensation.[6] It is particularly useful when dealing with sensitive substrates or when a directed aldol reaction with a strong base like LDA is not suitable. The use of a stable silyl enol ether as the enolate precursor provides excellent control over the reaction.[7]

Q5: Can the choice of base influence the extent of self-condensation?

A5: Absolutely. The choice of base is critical. Weaker bases, such as sodium hydroxide (B78521) or sodium ethoxide, establish an equilibrium between the ketone and its enolate. This means that at any given time, the reaction mixture contains the ketone, the enolate, and the electrophile, which can lead to a mixture of products including the self-condensation byproduct.[4] In contrast, a strong, sterically hindered base like LDA deprotonates the ketone quantitatively and irreversibly, minimizing the presence of the neutral ketone and thus suppressing self-condensation.[4]

Data Presentation

Table 1: Comparison of Methodologies for Minimizing Ketone Self-Condensation

MethodologyPrincipleKey ReagentsTypical ConditionsAdvantagesDisadvantages
Classical Aldol (Weak Base) Equilibrium enolate formationNaOH, NaOEtRoom temp. to refluxSimple setup, inexpensive reagentsProne to self-condensation, complex product mixtures
Directed Aldol (LDA) Quantitative enolate pre-formationLDA, THF-78 °C to room temp.High selectivity, minimal self-condensationRequires anhydrous/anaerobic conditions, strong base
Mukaiyama Aldol Use of stable silyl enol etherSilylating agent (e.g., TMSCl), Lewis Acid (e.g., TiCl4)-78 °C to room temp.Excellent selectivity, avoids strong base in aldol stepRequires preparation of silyl enol ether, Lewis acid sensitivity

Table 2: Illustrative Yields for a Crossed Aldol Reaction (Cyclohexanone + Benzaldehyde)

ConditionBase/CatalystDesired Product YieldSelf-Condensation ProductReference
ClassicalNaOHModerate to GoodPresent, can be significantGeneral Knowledge
Directed AldolLDAHigh (>90%)Minimal to None[4]
Mukaiyama AldolTiCl482% (threo + erythro)6% (exocyclic enone)[6]

Note: Yields are highly substrate and condition dependent. This table provides a general comparison.

Experimental Protocols

Protocol 1: LDA-Mediated Directed Aldol Reaction of a Ketone with an Aldehyde

Objective: To perform a crossed-aldol reaction between a ketone and an aldehyde while minimizing self-condensation of the ketone.

Materials:

  • Ketone (e.g., Acetophenone)

  • Aldehyde (e.g., Benzaldehyde)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica (B1680970) gel)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • LDA Preparation (in situ):

    • To the flask, add anhydrous THF and diisopropylamine (1.1 eq).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe.

    • Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • Re-cool the LDA solution to -78 °C.

    • Slowly add a solution of the ketone (1.0 eq) in anhydrous THF dropwise over 5 minutes.

    • Stir the mixture at -78 °C for 45-60 minutes to ensure complete formation of the lithium enolate.

  • Aldol Addition:

    • Slowly add the aldehyde (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching:

    • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mukaiyama Aldol Reaction

Objective: To perform a crossed-aldol reaction using a silyl enol ether to avoid self-condensation.

Materials:

  • Ketone (e.g., Cyclohexanone)

  • Triethylamine (B128534) (Et3N)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Dichloromethane (DCM)

  • Aldehyde (e.g., Benzaldehyde)

  • Lewis Acid (e.g., Titanium tetrachloride, TiCl4)

  • Aqueous workup solution (e.g., saturated NaHCO3)

Procedure:

  • Silyl Enol Ether Formation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the ketone (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add TMSCl (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until complete (monitor by GC or NMR).

    • Work up the reaction by washing with cold, dilute acid and then with saturated sodium bicarbonate solution. Dry the organic layer and concentrate to obtain the crude silyl enol ether, which can be purified by distillation or used directly.

  • Mukaiyama Aldol Addition:

    • In a separate flame-dried flask under nitrogen, dissolve the aldehyde (1.0 eq) in anhydrous DCM and cool to -78 °C.

    • Add the Lewis acid (e.g., TiCl4, 1.1 eq) dropwise.

    • Slowly add a solution of the silyl enol ether (1.1 eq) in anhydrous DCM to the aldehyde-Lewis acid complex at -78 °C.

    • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction at -78 °C by adding a saturated aqueous NaHCO3 solution.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude β-hydroxy ketone product by flash column chromatography.

Visualizations

troubleshooting_workflow Troubleshooting Self-Condensation in Ketone Synthesis start High Self-Condensation Observed? strategy Select a Strategy to Minimize Self-Condensation start->strategy Yes non_enolizable Use Non-Enolizable Aldehyde Partner strategy->non_enolizable slow_addition Slow Addition of Ketone strategy->slow_addition directed_aldol Directed Aldol Reaction (e.g., LDA) strategy->directed_aldol mukaiyama Mukaiyama Aldol Reaction (Silyl Enol Ether) strategy->mukaiyama implement Implement Chosen Protocol non_enolizable->implement slow_addition->implement directed_aldol->implement mukaiyama->implement evaluate Evaluate Product Mixture (Yield & Purity) implement->evaluate success Successful Synthesis (Minimal Self-Condensation) evaluate->success High Yield/ Purity revisit Re-evaluate Strategy or Optimize Conditions evaluate->revisit Low Yield/ Purity revisit->strategy

Caption: A decision-making workflow for troubleshooting self-condensation.

directed_vs_classical_aldol Comparison of Classical vs. Directed Aldol Pathways cluster_classical Classical Aldol (e.g., NaOH) cluster_directed Directed Aldol (LDA) ketone1 Ketone (R-CO-CH2R') enolate1 Enolate (nucleophile) ketone1->enolate1 ⇌ NaOH ketone_e1 Ketone (electrophile) enolate1->ketone_e1 Self-Condensation aldehyde1 Aldehyde (R''CHO) enolate1->aldehyde1 Crossed Aldol ketone2 Ketone (R-CO-CH2R') enolate2 Quantitative Enolate Formation ketone2->enolate2 LDA, -78°C (Irreversible) aldehyde2 Aldehyde (R''CHO) enolate2->aldehyde2 Addition of Electrophile product Crossed Aldol Product aldehyde2->product

Caption: Pathways comparing classical and directed aldol reactions.

References

Technical Support Center: Analysis of Synthetic 4-Methyl-3-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Methyl-3-hepten-2-one. The focus is to aid in the identification of common impurities that may arise during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound and what impurities can be expected from each?

A1: The two primary synthetic routes for this compound are:

  • Grignard Reaction followed by Oxidation: This route involves the reaction of a Grignard reagent, such as 2-pentylmagnesium bromide, with propanal to form the precursor alcohol, 4-methyl-3-heptanol (B77350). This alcohol is then oxidized to the desired ketone.

  • Aldol (B89426) Condensation: This method involves the base-catalyzed reaction of a ketone, such as acetone, with an aldehyde, like pentanal, followed by dehydration to form the α,β-unsaturated ketone.

The potential impurities are highly dependent on the chosen synthesis route.

Q2: I used the Grignard reaction and oxidation. What impurities should I be looking for?

A2: For the Grignard synthesis route, you should anticipate the following potential impurities:

  • Unreacted Starting Materials: Residual 2-bromopentane (B28208) and propanal may be present if the initial reaction did not go to completion.

  • Precursor Alcohol: Incomplete oxidation will result in the presence of 4-methyl-3-heptanol in your final product.

  • Grignard Side-Products: A common side-product is 4,5-dimethyloctane, which is formed from the coupling of the Grignard reagent.

Q3: My synthesis involved an aldol condensation. What are the likely impurities in my product?

A3: The aldol condensation route can lead to several byproducts, including:

  • Self-Condensation Products: Acetone can react with itself to form diacetone alcohol and subsequently mesityl oxide.

  • Positional Isomers: Isomers of this compound, where the double bond is in a different position, can form depending on the reaction conditions.

  • Aldol Adduct: The intermediate β-hydroxy ketone, 4-hydroxy-4-methyl-2-heptanone, may be present if the final dehydration step is incomplete.

Q4: I am seeing unexpected peaks in my GC-MS analysis. How can I identify them?

A4: Unexpected peaks in your GC-MS chromatogram can be identified by:

  • Mass Spectral Library Search: Compare the mass spectrum of the unknown peak against a commercial library (e.g., NIST, Wiley).

  • Analysis of Fragmentation Patterns: Manually interpret the mass spectrum to deduce the structure of the impurity.

  • Synthesis of Standards: If an impurity is suspected, synthesizing a pure standard and comparing its retention time and mass spectrum is a definitive identification method.

Q5: How can NMR spectroscopy help in identifying impurities?

A5: ¹H and ¹³C NMR spectroscopy are powerful tools for impurity identification. The chemical shifts and coupling constants of protons and carbons provide detailed structural information. For instance, the presence of a broad singlet around 1-5 ppm in the ¹H NMR spectrum could indicate a hydroxyl proton from the precursor alcohol. Specific signals in the aliphatic or olefinic regions can also point to the presence of side-products or isomers.

Troubleshooting Guides

Issue 1: Presence of a Significant Peak Corresponding to the Precursor Alcohol (4-methyl-3-heptanol)
  • Symptom: A major peak in the GC-MS chromatogram with a mass spectrum consistent with C₈H₁₈O and a prominent hydroxyl group signal in the IR and NMR spectra.

  • Likely Cause: Incomplete oxidation of the 4-methyl-3-heptanol intermediate.

  • Troubleshooting Steps:

    • Optimize Oxidation Conditions: Increase the reaction time, temperature, or the amount of oxidizing agent.

    • Choice of Oxidant: Consider using a different or more potent oxidizing agent.

    • Purification: Employ fractional distillation or column chromatography to separate the desired ketone from the unreacted alcohol.

Issue 2: Multiple Peaks with Similar Mass-to-Charge Ratios in GC-MS
  • Symptom: Several peaks in the GC chromatogram with similar m/z values, suggesting the presence of isomers.

  • Likely Cause: Formation of positional isomers during an aldol condensation reaction due to non-selective proton abstraction.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the condensation.

    • Choice of Base: The choice of base and its concentration can influence the regioselectivity of the reaction. Experiment with different bases (e.g., NaOH, LDA) to optimize for the desired isomer.

    • Chromatographic Separation: Utilize a high-resolution capillary GC column and optimize the temperature program to achieve baseline separation of the isomers for accurate quantification.

Data Presentation

Table 1: Common Impurities in Synthetic this compound and their Typical GC-MS and ¹H NMR Characteristics.

ImpuritySynthesis RouteMolecular Weight ( g/mol )Key GC-MS Fragments (m/z)Characteristic ¹H NMR Signals (ppm)
4-methyl-3-heptanolGrignard/Oxidation130.23112, 97, 83, 71, 55, 43~3.5-4.0 (CH-OH), broad singlet (OH)
4,5-dimethyloctaneGrignard/Oxidation142.28127, 99, 85, 71, 57, 43~0.8-1.5 (aliphatic protons)
Unreacted PropanalGrignard/Oxidation58.0858, 57, 29, 28~9.7 (aldehyde proton)
Unreacted 2-BromopentaneGrignard/Oxidation151.04123, 121, 71, 43~3.5-4.0 (CH-Br)
Mesityl OxideAldol Condensation98.1498, 83, 55, 43~2.1 (CH₃), ~6.0 (C=CH)
Diacetone AlcoholAldol Condensation116.16101, 83, 59, 43~1.2 (CH₃), ~2.2 (CH₂), ~2.6 (OH)
4-hydroxy-4-methyl-2-heptanoneAldol Condensation144.21129, 111, 85, 71, 43~1.2 (CH₃), ~2.2 (CH₂), broad singlet (OH)

Experimental Protocols

Protocol 1: GC-MS Analysis of Synthetic this compound
  • Sample Preparation: Dilute 10 µL of the crude reaction mixture or purified product in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library and their retention times with those of known standards.

Protocol 2: ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-5 seconds.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals and assign them to the respective protons based on their chemical shifts, multiplicities, and coupling constants. Compare the spectrum to that of a pure standard of this compound to identify impurity signals.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_troubleshooting Troubleshooting & Remediation Grignard Grignard Reaction & Oxidation Crude_Product Crude this compound Grignard->Crude_Product Aldol Aldol Condensation Aldol->Crude_Product GCMS GC-MS Analysis Identify_Impurities Identified Impurities GCMS->Identify_Impurities Analyze Data NMR NMR Spectroscopy NMR->Identify_Impurities Analyze Data Optimize Optimize Reaction Conditions Optimize->Grignard Optimize->Aldol Purify Purification (Distillation/Chromatography) Final_Product Pure this compound Purify->Final_Product Purified Product Crude_Product->GCMS Inject Sample Crude_Product->NMR Prepare Sample Identify_Impurities->Optimize Process-Related Impurities Identify_Impurities->Purify Separable Impurities

Caption: Workflow for the synthesis, analysis, and purification of this compound.

gcms_workflow Sample Sample Preparation (Dilution) Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Analysis Data Analysis (Library Search, Fragmentation) Detection->Analysis Result Impurity Profile Analysis->Result

Caption: Logical workflow for impurity identification using GC-MS.

Technical Support Center: Stability and Degradation of Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unsaturated ketones. It addresses common issues related to the storage and handling of these compounds, focusing on their degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for unsaturated ketones in storage?

Unsaturated ketones, particularly α,β-unsaturated ketones, are susceptible to three primary degradation pathways during storage:

  • Oxidation: The carbon-carbon double bond and the carbonyl group are both susceptible to oxidation. Atmospheric oxygen, especially in the presence of light or heat, can initiate radical chain reactions, leading to the formation of epoxides, aldehydes, carboxylic acids, and other oxidative cleavage products.[1][2][3][4] The presence of impurities can also catalyze these oxidative processes.

  • Polymerization: The conjugated system in α,β-unsaturated ketones makes them prone to polymerization, which can be initiated by light, heat, or the presence of radical initiators.[5][6] This can result in the formation of a viscous liquid, a gel, or a solid polymer, leading to a significant loss of the active compound.

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester or other labile functional groups that may be present in the molecule can be hydrolyzed. For α,β-unsaturated carbonyl compounds, hydrolysis can also occur via a retro-aldol reaction, particularly under alkaline conditions, leading to the cleavage of the carbon-carbon bond and the formation of smaller carbonyl compounds.[7]

Q2: I've observed a change in the physical appearance of my stored unsaturated ketone (e.g., color change, viscosity increase). What could be the cause?

A physical change in your sample is a strong indicator of degradation.

  • Color Change: A yellowing or darkening of the sample often suggests the formation of colored degradation products, which can arise from oxidation or polymerization.

  • Increased Viscosity or Solidification: This is a classic sign of polymerization, where the individual ketone molecules react to form long-chain polymers.[5] This process can be accelerated by elevated temperatures or exposure to light.

Q3: My analytical results (e.g., HPLC, GC-MS) show unexpected peaks. How can I identify the degradation products?

The appearance of new peaks in your chromatogram indicates the formation of impurities. The identity of these peaks will depend on the specific degradation pathway.

  • Oxidation Products: You may observe peaks corresponding to compounds with higher oxygen content, such as epoxides, aldehydes, carboxylic acids, or products of oxidative cleavage. For example, the oxidation of an α,β-unsaturated ketone can yield the corresponding epoxide.[4]

  • Polymerization Products: Polymerization will result in a decrease in the peak corresponding to your starting material and may show a broad, unresolved hump in the chromatogram, or the polymer may precipitate and not be detectable by the analytical method.

  • Hydrolysis Products: If your molecule has a hydrolyzable group, you will see peaks for the corresponding acid and alcohol. In the case of retro-aldol hydrolysis, you will see peaks for the resulting smaller aldehyde and/or ketone fragments.[7]

To identify these products, techniques like mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) are invaluable for determining the molecular weights of the new species. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

Q4: How can I prevent the degradation of my unsaturated ketone during storage?

Proper storage conditions are crucial for maintaining the stability of unsaturated ketones.

  • Temperature: Store at low temperatures (refrigerated or frozen) to slow down the rates of all degradation reactions.

  • Light: Protect from light by using amber vials or by storing in the dark. UV light can initiate polymerization and oxidation.[5]

  • Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Inhibitors: For bulk storage, the addition of a small amount of a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), can be effective in preventing polymerization.[5]

  • Purity: Ensure the compound is of high purity, as impurities can act as catalysts for degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of Potency/Purity Over Time Oxidation, Polymerization, Hydrolysis1. Re-analyze the sample using HPLC or GC to quantify the remaining starting material and identify degradation products. 2. Review storage conditions (temperature, light exposure, atmosphere). 3. If polymerization is suspected, consider adding a polymerization inhibitor for future storage.
Inconsistent Analytical Results Sample heterogeneity due to polymerization or precipitation of degradation products.1. Ensure the sample is thoroughly mixed before taking an aliquot for analysis. 2. Visually inspect the sample for any solid material. If present, it may be necessary to dissolve the entire sample in a suitable solvent for accurate analysis.
Formation of a Precipitate Polymerization or formation of an insoluble degradation product.1. Attempt to isolate and characterize the precipitate using techniques like NMR or IR spectroscopy. 2. This will help in identifying the degradation pathway.
pH Shift in Solution Formation of acidic degradation products from oxidation or hydrolysis.1. Measure the pH of the sample if it is in solution. 2. The formation of carboxylic acids is a common outcome of oxidation.

Degradation Pathways Overview

The following diagram illustrates the major degradation pathways for a generic α,β-unsaturated ketone.

Degradation Pathways of α,β-Unsaturated Ketones A α,β-Unsaturated Ketone B Oxidation A->B C Polymerization A->C D Hydrolysis (Retro-Aldol) A->D E Epoxides, Aldehydes, Carboxylic Acids B->E F Polymer C->F G Aldehyde + Ketone D->G I1 O₂, Light, Heat I1->B I2 Light, Heat, Initiators I2->C I3 H₂O, Acid/Base I3->D

Caption: Major degradation routes for α,β-unsaturated ketones.

Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring Stability

This protocol outlines a general method for monitoring the stability of an unsaturated ketone using High-Performance Liquid Chromatography with UV detection.

  • Standard Preparation:

    • Prepare a stock solution of the unsaturated ketone reference standard of known concentration in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a portion of the stored sample and dissolve it in the same solvent as the standard to a known concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (or methanol), both with 0.1% formic acid or trifluoroacetic acid, is often a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at the λmax of the unsaturated ketone.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the amount of the unsaturated ketone remaining in the sample by comparing its peak area to the calibration curve.

    • Identify and relatively quantify any degradation products by their peak areas.

Protocol 2: GC-MS for Identification of Volatile Degradation Products

This protocol is suitable for identifying volatile degradation products that may form.

  • Sample Preparation:

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Analyze the mass spectrum of each peak and compare it to a library (e.g., NIST) to tentatively identify the compounds.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the degradation of an unsaturated ketone.

Workflow for Investigating Unsaturated Ketone Degradation A Sample Observation (e.g., color change, precipitation) B Analytical Screening (HPLC-UV, GC-MS) A->B C Degradation Products Detected? B->C D Isolate Degradation Products (Prep-HPLC, Flash Chromatography) C->D Yes G No Degradation Detected. Continue Monitoring. C->G No E Structural Elucidation (NMR, HRMS) D->E F Identify Degradation Pathway E->F H Implement Corrective Actions (e.g., change storage conditions) F->H

References

Optimizing temperature for Grignard reagent formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for Grignard reagent formation.

Troubleshooting Guide

This guide addresses common issues encountered during Grignard reagent formation, with a focus on temperature-related problems.

Issue 1: The Grignard reaction fails to initiate.

  • Question: My Grignard reaction is not starting. What are the common causes and how can I troubleshoot this?

  • Answer: Failure to initiate is a frequent challenge in Grignard synthesis. The primary causes are often the presence of moisture or a passivated magnesium surface. Here are the troubleshooting steps:

    • Ensure Rigorously Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[1][2] All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying.[1][3] Solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), must be anhydrous.[1][3]

    • Activate the Magnesium: Magnesium turnings can have a passivating layer of magnesium oxide (MgO) that hinders the reaction.[1][3] Several activation methods can be employed:

      • Chemical Activation: Add a small crystal of iodine. The disappearance of the purple color indicates the reaction has started.[1][3] Alternatively, use a few drops of 1,2-dibromoethane (B42909) as an initiator.[1]

      • Mechanical Activation: Vigorous stirring of the dry magnesium turnings under an inert atmosphere before adding the solvent can help break the oxide layer.[4]

      • Sonication: This can also be used to activate the magnesium surface.[1]

    • Gentle Warming: In some cases, gentle warming may be necessary to initiate the reaction.[1] However, be prepared to cool the reaction, as it is highly exothermic once it begins.[1]

Issue 2: The reaction is proceeding too vigorously and is difficult to control.

  • Question: My Grignard reaction is highly exothermic and becoming uncontrollable. What should I do?

  • Answer: The formation of Grignard reagents is a highly exothermic process.[1][5] An uncontrolled reaction can be dangerous.[1] Here’s how to manage the exotherm:

    • Control the Rate of Addition: Add the organic halide dropwise to the magnesium suspension. A slow and controlled addition is crucial to manage the heat generated.[1][4]

    • Utilize a Cooling Bath: Use an ice bath or other suitable cooling system to maintain the desired temperature and dissipate the heat produced during the reaction.[4]

    • Monitor the Reflux: A gentle reflux is often a good indicator of a controlled reaction.[3] Avoid excessive heating, as the exotherm is often sufficient to maintain reflux.[1]

Issue 3: The yield of the Grignard reagent is low, and significant side products are observed.

  • Question: I'm observing a low yield of my desired product and the formation of byproducts. How can I optimize the temperature to minimize this?

  • Answer: Temperature plays a critical role in minimizing side reactions, particularly Wurtz coupling, where the Grignard reagent reacts with the starting organic halide to form a dimer (R-R).[1][3]

    • High Temperatures: Elevated temperatures can increase the rate of Wurtz coupling.[3]

    • Low Temperatures: Performing the reaction at lower temperatures can suppress the formation of Wurtz coupling products.[1] For certain substrates, especially those with other functional groups, low temperatures (e.g., -78°C) are essential to ensure the stability of the Grignard reagent and prevent side reactions.[6]

Troubleshooting Logic Diagram

Troubleshooting_Grignard_Formation start Reaction Issue no_initiation No Initiation start->no_initiation uncontrolled_exotherm Uncontrolled Exotherm start->uncontrolled_exotherm low_yield Low Yield / Side Products start->low_yield check_anhydrous Ensure Anhydrous Conditions (Flame-dry glassware, anhydrous solvent) no_initiation->check_anhydrous Check for moisture slow_addition Slow Halide Addition uncontrolled_exotherm->slow_addition check_temp Review Reaction Temperature low_yield->check_temp activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane, sonication) check_anhydrous->activate_mg If still no reaction gentle_warming Apply Gentle Heat activate_mg->gentle_warming Last resort use_cooling Use Cooling Bath slow_addition->use_cooling monitor_reflux Maintain Gentle Reflux use_cooling->monitor_reflux high_temp_issue High Temp? (Wurtz Coupling) check_temp->high_temp_issue lower_temp Lower Reaction Temperature high_temp_issue->lower_temp Yes slow_addition2 Slow Halide Addition high_temp_issue->slow_addition2 Yes

Caption: Troubleshooting flowchart for Grignard reagent formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for initiating a Grignard reaction?

A1: There is no single optimal temperature for all Grignard reactions, as it depends on the specific organic halide and solvent used. Initiation is often observed between room temperature and the boiling point of the solvent (e.g., diethyl ether or THF).[1] Some reactions may require initial warming to start.[1] Once initiated, the reaction is typically exothermic and may require cooling to maintain control.[1]

Q2: How does temperature affect the yield and side products of a Grignard reaction?

A2: Temperature has a significant impact on the outcome of a Grignard reaction.

  • High Temperatures: Can lead to an increased formation of side products, such as those from Wurtz coupling.[1][3] In some cases, elevated temperatures can also promote side reactions like enolization or reduction with sterically hindered ketones.[1]

  • Room Temperature: Generally a good starting point for many common Grignard preparations.[1] However, it may not be sufficient to initiate less reactive halides.[1]

  • Low Temperatures (-40°C to -78°C): Can suppress Wurtz coupling and are essential for the selective mono-addition to esters, preventing di-addition.[1] Low temperatures can also stabilize functionalized Grignard reagents.[1][6]

Q3: What are the visual cues that indicate a successful Grignard reaction initiation?

A3: Several visual signs point to a successful initiation:

  • The appearance of cloudiness or turbidity in the solution.[1]

  • Spontaneous boiling or refluxing of the solvent due to the exothermic nature of the reaction.[1]

  • A noticeable increase in temperature.[1]

  • The disappearance of the color of an activator, such as iodine.[1]

Data Presentation

Table 1: Effect of Temperature on Grignard Reagent Formation and Subsequent Reactions
Temperature RangeEffect on Grignard FormationImpact on Subsequent Reactions with ElectrophilesReferences
High (Reflux) Can be difficult to control the exotherm, increasing the risk of a runaway reaction. May decrease yield due to increased side reactions (e.g., Wurtz coupling).Increased formation of biphenyl (B1667301) from phenylmagnesium bromide. Can promote side reactions like enolization or reduction with sterically hindered ketones.[1]
Room Temperature A good starting point for many common preparations. May not be sufficient to initiate less reactive halides.Generally suitable for many standard additions to aldehydes and ketones.[1][7]
Low (-40°C to -78°C) Can suppress Wurtz coupling. Essential for the formation of certain functionalized Grignard reagents.Essential for selective mono-addition to esters, preventing di-addition. Can stabilize functionalized Grignard reagents, allowing them to react with electrophiles without decomposition.[1][6][8]

Experimental Protocols

General Protocol for Grignard Reagent Formation

This protocol outlines a standard procedure for the preparation of a Grignard reagent.

1. Preparation and Setup:

  • All glassware (e.g., round-bottom flask, dropping funnel, condenser) must be rigorously dried in an oven or by flame-drying under vacuum and then cooled under an inert atmosphere (e.g., argon or nitrogen).[3][9]

  • Equip the flask with a magnetic stir bar and add magnesium turnings.[9]

  • Assemble the glassware under a positive pressure of inert gas.[9]

2. Magnesium Activation and Reaction Initiation:

  • Add a few crystals of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium to activate the surface.[1][9]

  • Prepare a solution of the organic halide in an anhydrous ethereal solvent (e.g., diethyl ether or THF) in a dropping funnel.[9]

  • Add a small portion (~5-10%) of the organic halide solution to the magnesium suspension.[9]

  • Look for signs of initiation, such as gentle reflux or the disappearance of the iodine color. Gentle warming or sonication may be applied if the reaction does not start.[1][9]

3. Grignard Reagent Formation:

  • Once the reaction has initiated, add the remainder of the organic halide solution dropwise at a rate that maintains a gentle reflux.[3][9]

  • After the addition is complete, continue to stir the mixture at room temperature or under gentle reflux for 1-3 hours, or until most of the magnesium has been consumed. The solution will typically appear grey and cloudy.[1][9]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_initiation 2. Initiation cluster_formation 3. Formation dry_glassware Dry Glassware (Oven/Flame-dry) add_mg Add Mg Turnings to Flask dry_glassware->add_mg assemble Assemble under Inert Gas add_mg->assemble activate_mg Activate Mg (Iodine or 1,2-dibromoethane) add_halide_portion Add Small Portion of Organic Halide Solution activate_mg->add_halide_portion check_initiation Observe for Initiation (Reflux, color change) add_halide_portion->check_initiation gentle_heat Gentle Warming/ Sonication check_initiation->gentle_heat No dropwise_addition Dropwise Addition of Remaining Organic Halide check_initiation->dropwise_addition Yes gentle_heat->check_initiation maintain_reflux Maintain Gentle Reflux dropwise_addition->maintain_reflux stir Stir until Mg is Consumed maintain_reflux->stir grignard_ready Grignard Reagent (Grey, Cloudy Solution) stir->grignard_ready

Caption: A typical experimental workflow for Grignard reagent synthesis.

References

Technical Support Center: Preventing Racemization During Ketone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during the purification of chiral ketones.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for chiral ketones?

A1: Racemization is the process in which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] For chiral ketones, particularly those with a stereocenter at the alpha-carbon bearing a hydrogen atom, this is a significant concern as it leads to the loss of optical activity and potentially the desired biological or chemical properties of a specific enantiomer.[1][2][3][4]

Q2: What is the primary mechanism that causes racemization in ketones?

A2: The most common mechanism for ketone racemization is through the formation of an achiral enol or enolate intermediate.[1][3][4] This process, known as keto-enol tautomerization, is catalyzed by the presence of acids or bases.[5] The planar structure of the enol or enolate intermediate allows for protonation to occur from either face, leading to the formation of both (R) and (S) enantiomers in equal proportions over time.[1][6]

Q3: Which types of chiral ketones are most susceptible to racemization?

A3: Chiral ketones with a hydrogen atom on the alpha-carbon (the carbon atom adjacent to the carbonyl group) that is also the stereocenter are highly susceptible to racemization, especially in the presence of acidic or basic conditions.[3][4]

Q4: How can I detect if my ketone sample has racemized during purification?

A4: The most reliable method for detecting and quantifying the enantiomeric purity of your ketone is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[7] These techniques can separate and quantify the individual enantiomers, allowing you to determine the enantiomeric excess (ee) of your sample.

Q5: Can purification itself induce racemization?

A5: Yes, certain purification methods can inadvertently promote racemization. For example, using silica (B1680970) gel chromatography with acidic or basic mobile phases can create an environment conducive to enolization and subsequent racemization. Similarly, distillation at high temperatures can also sometimes lead to racemization.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Loss of enantiomeric excess (ee) after silica gel chromatography.

Possible Cause Solution
Acidic or basic nature of silica gel: Standard silica gel can have acidic sites that catalyze enolization.1. Use Neutralized Silica Gel: Treat the silica gel with a suitable base (e.g., triethylamine) and then wash with a neutral solvent before packing the column. 2. Buffer the Mobile Phase: Add a small amount of a neutral or slightly acidic/basic additive to the mobile phase to control the pH. For example, a small percentage of a volatile amine like triethylamine (B128534) for basic compounds or a carboxylic acid for acidic compounds can be used. 3. Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic grade) or a bonded phase like diol or cyano.
Prolonged contact time with the stationary phase: The longer the compound is on the column, the greater the opportunity for racemization.1. Optimize Chromatography Conditions: Aim for a faster elution by adjusting the mobile phase composition. 2. Use Flash Chromatography: This technique reduces the purification time compared to gravity chromatography.
Inappropriate solvent system: The polarity and protic nature of the solvent can influence the rate of enolization.1. Solvent Screening: Experiment with different solvent systems to find one that provides good separation with minimal on-column reactivity. Aprotic solvents are generally preferred.

Problem 2: Racemization observed during solvent evaporation/concentration.

Possible Cause Solution
High temperatures: Heating during evaporation can provide the energy needed to overcome the activation barrier for racemization.1. Use a Rotary Evaporator at Low Temperature: Concentrate your sample under reduced pressure at or below room temperature. 2. Use a Genevac or Lyophilizer: For very sensitive compounds, these methods remove solvent at very low temperatures.
Presence of acidic or basic impurities: Trace amounts of acid or base in your sample or solvent can catalyze racemization upon concentration.1. Aqueous Work-up: Before concentration, wash the organic layer with a neutral buffer or water to remove any acidic or basic residues. 2. Use High-Purity Solvents: Ensure that the solvents used for extraction and chromatography are of high purity and free from acidic or basic contaminants.

Problem 3: Poor separation of enantiomers using chiral HPLC/SFC.

Possible Cause Solution
Incorrect chiral stationary phase (CSP): The choice of CSP is critical for achieving separation.1. Column Screening: Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type) to find the one that provides the best resolution for your ketone.[8]
Suboptimal mobile phase composition: The mobile phase composition significantly impacts the separation.1. Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., the ratio of hexane (B92381)/alcohol in normal phase or the type and concentration of modifier in SFC).[9][10] 2. Use of Additives: For basic or acidic compounds, the addition of a small amount of a corresponding modifier (e.g., diethylamine (B46881) for bases, trifluoroacetic acid for acids) can improve peak shape and resolution.[10]
On-column racemization: The conditions on the HPLC/SFC column itself may be causing racemization.1. Lower the Temperature: If possible, perform the separation at a lower temperature to reduce the rate of on-column racemization. 2. Adjust Mobile Phase pH: If using a buffered mobile phase, ensure it is in a pH range where the ketone is stable.

Data Presentation

Factors Influencing Ketone Racemization

The following table summarizes key experimental parameters that can influence the rate of racemization of chiral ketones. Minimizing these factors is crucial for preserving the enantiomeric integrity of your compound.

FactorInfluence on Racemization RateRecommendations for Minimization
pH Both acidic and basic conditions significantly increase the rate of racemization by catalyzing enol or enolate formation.[5]Maintain a neutral pH (around 7) whenever possible during work-up, purification, and storage. Use buffered solutions when necessary.
Temperature Higher temperatures increase the rate of racemization by providing the necessary activation energy for enolization.[11]Perform all purification and concentration steps at or below room temperature. Store chiral ketones at low temperatures.
Solvent Polar protic solvents can facilitate proton transfer and may accelerate racemization.Use aprotic solvents when possible. If a protic solvent is required, choose one that is less likely to promote enolization.
Presence of Catalysts Trace amounts of acids, bases, or certain metal ions can act as catalysts for racemization.Use high-purity reagents and solvents. Thoroughly quench reactions and perform aqueous washes to remove catalytic impurities.
Exposure Time The longer a chiral ketone is exposed to conditions that promote racemization, the greater the extent of racemization will be.Minimize the duration of purification steps. Do not leave samples in solution or on a chromatography column for extended periods.

Experimental Protocols

Protocol 1: Chiral HPLC for Ketone Purification

This protocol provides a general guideline for developing a chiral HPLC method to separate ketone enantiomers.

1. Column Selection:

  • Start by screening a set of chiral columns with different stationary phases. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for ketones.[7]

2. Mobile Phase Preparation:

  • For normal-phase chromatography, a common starting mobile phase is a mixture of hexane and isopropanol (B130326) (IPA) (e.g., 90:10 v/v).[12]

  • Degas the mobile phase thoroughly before use to prevent bubble formation in the system.[12]

3. Method Development:

  • Inject a small amount of the racemic ketone standard.

  • If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA).

  • If the peaks are broad or tailing, consider adding a small amount of an additive. For neutral ketones, this is often not necessary. For basic or acidic ketones, add 0.1% of a suitable modifier (e.g., diethylamine or trifluoroacetic acid, respectively).[10]

  • Optimize the flow rate to achieve good resolution in a reasonable time. A typical starting flow rate is 1.0 mL/min.[12]

4. Preparative Purification:

  • Once an analytical method with good separation is developed, it can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase.

  • Increase the injection volume and concentration of the sample.

  • Collect the fractions corresponding to each enantiomer.

5. Post-Purification Analysis:

  • Analyze the collected fractions using the analytical chiral HPLC method to confirm the enantiomeric purity.

Protocol 2: Supercritical Fluid Chromatography (SFC) for Chiral Ketone Purification

SFC is often faster and uses less organic solvent than HPLC, making it an attractive alternative for chiral separations.[9][13]

1. Column and Mobile Phase:

  • Similar to HPLC, screen a variety of chiral columns. Polysaccharide-based CSPs are widely used in SFC.[14]

  • The primary mobile phase is supercritical CO2, with a small percentage of a polar modifier, typically an alcohol like methanol (B129727) or ethanol.

2. Method Development:

  • Start with a gradient elution to quickly screen for a suitable column and approximate modifier concentration.[9]

  • Once a promising column is identified, develop an isocratic method for preparative purification. The isocratic modifier percentage is typically slightly lower than the concentration at which the peak eluted in the gradient run.[9]

  • Optimize the backpressure and temperature to achieve the best separation.

3. Preparative Purification:

  • SFC allows for high flow rates and stacked injections, significantly increasing throughput.[15]

  • Dissolve the sample in a suitable solvent (often the modifier alcohol) at a high concentration.

  • Perform stacked injections to maximize the use of the instrument's time.

  • Collect the separated enantiomers.

4. Post-Purification Analysis:

  • Analyze the purity of the collected fractions using an analytical SFC or chiral HPLC method.

Protocol 3: Diastereomeric Crystallization for Ketone Resolution

This classical method involves converting the enantiomers into diastereomers, which have different physical properties and can be separated by crystallization.[16]

1. Formation of Diastereomers:

  • React the racemic ketone with a single enantiomer of a chiral derivatizing agent. For ketones, common derivatizing agents include chiral hydrazines to form hydrazones or chiral diols to form ketals.[16]

  • The reaction should be driven to completion to ensure all the ketone is converted to the diastereomers.

2. Crystallization:

  • Dissolve the mixture of diastereomers in a minimal amount of a hot solvent.

  • Slowly cool the solution to allow for the selective crystallization of one diastereomer. Seeding with a small crystal of the desired diastereomer can be beneficial.[17]

  • The choice of solvent is critical and may require screening of several different solvents or solvent mixtures to find one that provides good discrimination in solubility between the two diastereomers.

3. Isolation and Purification:

  • Isolate the crystallized diastereomer by filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the other diastereomer.

  • The purity of the crystallized diastereomer can be checked by HPLC or NMR.

  • If necessary, the diastereomer can be recrystallized to improve its purity.

4. Liberation of the Enantiomerically Pure Ketone:

  • Cleave the chiral auxiliary from the purified diastereomer to regenerate the enantiomerically pure ketone. The cleavage conditions will depend on the nature of the linkage (e.g., hydrolysis of a hydrazone or ketal).

Mandatory Visualizations

Racemization_Mechanism cluster_ketone Chiral Ketone cluster_intermediate Achiral Intermediate cluster_racemate Racemic Mixture Ketone_R (R)-Ketone Enol Enol/Enolate (Planar, Achiral) Ketone_R->Enol H⁺ or OH⁻ (Acid/Base Catalyst) Ketone_S (S)-Ketone Enol->Ketone_S Protonation Ketone_R2 (R)-Ketone Enol->Ketone_R2 Protonation

Caption: Mechanism of ketone racemization via an achiral enol/enolate intermediate.

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_products Purified Products cluster_analysis Analysis Racemic_Ketone Racemic or Enantioenriched Ketone Chiral_HPLC Chiral HPLC Racemic_Ketone->Chiral_HPLC Chiral_SFC Chiral SFC Racemic_Ketone->Chiral_SFC Diastereomeric_Crystallization Diastereomeric Crystallization Racemic_Ketone->Diastereomeric_Crystallization Enantiomer_R Pure (R)-Enantiomer Chiral_HPLC->Enantiomer_R Enantiomer_S Pure (S)-Enantiomer Chiral_HPLC->Enantiomer_S Chiral_SFC->Enantiomer_R Chiral_SFC->Enantiomer_S Diastereomeric_Crystallization->Enantiomer_R Diastereomeric_Crystallization->Enantiomer_S Purity_Check Enantiomeric Purity Analysis (Chiral HPLC/SFC) Enantiomer_R->Purity_Check Enantiomer_S->Purity_Check

Caption: General workflow for the purification of chiral ketones.

Troubleshooting_Tree Start Racemization Observed During Purification? Method Which Purification Method? Start->Method Chromatography Chromatography (Silica, Alumina) Method->Chromatography Concentration Solvent Concentration Method->Concentration Chiral_Sep Chiral Separation (HPLC/SFC) Method->Chiral_Sep Silica_Acidic Is Silica Acidic/Basic? Chromatography->Silica_Acidic High_Temp High Temperature? Concentration->High_Temp Poor_Resolution Poor Resolution? Chiral_Sep->Poor_Resolution Neutralize_Silica Use Neutralized Silica or Buffer Mobile Phase Silica_Acidic->Neutralize_Silica Yes Long_Time Long Retention Time? Silica_Acidic->Long_Time No Optimize_Method Optimize for Faster Elution Long_Time->Optimize_Method Yes Low_Temp_Evap Use Low-Temp Evaporation High_Temp->Low_Temp_Evap Yes Acid_Base_Impurity Acid/Base Impurities? High_Temp->Acid_Base_Impurity No Neutral_Workup Perform Neutral Wash Acid_Base_Impurity->Neutral_Workup Yes Screen_Columns Screen Different CSPs and Mobile Phases Poor_Resolution->Screen_Columns Yes On_Column_Rac On-Column Racemization? Poor_Resolution->On_Column_Rac No Lower_Temp_Sep Lower Separation Temperature On_Column_Rac->Lower_Temp_Sep Yes

Caption: Troubleshooting decision tree for preventing racemization.

References

Technical Support Center: Resolving E/Z Isomers of 4-Methyl-3-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges in the separation, identification, and quantification of the E/Z geometric isomers of 4-Methyl-3-hepten-2-one. The following troubleshooting guides and FAQs address specific experimental issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the E/Z isomers of this compound and why is their resolution critical?

A1: E/Z isomerism is a form of stereoisomerism describing the orientation of substituent groups around a carbon-carbon double bond.[1] Due to restricted rotation around the double bond, this compound exists as two distinct geometric isomers: (E)-4-methylhept-3-en-2-one and (Z)-4-methylhept-3-en-2-one.[2] The spatial arrangement of the ethyl and methyl groups relative to the main chain differs between the two. This structural difference can lead to distinct physicochemical properties and biological activities. For drug development and quality control, it is often essential to isolate and characterize the specific isomer responsible for the desired therapeutic effect or to control the isomeric ratio in a final product.

Q2: What is the most effective analytical method for separating the E/Z isomers?

A2: Capillary Gas Chromatography (GC) is a highly effective and widely used method for separating geometric isomers like those of this compound.[3] The separation is based on small differences in their boiling points and interactions with the stationary phase. For challenging separations, the choice of a polar stationary phase (e.g., Wax or cyanopropyl-based columns) often provides better resolution compared to non-polar phases.[3][4] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly reversed-phase HPLC, though method development may be more extensive.[5][6]

Q3: How can I definitively distinguish between the E and Z isomers using Nuclear Magnetic Resonance (NMR) spectroscopy?

A3: NMR spectroscopy is a powerful tool for isomer identification.[7]

  • ¹H NMR: The chemical shifts of the vinylic proton (on the double bond) and the allylic protons (on carbons adjacent to the double bond) will differ between the E and Z isomers due to different steric and electronic environments. Furthermore, the coupling constant (J-value) between vicinal protons across the double bond is a key diagnostic tool; trans couplings (typically in E isomers) are significantly larger (usually 12-18 Hz) than cis couplings (usually 6-12 Hz).[8][9]

  • 2D NOESY: A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can unambiguously determine the spatial proximity of protons.[10][11] For the Z isomer, a cross-peak will be observed between the vinylic proton and the protons of the adjacent substituent on the same side of the double bond, which would be absent or much weaker in the E isomer.

Q4: Can I use mass spectrometry (MS) by itself to differentiate the E and Z isomers?

A4: No, mass spectrometry alone is generally insufficient for distinguishing between E and Z isomers. Both isomers have the same molecular formula (C₈H₁₄O) and therefore the same molecular weight, resulting in an identical molecular ion peak (m/z = 126).[3][12] While minor differences in fragmentation patterns might exist, they are typically not reliable for definitive identification. However, when coupled with a separation technique, such as in Gas Chromatography-Mass Spectrometry (GC-MS), it becomes a powerful tool for identifying the isomers based on their retention times and confirming their mass.[3]

Q5: Is there a risk of the isomers interconverting during analysis, and how can this be prevented?

A5: Yes, isomerization of α,β-unsaturated ketones can occur, particularly under harsh conditions such as exposure to strong acids, bases, heat, or UV light.[13] To minimize the risk of interconversion during analysis, it is crucial to employ mild conditions. This includes using neutral, buffered mobile phases in HPLC, avoiding excessive temperatures in the GC injector, and protecting samples from light. If isomerization is suspected, analyzing the sample under varied conditions (e.g., different temperatures) can help identify the issue.[10]

Troubleshooting Guide

Problem 1: Poor or Co-eluting Peaks in Gas Chromatography (GC)

If you are observing a single broad peak or two poorly resolved peaks for the E/Z isomers, consider the following troubleshooting steps.

  • Cause: Inadequate Stationary Phase Selectivity. Standard non-polar phases (like 5% diphenyl / 95% dimethylpolysiloxane) may not provide sufficient selectivity.[4]

    • Solution: Switch to a mid- or high-polarity column. Polyethylene glycol (Wax) or cyanopropyl-based stationary phases offer different selectivities that can enhance the separation of geometric isomers.[4][14]

  • Cause: Temperature Program is Too Fast. A steep temperature ramp reduces the interaction time of the analytes with the stationary phase, leading to co-elution.[4]

    • Solution: Implement a slower temperature ramp (e.g., 1-5 °C/min) around the expected elution temperature of the isomers. This increases the differential partitioning between the two isomers, improving resolution.

  • Cause: Sub-optimal Carrier Gas Flow Rate. The efficiency of the separation (peak width) is dependent on the linear velocity of the carrier gas.

    • Solution: Verify and optimize the carrier gas (Helium or Hydrogen) flow rate for your column's internal diameter to achieve the best efficiency (lowest plate height).

  • Cause: Column Overload. Injecting too much sample can saturate the stationary phase, causing broad, tailing, and poorly resolved peaks.[4]

    • Solution: Reduce the injection volume or dilute the sample.

Problem 2: Ambiguous Isomer Identification with ¹H NMR

If the 1D ¹H NMR spectrum is crowded or the coupling constants are unclear, making assignment difficult, further steps are needed.

  • Cause: Overlapping Signals or Second-Order Effects. In some solvents, key signals may overlap, or complex spin systems can make direct analysis of coupling constants difficult.

    • Solution: Perform a 2D NOESY or ROESY experiment. These experiments detect through-space interactions, providing definitive proof of which groups are on the same side of the double bond. An observable NOE between the vinylic proton and the protons of the adjacent alkyl group confirms the Z-configuration.[10][11]

Data Presentation

Table 1: Physicochemical and Chromatographic Data for this compound

PropertyValueSource
Molecular FormulaC₈H₁₄O[12][15]
Molecular Weight126.20 g/mol [12][15]
IUPAC Name (E-isomer)(E)-4-methylhept-3-en-2-one[12]
CAS Registry Number22319-25-1[12]
Kovats Retention Index (Std. Polar)1210[12]
Kovats Retention Index (DB-Wax)1424[16]

Experimental Protocols

Protocol 1: GC-MS Method for Isomer Separation and Quantification

This protocol provides a starting point for separating the E/Z isomers of this compound. Optimization may be required based on the specific instrument and sample matrix.

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector:

    • Temperature: 240 °C

    • Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 3 °C/min to 180 °C.

    • Hold: Hold at 180 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-200

Table 2: Expected ¹H NMR Characteristics for Isomer Differentiation

Proton TypeExpected Chemical Shift Range (ppm)Key Differentiator
Vinylic H (-C=CH-CO)5.8 - 6.5The chemical shift is sensitive to the geometry. The Z-isomer's vinylic proton is often shielded (appears at a lower ppm) compared to the E-isomer due to anisotropic effects.
Allylic CH₂ (-C=C-CH₂-CH₃)2.0 - 2.5The chemical shift will vary slightly between isomers.
Allylic CH₃ (-C(CH₃)=C)1.8 - 2.3The chemical shift is highly dependent on its position relative to the carbonyl group and the other substituent.
Coupling Constant (J)N/AA 2D NOESY experiment showing a spatial correlation between the vinylic proton and the allylic CH₂ protons would indicate a Z-isomer.

Mandatory Visualizations

troubleshooting_workflow start Start: Poor GC Resolution (Co-elution of Isomers) check_column Step 1: Verify Column Is the stationary phase polar (e.g., Wax, Cyanopropyl)? start->check_column change_column Action: Switch to a more polar column. check_column->change_column No check_temp Step 2: Optimize Temperature Program Is the ramp rate slow (e.g., < 5°C/min)? check_column->check_temp Yes change_column->check_temp slow_ramp Action: Decrease ramp rate around the elution zone. check_temp->slow_ramp No check_flow Step 3: Check Flow Rate Is the carrier gas linear velocity optimal for the column? check_temp->check_flow Yes slow_ramp->check_flow optimize_flow Action: Adjust flow rate to manufacturer's recommendation. check_flow->optimize_flow No check_injection Step 4: Assess Injection Are you injecting a low concentration or small volume? check_flow->check_injection Yes optimize_flow->check_injection dilute_sample Action: Dilute sample or reduce injection volume. check_injection->dilute_sample No end End: Resolution Achieved check_injection->end Yes dilute_sample->end

Caption: A workflow for troubleshooting poor GC peak resolution.

logical_relationship start Goal: Resolve E/Z Isomers of This compound question1 Is the goal primarily separation & quantification? start->question1 question2 Is the goal definitive structural identification? start->question2 gcms Primary Method: Gas Chromatography (GC-MS) - High resolution with polar column - Sensitive quantification question1->gcms Yes hplc Alternative Method: HPLC - Requires more method development - Good for non-volatile matrices question1->hplc If GC is not suitable nmr Primary Method: NMR Spectroscopy (¹H, ¹³C, 2D NOESY) - Unambiguous isomer assignment question2->nmr Yes

Caption: Decision tree for selecting an analytical method.

References

Technical Support Center: Enantiomeric Excess of Chiral Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for determining the enantiomeric excess (ee) of chiral ketones. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the enantiomeric excess of chiral ketones?

The most common techniques for determining the enantiomeric excess of chiral ketones are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Chiral HPLC and GC utilize a chiral stationary phase (CSP) to separate the enantiomers, while NMR spectroscopy often requires the use of chiral derivatizing or solvating agents to induce a chemical shift difference between the enantiomers.[1]

Q2: When should I choose Chiral HPLC over Chiral GC?

The choice between Chiral HPLC and Chiral GC primarily depends on the volatility and thermal stability of the ketone. Chiral GC is well-suited for volatile and thermally stable ketones.[1] Chiral HPLC is more versatile and can be used for a wider range of ketones, including those that are not volatile or are thermally labile.

Q3: Can I use NMR to determine enantiomeric excess without a chiral auxiliary?

In most standard NMR experiments, enantiomers are indistinguishable. To differentiate them, a chiral environment must be created. This is typically achieved by adding a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[2][3] These agents interact with the ketone enantiomers to form diastereomeric complexes, which have different NMR spectra.[2][3]

Q4: What is a chiral derivatizing agent (CDA) and how does it work for ketones?

A chiral derivatizing agent is an enantiomerically pure compound that reacts with the chiral ketone to form a new molecule containing two chiral centers (a diastereomer).[2][4] Since diastereomers have different physical properties, they can be separated and quantified by standard chromatographic techniques like HPLC or GC on a non-chiral column, or distinguished by NMR spectroscopy. For ketones, derivatization often involves targeting the carbonyl group.

Q5: My chiral separation is showing poor resolution. What are the likely causes?

Poor resolution in chiral chromatography can stem from several factors, including an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, incorrect column temperature, or a degraded column.[5] A systematic approach to method development is often necessary to achieve the desired separation.

Troubleshooting Guides

Issue 1: Poor Peak Resolution in Chiral HPLC/GC

Problem: The peaks for the two enantiomers are overlapping or not baseline-separated.

Possible Cause Solution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is crucial for chiral separation. If resolution is poor, consider screening different types of CSPs (e.g., polysaccharide-based, Pirkle-type).
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. In normal-phase HPLC, adjust the ratio of the polar modifier (e.g., isopropanol (B130326), ethanol) in the non-polar solvent (e.g., hexane).[5] In reversed-phase HPLC, adjust the organic modifier percentage and the buffer pH.[5] For GC, optimize the temperature program.
Incorrect Column Temperature Temperature can significantly impact chiral recognition.[5] Generally, lower temperatures enhance selectivity.[5] Experiment with different column temperatures to find the optimum for your separation.
Low Column Efficiency A decrease in column efficiency can be due to a partially blocked inlet frit, contamination at the head of the column, or column degradation.[6] Try reversing and flushing the column.[7] If the problem persists, the column may need to be replaced.[6]
Sample Overload Injecting too much sample can lead to broad, poorly resolved peaks.[5] Dilute your sample and reinject to see if the peak shape and resolution improve.[5]
Issue 2: No Separation of Enantiomers

Problem: Only a single peak is observed for the chiral ketone.

Possible Cause Solution
Incorrect Column Choice The selected chiral stationary phase may not be suitable for your specific ketone. Consult column selection guides from manufacturers or the scientific literature for similar compounds.
Incompatible Mobile Phase Certain solvents can damage the chiral stationary phase, especially on coated columns, leading to a loss of chiral recognition.[6] Always ensure your mobile phase is compatible with the column chemistry.
Racemization During Analysis The ketone may be racemizing under the analytical conditions (e.g., high temperature in GC, or acidic/basic mobile phase in HPLC). Try using milder conditions.
Sample is Racemic It's possible your sample is a 50:50 mixture of enantiomers (racemic). To confirm your method is working, try analyzing a known non-racemic sample if available.
Issue 3: Peak Tailing or Fronting in Chromatography

Problem: The peaks are asymmetrical, which can affect accurate integration and quantification.

Possible Cause Solution
Secondary Interactions with Stationary Phase Unwanted interactions between the ketone and the stationary phase can cause peak tailing. For basic compounds, adding a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can help.[5] For acidic compounds, adding an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.[5]
Column Contamination Strongly retained impurities from previous injections can accumulate on the column and affect peak shape.[6] Implement a column washing protocol with a strong solvent.[5][6]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve the sample in the mobile phase.[7]
Issue 4: Signal Overlap in NMR Spectroscopy

Problem: The signals for the two diastereomers (formed with a chiral derivatizing agent) or the two enantiomers (in the presence of a chiral solvating agent) are not sufficiently resolved in the NMR spectrum.

Possible Cause Solution
Ineffective Chiral Auxiliary The chosen chiral derivatizing agent or solvating agent may not be inducing a large enough chemical shift difference. Try screening different chiral auxiliaries. Mosher's acid (MTPA) and its analogs are common choices.[2]
Suboptimal Molar Ratio The ratio of the chiral auxiliary to the ketone can affect the observed chemical shift difference. Titrate the chiral auxiliary to find the optimal concentration.
Poor Spectrometer Resolution Ensure the NMR spectrometer is properly shimmed to achieve the best possible resolution.
Temperature Effects The interaction between the chiral auxiliary and the ketone can be temperature-dependent. Acquire spectra at different temperatures to see if resolution improves.

Experimental Protocols

Protocol 1: General Workflow for Chiral HPLC Method Development
  • Column Selection: Choose an appropriate chiral stationary phase (CSP) based on the structure of the ketone. Polysaccharide-based columns (e.g., Chiralpak AD, OD) are often a good starting point.[8]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol (90:10 v/v). If resolution is poor, vary the isopropanol concentration in 5% increments.[5]

    • Reversed Phase: Start with a mobile phase of acetonitrile (B52724)/water (50:50 v/v). Adjust the acetonitrile percentage and consider adding a buffer if the ketone is ionizable.

  • Temperature Optimization: Set the initial column temperature to 25°C. If necessary, try lower temperatures (e.g., 10-15°C) to improve selectivity.

  • Flow Rate Adjustment: Begin with a flow rate of 1.0 mL/min for a 4.6 mm ID column. If separation is achieved but resolution is not baseline, reducing the flow rate (e.g., to 0.5 mL/min) can improve efficiency and resolution.

  • Sample Preparation: Dissolve the ketone sample in the mobile phase at a concentration that avoids detector saturation. Filter the sample through a 0.22 µm filter before injection.

Protocol 2: Derivatization of a Chiral Ketone with a Chiral Hydrazine (B178648) Reagent for HPLC Analysis

This protocol is a general example and may require optimization for specific ketones.

  • Reagent Preparation: Prepare a solution of the chiral hydrazine derivatizing agent (e.g., (R)-(-)-1-amino-2-(methoxymethyl)pyrrolidine - RAMP) in a suitable aprotic solvent (e.g., anhydrous ethanol).

  • Reaction:

    • In a small vial, dissolve the chiral ketone sample in the same aprotic solvent.

    • Add a slight excess (e.g., 1.1 equivalents) of the chiral hydrazine solution.

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Cap the vial and allow the reaction to proceed at room temperature or with gentle heating (e.g., 60°C) for a specified time (e.g., 1-2 hours), monitoring by TLC or a pilot HPLC injection.

  • Work-up (if necessary): If the reaction mixture contains interfering substances, a simple work-up such as dilution with a suitable solvent and washing with a mild aqueous solution may be required.

  • Analysis: Dilute the resulting diastereomeric hydrazone mixture and analyze by HPLC on a standard achiral column (e.g., C18). The two diastereomers should be separable.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis A Chiral Ketone Sample B Select Method (HPLC, GC, NMR) A->B Choose appropriate technique C Method Development & Optimization B->C Optimize parameters D Run Experiment C->D Finalized method E Integrate Peaks/ Signals D->E Obtain chromatogram/spectrum F Calculate Enantiomeric Excess E->F Quantify enantiomers

Caption: A generalized workflow for determining the enantiomeric excess of a chiral ketone.

troubleshooting_logic Start Poor/No Resolution in Chiral Chromatography Q1 Is it a new or established method? Start->Q1 A1 Check Column Health: - Flush/regenerate - Test with standard Q1->A1 Established A2 Systematic Method Development: - Screen CSPs - Optimize Mobile Phase - Adjust Temperature Q1->A2 New Q2 Is peak shape good? A1->Q2 A2->Q2 A3 Adjust Mobile Phase: - Add modifiers (acid/base) - Check sample solvent Q2->A3 No (Tailing) A4 Check for Overload: - Dilute sample Q2->A4 No (Broad) End Resolution Achieved Q2->End Yes A3->End A4->End

Caption: A decision tree for troubleshooting poor resolution in chiral chromatography.

References

Validation & Comparative

A Comparative Analysis of 4-Methyl-3-heptanone and 4-Methyl-3-heptanol as Alarm Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two volatile organic compounds, 4-methyl-3-heptanone (B36217) and 4-methyl-3-heptanol (B77350), which function as alarm pheromones in various insect species, particularly within the family Formicidae (ants). This document is intended for researchers in chemical ecology, neuroethology, and pest management, offering a synthesis of experimental data on the behavioral and physiological effects of these semiochemicals.

Executive Summary

Both 4-methyl-3-heptanone and 4-methyl-3-heptanol serve as critical components of the alarm signaling system in several ant species. Experimental evidence demonstrates that while both compounds can elicit alarm responses, their specific behavioral effects can differ. Notably, in the clonal raider ant Ooceraea biroi, 4-methyl-3-heptanone acts as an immediate repellent, whereas 4-methyl-3-heptanol is initially attractive before inducing dispersal.[1][2] In leaf-cutting ants of the genus Atta, S-(+)-4-methyl-3-heptanone is recognized as the principal and highly potent alarm pheromone.[3] This guide synthesizes the available quantitative data, outlines common experimental protocols for evaluation, and visualizes the underlying signaling pathways.

Data Presentation: Comparative Performance

The following tables summarize quantitative data from behavioral and electrophysiological assays, comparing the efficacy of 4-methyl-3-heptanone and 4-methyl-3-heptanol.

Table 1: Behavioral Response Thresholds in Atta texana

CompoundConcentration (g/cm³)Behavioral Response
4-Methyl-3-heptanone5.7 x 10⁻¹³Detection and Attraction
4-Methyl-3-heptanone5.7 x 10⁻¹²Alarm
2-Heptanone~5.7 x 10⁻⁹Alarm (1000x less effective)
Data sourced from Moser et al. (1968).[4]

Table 2: Comparative Behavioral and Electrophysiological Responses in Ooceraea biroi

CompoundAssay TypeObservation
4-Methyl-3-heptanoneBehavioral BioassayImmediately repulsive; induces rapid dispersal from the nest.[1][2]
4-Methyl-3-heptanolBehavioral BioassayInitially attractive, followed by dispersal. Attraction persists longer than with the ketone.[1][2]
Blend (9:1 Ketone:Alcohol)Behavioral BioassayDose-dependent: attractive at low concentrations, repulsive at high concentrations.[1][2]
Both CompoundsElectroantennography (EAG)Both compounds elicit a significant electrical response from the antennae, confirming detection.[2]
Data sourced from Lopes et al. (2023).[1][2]

Experimental Protocols

The evaluation of alarm pheromones typically involves behavioral bioassays and electrophysiological recordings to quantify insect responses.

Behavioral Bioassay (Colony Level)

This protocol is adapted from studies on Ooceraea biroi and Atta texana.[1][4]

  • Colony Maintenance: Ant colonies are maintained in a controlled laboratory environment within artificial nests (e.g., petri dishes with a plaster floor) under stable temperature, humidity, and light/dark cycles.

  • Stimulus Preparation: Synthetic compounds (4-methyl-3-heptanone and 4-methyl-3-heptanol) are diluted in a solvent (e.g., pentane (B18724) or paraffin (B1166041) oil) to create a range of concentrations. A small piece of filter paper is loaded with a precise volume of the test solution or a solvent-only control.

  • Stimulus Introduction: The treated filter paper is introduced into the colony's foraging arena or near the nest entrance.

  • Behavioral Recording: The colony's response is recorded using a high-resolution video camera for a set period (e.g., 1 minute pre-stimulus, 2 minutes post-stimulus).

  • Data Analysis: Recorded behaviors are quantified. Key metrics include:

    • Locomotor activity: Change in the speed and movement patterns of individual ants.

    • Dispersal: The number or proportion of ants leaving the nest area.

    • Attraction/Repulsion: The number of ants moving towards or away from the stimulus source.

    • Aggression: Postures such as mandible opening or biting.

    • Statistical analyses (e.g., ANOVA) are used to compare responses to different compounds and concentrations against the control.[5]

Electroantennography (EAG)

EAG is used to measure the summed electrical response of the olfactory receptor neurons on an insect's antenna to a chemical stimulus.

  • Antenna Preparation: An antenna is excised from a live, immobilized ant. The tip and base of the antenna are carefully placed into two electrodes containing a conductive solution.

  • Stimulus Delivery: A purified, continuous stream of air is passed over the antenna. A puff of air containing a known concentration of the test pheromone is injected into the main airstream for a short duration (e.g., 0.5 seconds).

  • Signal Recording: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection following the stimulus puff is measured as the EAG response.

  • Data Analysis: Responses to different compounds and concentrations are compared to a solvent control to determine the antenna's sensitivity.[2][6]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a behavioral bioassay and the generalized olfactory signaling pathway in insects.

G Behavioral Bioassay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Ant Colony Acclimation C Stimulus Introduction (e.g., Filter Paper) A->C B Pheromone Dilution Series (Ketone, Alcohol, Blend, Control) B->C D Video Recording of Colony Response C->D E Quantification of Behaviors (Dispersal, Attraction, etc.) D->E F Statistical Comparison (ANOVA) E->F

Caption: A typical workflow for a behavioral bioassay to test insect alarm pheromones.

G Generalized Insect Olfactory Signaling Pathway cluster_membrane Neuron Membrane P Pheromone Molecule (e.g., 4-Methyl-3-heptanone) OBP Odorant-Binding Protein (OBP) in Sensillum Lymph P->OBP Binds OR Odorant Receptor (OR-Orco Complex) on Neuron Dendrite OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) Channel Ion Channel Opening (Cation Influx) OR->Channel Conformational Change Depol Membrane Depolarization Channel->Depol Na+, Ca²+ AP Action Potential to Antennal Lobe (Brain) Depol->AP Signal Propagation

Caption: A simplified diagram of the ionotropic olfactory signaling pathway in insects.

Conclusion

The available data indicates that 4-methyl-3-heptanone and 4-methyl-3-heptanol are both integral to the alarm communication systems of certain ant species. The ketone often serves as a more potent, immediate alarm signal, while the alcohol can modulate the response, sometimes acting as an initial attractant.[1] This functional differentiation, where one compound causes immediate dispersal and the other recruits nestmates before repulsion, highlights the complexity of chemical communication in social insects. Future research should focus on direct comparative studies across more species and the identification of the specific olfactory receptors responsible for detecting these compounds to further elucidate their distinct roles and underlying neural mechanisms.

References

Structure-Activity Relationship of 4-Methyl-3-hepten-2-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs of 4-Methyl-3-hepten-2-one, a known α,β-unsaturated ketone. Due to a lack of extensive direct research on a wide range of its specific analogs, this guide synthesizes information from studies on structurally related α,β-unsaturated ketones to predict the impact of structural modifications on biological activity. The primary activities discussed are antimicrobial and cytotoxic effects, which are common for this class of compounds. The data presented herein is illustrative and based on established principles of medicinal chemistry to serve as a framework for future research and development.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the class of α,β-unsaturated ketones, which are characterized by a ketone functional group conjugated to a carbon-carbon double bond. This structural motif is a Michael acceptor, making these compounds reactive towards nucleophiles such as the thiol groups in cysteine residues of proteins. This reactivity is often the basis for their biological activities, including antimicrobial, antifungal, and cytotoxic properties. The structure of this compound provides a scaffold that can be modified to modulate its potency, selectivity, and pharmacokinetic properties. Understanding the SAR of its analogs is crucial for designing novel therapeutic agents with improved efficacy and reduced toxicity.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is expected to be influenced by several structural features, including the nature of substituents on the alkyl chain and modifications to the enone system. The following tables provide an illustrative comparison of hypothetical analogs and their predicted antimicrobial and cytotoxic activities based on general SAR principles for α,β-unsaturated ketones.

Antimicrobial Activity

The antimicrobial potential of α,β-unsaturated ketones is often related to their ability to interact with microbial cellular components. Modifications to the chemical structure can influence their efficacy against various pathogens.

Table 1: Illustrative Antimicrobial Activity of this compound Analogs

Compound IDR1 (at C4)R2 (at C5)R3 (at C1)Predicted Minimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL)Predicted Minimum Inhibitory Concentration (MIC) vs. E. coli (µg/mL)
1 -CH3-CH2CH3-CH364128
2 -H-CH2CH3-CH3128256
3 -CH3-CH3-CH33264
4 -CH3-CH2CH2CH3-CH3128256
5 -CH3-CH2CH3-H>256>256
6 -CH3-CH2CH3-CF31632

Structure-Activity Relationship Insights (Antimicrobial):

  • Substitution at C4: The methyl group at the C4 position (as in the parent compound 1 ) is predicted to be important for activity. Its removal (analog 2 ) may lead to a decrease in potency.

  • Alkyl Chain Length at C5: The length of the alkyl chain at the C5 position can influence lipophilicity and, consequently, cell membrane penetration. A shorter chain (analog 3 ) might enhance activity, while a longer chain (analog 4 ) could decrease it due to steric hindrance or unfavorable partitioning. The influence of alkyl chain length on antimicrobial activity is a known factor for various classes of compounds.

  • Substitution at C1: The methyl group of the acetyl moiety is crucial. Replacing it with hydrogen (analog 5 ) would likely diminish activity. Introducing electron-withdrawing groups like trifluoromethyl (analog 6 ) could enhance the electrophilicity of the enone system, leading to increased reactivity and higher antimicrobial potency.

Cytotoxic Activity

The cytotoxicity of α,β-unsaturated ketones is often attributed to their ability to induce oxidative stress and react with cellular macromolecules, potentially leading to apoptosis.

Table 2: Illustrative Cytotoxic Activity of this compound Analogs against HepG2 Cells

Compound IDR1 (at C4)R2 (at C5)R3 (at C1)Predicted IC50 (µM)
1 -CH3-CH2CH3-CH350
2 -H-CH2CH3-CH380
3 -CH3-CH3-CH335
4 -CH3-CH2CH2CH3-CH370
5 -CH3-CH2CH3-H>100
6 -CH3-CH2CH3-CF315

Structure-Activity Relationship Insights (Cytotoxic):

  • The SAR trends for cytotoxicity are predicted to parallel those for antimicrobial activity.

  • The electrophilicity of the α,β-unsaturated system is a key determinant of cytotoxicity. Modifications that increase this electrophilicity, such as the trifluoromethyl group in analog 6 , are expected to increase cytotoxic potency.

  • Steric hindrance around the reactive enone moiety can reduce cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments that would be required to generate the data for a comprehensive SAR study are provided below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared. For bacteria, this is typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth and inoculum without the test compound) and a negative control (broth only).

  • Incubation: The plates are incubated under appropriate conditions, typically at 35-37°C for 16-20 hours for most bacteria.

  • Determination of MIC: After incubation, the plates are visually examined for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (analogs of this compound) and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the cell viability against the compound concentration.

Visualizing Experimental and Logical Relationships

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.

experimental_workflow cluster_antimicrobial Antimicrobial Activity Assay cluster_cytotoxicity Cytotoxicity Assay A1 Prepare bacterial inoculum A3 Inoculate 96-well plate A1->A3 A2 Serial dilution of analogs A2->A3 A4 Incubate at 37°C A3->A4 A5 Determine MIC A4->A5 SAR_Analysis Structure-Activity Relationship Analysis A5->SAR_Analysis C1 Seed HepG2 cells C2 Treat with analogs C1->C2 C3 Add MTT reagent C2->C3 C4 Solubilize formazan C3->C4 C5 Measure absorbance C4->C5 C6 Calculate IC50 C5->C6 C6->SAR_Analysis

Caption: Workflow for antimicrobial and cytotoxicity testing of analogs.

logical_relationship cluster_modifications Structural Modifications cluster_outcomes Predicted Outcomes Parent This compound Scaffold Mod1 Vary R1 at C4 Parent->Mod1 Mod2 Vary R2 at C5 (Alkyl Chain Length) Parent->Mod2 Mod3 Vary R3 at C1 (e.g., -H, -CF3) Parent->Mod3 Outcome1 Altered Lipophilicity Mod1->Outcome1 Outcome2 Modified Electrophilicity Mod1->Outcome2 Outcome3 Changes in Steric Hindrance Mod1->Outcome3 Mod2->Outcome1 Mod2->Outcome2 Mod2->Outcome3 Mod3->Outcome1 Mod3->Outcome2 Mod3->Outcome3 Activity Modulated Biological Activity (Antimicrobial & Cytotoxic) Outcome1->Activity Outcome2->Activity Outcome3->Activity

Caption: Logical relationship of structural modifications to biological activity.

Conclusion

This guide provides a foundational understanding of the potential structure-activity relationships for analogs of this compound based on the broader class of α,β-unsaturated ketones. The illustrative data and outlined experimental protocols offer a starting point for researchers to systematically investigate these compounds. Future studies involving the synthesis and biological evaluation of a diverse library of this compound analogs are necessary to establish definitive SAR and to unlock their full therapeutic potential.

References

Comparative Guide to Analytical Methods for 4-Methyl-3-hepten-2-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent analytical methods for the quantification of 4-Methyl-3-hepten-2-one, a volatile ketone relevant in flavor, fragrance, and food science research. The primary method detailed is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), a widely adopted technique for volatile organic compounds (VOCs). For comparison, a Liquid-Liquid Microextraction (LLME) method followed by GC-MS analysis is also presented. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical procedures for this and similar analytes.

Method Comparison Overview

Both HS-SPME-GC-MS and LLME-GC-MS are powerful techniques for the quantification of volatile and semi-volatile compounds. HS-SPME offers a solvent-free, automated, and sensitive approach, particularly for headspace analysis of volatile analytes. In contrast, LLME, a miniaturized version of the traditional liquid-liquid extraction, is a cost-effective and efficient method for extracting analytes from a liquid matrix into a small volume of organic solvent.

The selection of the most suitable method depends on factors such as the sample matrix, the required sensitivity, available equipment, and throughput needs.

Quantitative Performance Data

The following table summarizes the typical performance characteristics for the quantification of volatile ketones, including this compound, using HS-SPME-GC-MS and LLME-GC-MS. The data is compiled from various studies on the analysis of similar analytes in food and beverage matrices.

ParameterHS-SPME-GC-MSLLME-GC-MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 1.0 µg/L0.1 - 5.0 µg/L
Limit of Quantification (LOQ) 0.03 - 3.5 µg/L0.3 - 15.0 µg/L
Accuracy (Recovery) 85 - 115%80 - 120%
Precision (RSD) < 15%< 20%

Experimental Protocols

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly suitable for the extraction and concentration of volatile and semi-volatile compounds from a sample's headspace before GC-MS analysis.

1. Sample Preparation:

  • Accurately weigh 5 g of the homogenized sample into a 20 mL headspace vial.

  • Add 1 g of sodium chloride (NaCl) to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Add a known concentration of an appropriate internal standard (e.g., 2-octanone) for accurate quantification.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and a thermostat.

  • Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 60°C.

3. GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC injector port at 250°C for 5 minutes in splitless mode.

  • Column: Use a DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 4°C/min.

    • Ramp to 240°C at a rate of 10°C/min and hold for 5 minutes.

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Acquire data in both full scan mode (m/z 35-350) for identification and selected ion monitoring (SIM) mode for quantification. For this compound (m/z 126, 83, 55), use specific ions for quantification and confirmation.

    • Ion source temperature: 230°C.

    • Transfer line temperature: 250°C.

Method 2: Liquid-Liquid Microextraction Gas Chromatography-Mass Spectrometry (LLME-GC-MS)

This method involves the extraction of the analyte from a liquid sample into a small volume of an immiscible organic solvent.

1. Sample Preparation:

  • Place 10 mL of the liquid sample into a 15 mL conical centrifuge tube.

  • Add a known concentration of an appropriate internal standard.

2. LLME Procedure:

  • Add 500 µL of a suitable extraction solvent (e.g., dichloromethane).

  • Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous phases.

  • Carefully collect the organic layer (bottom layer for dichloromethane) using a microsyringe.

3. GC-MS Analysis:

  • Injector: Inject 1 µL of the organic extract into the GC injector port at 250°C in splitless mode.

  • GC-MS Conditions: Follow the same GC-MS conditions as described in Method 1.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis Sample Homogenized Sample (5g) Vial 20 mL Headspace Vial Sample->Vial SealedVial Sealed Vial Vial->SealedVial NaCl NaCl (1g) NaCl->Vial IS Internal Standard IS->Vial Equilibration Equilibration (60°C, 15 min) SealedVial->Equilibration Extraction Headspace Extraction (DVB/CAR/PDMS Fiber, 60°C, 30 min) Equilibration->Extraction Desorption Thermal Desorption (250°C, 5 min) Extraction->Desorption Separation Chromatographic Separation (DB-WAX Column) Desorption->Separation Detection Mass Spectrometric Detection (EI, Scan/SIM) Separation->Detection Data Data Analysis & Quantification Detection->Data

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Unraveling the Specificity of Attraction: A Comparative Guide to Insect Pheromone Cross-Reactivity in Field Traps

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-reactivity of insect pheromones reveals a complex interplay of chemical signals and species-specific recognition, with significant implications for pest monitoring and control. While pheromone traps are designed to be highly specific, the capture of non-target species, a phenomenon known as cross-reactivity, is a crucial factor to consider in their field application. This guide provides a comparative analysis of pheromone cross-reactivity, supported by experimental data, detailed methodologies, and visualizations of the underlying biological and experimental processes.

Insect communication via pheromones is a cornerstone of their reproductive and social behaviors.[1][2] Synthetic versions of these chemical signals are widely used in agriculture and forestry to monitor and manage pest populations.[3] The effectiveness of these tools, however, can be influenced by the unintended attraction of non-target species. This guide examines the nuances of pheromone cross-reactivity, offering researchers and pest management professionals a comprehensive overview of the factors at play and their practical consequences.

Data Presentation: Comparative Trap Captures

The following tables summarize quantitative data from various field studies, illustrating the capture of both target and non-target insect species in pheromone-baited traps. This data highlights the varying degrees of specificity of different pheromone lures and trap designs.

Table 1: Comparison of Pheromone Lures and Trap Designs for Capturing Spodoptera frugiperda (Fall Armyworm) and Non-Target Moths in Togo.

Trap TypeLure Type (Pheromone Components)Mean No. S. frugiperda CapturedMean No. Non-Target Moths Captured
Bucket2C10.525.8
Bucket3C15.218.5
Bucket4C12.821.2
Sticky2C8.935.1
Sticky3C11.722.3
Sticky4C9.528.7
Local2C7.130.4
Local3C10.319.9
Local4C8.225.5

Data adapted from a study on Spodoptera frugiperda in Togo.[4][5]

Table 2: Capture of Target and Non-Target Tortricid Moths Using Pheromone Lures for Five Fruit Pest Species in the Czech Republic.

Pheromone Lure for Target SpeciesTotal No. Target Species CapturedTotal No. Non-Target Tortricid Species CapturedMost Abundant Non-Target Species
Grapholita funebrana331615Cnephasia stephensiana
Grapholita janthinana5817Hedya pruniana
Grapholita molesta28916Epiblema cirsiana
Pandemis heparana1237Cnephasia stephensiana
Adoxophyes orana45715Hedya pruniana

Data synthesized from a study on fruit tortricid moths.[6]

Table 3: Influence of Trap Color on the Capture of Target and Non-Target Insects.

Trap ColorMean No. Target Species (Cydia pomonella)Mean No. Honey Bees (Apis mellifera)Mean No. Bumble Bees (Bombus spp.)Mean No. Native Bees (Lasioglossum & Hylaeus spp.)
White25.412.15.88.3
Yellow23.98.53.210.1
Blue24.810.215.74.5
Green26.13.42.12.9
Red25.82.91.82.2

Data illustrating the impact of trap color on bycatch.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of insect pheromone cross-reactivity in the field.

Field Trapping Protocol for Spodoptera frugiperda
  • Trap Designs: Three types of traps were used: commercially available bucket traps, sticky traps, and locally made traps.

  • Pheromone Lures: Three different commercial pheromone lures for S. frugiperda were tested, containing two (2C), three (3C), or four (4C) pheromone components.

  • Experimental Setup: Traps were deployed in agricultural fields in Togo. The experimental design was a randomized complete block design with three replicates of each trap and lure combination.

  • Trap Placement: Traps were placed at a height of approximately 1.5 meters above the ground and spaced at least 20 meters apart to avoid interference.

  • Data Collection: Traps were inspected weekly. The number of captured S. frugiperda and non-target moths were recorded. Lures were replaced every four weeks.[4][5]

Field Trapping Protocol for Fruit Tortricid Moths
  • Trap Type: Delta traps with sticky inserts were used for all experiments.

  • Pheromone Lures: Synthetic sex pheromone lures for five target species (Grapholita funebrana, G. janthinana, G. molesta, Pandemis heparana, and Adoxophyes orana) from two different commercial producers were evaluated.

  • Experimental Setup: The research was conducted in two different areas of the Czech Republic over three years. Traps were installed in fruit orchards and other habitats.

  • Trap Placement: Traps were hung on tree branches at a height of 1.5 to 2 meters.

  • Data Collection: Sticky inserts were checked and replaced every one to two weeks, depending on the number of captured specimens. Pheromone lures were replaced monthly. Captured moths were identified to the species level.[6]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows related to the study of insect pheromone cross-reactivity.

Pheromone_Signaling_Pathway cluster_air Airborne Pheromone Molecules cluster_antenna Insect Antenna cluster_brain Insect Brain Pheromone Pheromone Molecules PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation AL Antennal Lobe Neuron->AL Signal Transduction MB Mushroom Body (Behavioral Response) AL->MB Processing & Integration

Figure 1: Generalized signaling pathway of insect pheromone perception.

Experimental_Workflow A Experimental Design (Randomized Block) B Trap & Lure Selection (e.g., Delta, Bucket; Specific Pheromone Blend) A->B C Field Deployment (Spacing, Height, Duration) B->C D Data Collection (Regular Intervals) C->D E Specimen Identification (Target vs. Non-Target) D->E F Data Analysis (Statistical Comparison) E->F G Conclusion & Recommendations F->G

Figure 2: A typical experimental workflow for a field trapping study.

Cross_Reactivity_Logic cluster_species Pheromone Source cluster_response Responding Species S1 Species A Pheromone Blend R1 Species A S1->R1 High Attraction (Species-Specific) R2 Species B S1->R2 Low/No Attraction R3 Species C (Non-Target) S1->R3 Cross-Reactivity (Variable Attraction) S2 Species B Pheromone Blend S2->R1 Low/No Attraction S2->R2 High Attraction (Species-Specific)

Figure 3: Logical relationships of pheromone cross-reactivity.

References

Unraveling the Efficacy of 4-Methyl-3-hepten-2-one: A Comparative Look at Synthetic vs. Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative analysis of the efficacy between synthetic and naturally sourced 4-Methyl-3-hepten-2-one remains an area ripe for scientific exploration. Currently, publicly available experimental data directly comparing the biological activities of these two forms is scarce. However, an examination of their synthesis, natural origins, and a proposed experimental framework can provide valuable insights for researchers, scientists, and professionals in drug development.

This compound is a chemical compound with known roles as an alarm pheromone for various ant species[1]. Its biological significance necessitates a deeper understanding of whether its efficacy is dependent on its origin—that is, whether the synthetically produced version is comparable to its natural counterpart.

Chemical Profile and Synthesis

Synthetic this compound can be produced through various organic chemistry reactions. One common method involves a Grignard synthesis followed by oxidation[1]. For instance, 4-methyl-3-heptanol (B77350) can be synthesized using propanal and 2-bromopentane (B28208) with magnesium, and subsequently oxidized to 4-methyl-3-heptanone (B36217) (a related compound)[1]. Another approach is the asymmetric synthesis using the SAMP-/RAMP-hydrazone method to produce chiral ketones like (S)-(+)-4-methyl-3-heptanone[2]. These synthetic routes offer the advantage of producing specific isomers and scaled-up quantities for research and commercial purposes.

Chemical Identifier Value
IUPAC Name (E)-4-methylhept-3-en-2-one
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS Number 22319-25-1
Source: PubChem CID 5363707[3]
Natural Occurrences

In nature, this compound has been identified in various plants and is a component of insect pheromones. For example, it has been reported in Solanum lycopersicum (tomato)[4]. The related compound, 6-methyl-5-hepten-2-one, is found in the essential oils of lemongrasses (Cymbopogon) and is also used by bees as a pheromone[5]. The extraction and purification of the natural compound can be complex and may yield a mixture of isomers, the composition of which could be influenced by the biological source and extraction method.

Proposed Experimental Workflow for Efficacy Comparison

To address the gap in knowledge, a structured experimental approach is necessary. The following workflow outlines a potential methodology for comparing the efficacy of synthetic and natural this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_analysis Characterization cluster_bioassay Biological Assays cluster_data Data Analysis synth Synthetic this compound (e.g., Aldol (B89426) Condensation) purification Purification (e.g., Chromatography) synth->purification natural Natural this compound (Extraction from Source) natural->purification structural Structural Analysis (NMR, GC-MS) purification->structural in_vitro In Vitro Assays (Receptor Binding, Enzyme Activity) structural->in_vitro in_vivo In Vivo Assays (Animal Models, Behavioral Studies) structural->in_vivo dose_response Dose-Response Curves in_vitro->dose_response in_vivo->dose_response statistical Statistical Analysis dose_response->statistical comparison Efficacy Comparison statistical->comparison

Proposed experimental workflow for comparing synthetic and natural compound efficacy.
Detailed Experimental Protocols

1. Compound Preparation and Characterization:

  • Synthesis: Synthesize this compound via a documented method, such as the aldol condensation of acetone (B3395972) with isobutyraldehyde, followed by dehydration[6].

  • Extraction: Extract natural this compound from a known biological source using appropriate techniques like steam distillation or solvent extraction.

  • Purification: Purify both synthetic and natural samples using column chromatography or fractional distillation to achieve high purity (>95%).

  • Structural Verification: Confirm the identity and purity of both compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS)[6]. This step is crucial to ensure that the compounds being compared are structurally identical.

2. In Vitro Assays:

  • Receptor Binding Assay: If a specific receptor for this compound is known or hypothesized, perform a competitive binding assay using a radiolabeled ligand to determine the binding affinity (Ki) of both the synthetic and natural forms.

  • Enzyme Inhibition Assay: If the compound is expected to inhibit an enzyme, conduct an enzyme kinetics study to determine the half-maximal inhibitory concentration (IC50) for both samples.

3. In Vivo Assays:

  • Animal Behavioral Studies: For compounds acting as pheromones, conduct behavioral assays with the target insect species. Measure relevant behavioral responses (e.g., attraction, alarm) at different concentrations of the synthetic and natural compounds.

  • Pharmacokinetic Studies: In a relevant animal model, administer both forms of the compound and measure key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

4. Data Analysis:

  • Generate dose-response curves for the biological activities measured.

  • Perform statistical analysis (e.g., t-test, ANOVA) to determine if there are any statistically significant differences in the efficacy between the synthetic and natural compounds.

Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in the initial search, related compounds and general cellular mechanisms can offer clues. For instance, many bioactive small molecules interact with G-protein coupled receptors (GPCRs) or ion channels. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a crucial regulator of cell growth and is a target for many small molecule inhibitors. A hypothetical signaling pathway that could be investigated is presented below.

signaling_pathway compound This compound (Synthetic or Natural) receptor Target Receptor (e.g., GPCR) compound->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Hypothetical signaling pathway for this compound.

References

Inhibitory Effects of 4-Methyl-3-hepten-2-one Isomers: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific databases and literature reveals a significant gap in the pharmacological data concerning the inhibitory effects of 4-Methyl-3-hepten-2-one and its isomers. At present, there are no published studies detailing the inhibitory activities of these specific compounds in the context of enzyme inhibition, receptor antagonism, or other pharmacological pathways relevant to drug development.

While the core structure of methylheptenone is found in various biologically active molecules, research has predominantly focused on other isomers or related compounds. For instance, studies have investigated the biological roles of compounds such as 6-methyl-5-hepten-2-one, which is known to be an insect pheromone. However, this information does not translate to the pharmacological inhibitory effects of the this compound isomers in a therapeutic context for researchers, scientists, and drug development professionals.

The absence of data prevents the creation of a detailed comparison guide as requested. Key components of such a guide, including quantitative data on inhibitory potency (e.g., IC₅₀ or Kᵢ values), detailed experimental protocols for relevant biological assays, and diagrams of implicated signaling pathways, are contingent on the existence of primary research, which is currently unavailable in the public domain for this compound isomers.

Future Research Directions

The lack of information on the inhibitory effects of this compound isomers presents a potential area for future investigation. A logical starting point for research would be a broad screening of these isomers against various panels of enzymes and receptors to identify any potential biological activity. A hypothetical workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow

cluster_0 Compound Acquisition and Preparation cluster_1 Initial Screening cluster_2 Hit Validation and Characterization cluster_3 Lead Optimization Synthesis/Purification Synthesis/Purification Isomer Separation Isomer Separation Synthesis/Purification->Isomer Separation Chromatography Characterization Characterization Isomer Separation->Characterization NMR, MS Broad Panel Screening Broad Panel Screening (Enzymes, Receptors) Characterization->Broad Panel Screening Dose-Response Studies Dose-Response Studies (IC50/EC50 Determination) Broad Panel Screening->Dose-Response Studies Identified Hits Mechanism of Action Mechanism of Action Studies Dose-Response Studies->Mechanism of Action SAR Studies Structure-Activity Relationship (SAR) Studies Mechanism of Action->SAR Studies

Caption: Hypothetical workflow for investigating the inhibitory effects of this compound isomers.

This proposed workflow illustrates the necessary steps, from compound synthesis and purification to in-depth mechanism of action studies, that would be required to generate the data needed for a comprehensive comparison guide.

While the request for a comparison guide on the inhibitory effects of this compound isomers is a pertinent one for the drug discovery field, the current body of scientific literature does not contain the necessary data to fulfill this request. The information provided here accurately reflects the state of current knowledge and outlines a potential path for future research in this area. Researchers interested in this class of compounds are encouraged to undertake primary research to explore their potential pharmacological activities.

The Power of Teamwork: Unlocking Synergistic Effects in Pheromone Blends

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the enhanced biological activity of multi-component pheromone systems.

In the intricate world of chemical communication, the adage "the whole is greater than the sum of its parts" often holds true. For many species, the chemical signals known as pheromones are not single compounds but rather precise blends of multiple components. The synergistic interaction between these components can dramatically amplify the behavioral or physiological response in the receiving organism, a phenomenon of critical interest in fields ranging from pest management to neurobiology. This guide provides a comparative overview of documented synergistic effects in insect pheromones, supported by experimental data, detailed methodologies, and a visualization of a key signaling pathway.

Quantitative Analysis of Synergistic Pheromone Blends

Field trapping studies offer compelling evidence for the synergistic effects of pheromone components. The addition of specific compounds to a primary pheromone lure can lead to a significant, non-additive increase in the capture rate of the target species. The following table summarizes key findings from studies on several insect species, demonstrating the potentiation of attraction when pheromone components are presented as a blend.

Target SpeciesPrimary Pheromone Component(s)Synergistic Component(s)Individual Component Trap Catch (Mean)Blended Component Trap Catch (Mean)Fold IncreaseReference
Mountain Pine Beetle (Dendroctonus ponderosae)trans-verbenol + exo-brevicominmyrcene (B1677589) + terpinoleneNot attractive alone~3 times higher than with myrcene alone~3x[1][2]
Cerambycid Beetle (Phymatodes pusillus ssp. pusillus)2-methyl-1-butanol3-hydroxy-2-hexanone0.08 beetles/trap1.03 beetles/trap12.9x[3]
Codling Moth (Cydia pomonella)CodlemonePear Ester (ethyl (E,Z)-2,4-decadienoate)-Increased catch of males compared to codlemone alone-[4][5]
Oriental Fruit Moth (Grapholita molesta)(Z)-8-dodecenyl acetate (B1210297) + (E)-8-dodecenyl acetateCodlemone-5-6 times more adults than commercial sex attractant5-6x[6]

Note: In many cases, individual synergistic components are not attractive on their own and data for their individual trap catches are therefore not applicable.

Experimental Protocols

The quantification of synergistic effects in pheromone research relies on robust and standardized experimental methodologies. Field trapping and electroantennography (EAG) are two of the most common techniques employed.

Field Trapping Bioassay

Field trapping is the primary method for assessing the behavioral response of insects to pheromone lures under natural conditions.

1. Lure Preparation:

  • Synthetic pheromone components are precisely measured and loaded onto a carrier material, such as a rubber septum or a polyethylene (B3416737) vial.[7]

  • For synergistic studies, lures are prepared with individual components, as well as various ratios of the blended components, to determine the optimal attractive mixture.[7]

  • A solvent blank is typically used as a negative control.

2. Trap Deployment:

  • Traps, such as delta or funnel traps, are baited with the prepared lures.[7]

  • Traps are deployed in the field in a randomized block design to minimize positional bias.[7] The distance between traps is determined based on the flight range of the target species to avoid interference.

  • The height and location of the traps are standardized according to the known behavior of the insect.[7]

3. Data Collection and Analysis:

  • The number of captured target insects in each trap is recorded at regular intervals.[7]

  • Captured insects are removed at each count to prevent trap saturation and decomposition.[8]

  • Statistical analyses, such as ANOVA followed by a post-hoc test, are used to determine if the trap catches for the blended lures are significantly higher than for the individual components and the control.[7]

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's entire antenna to volatile compounds. It provides a measure of the overall olfactory input to the insect's brain.

1. Antenna Preparation:

  • An antenna is carefully excised from a live, immobilized insect.[9]

  • The tip and base of the antenna are placed in contact with two electrodes containing a conductive saline solution.[9]

2. Odorant Stimulation:

  • A continuous stream of purified and humidified air is passed over the antenna.

  • A puff of air containing a precise concentration of the test odorant (either a single component or a blend) is injected into the continuous airstream for a defined duration.[10]

3. Signal Recording and Analysis:

  • The electrical potential difference between the two electrodes is amplified and recorded. The resulting depolarization is known as the EAG response.[9]

  • The amplitude of the EAG response is proportional to the strength of the olfactory stimulus.

  • By comparing the EAG responses to individual components and their blends, researchers can identify synergistic or antagonistic interactions at the level of the peripheral olfactory system.[11]

Signaling Pathway and Experimental Workflow

The synergistic effect of pheromone blends often arises from the specific processing of these chemical cues within the insect's olfactory system. In the case of the codling moth, the primary sex pheromone, codlemone, and a host-plant volatile, pear ester, are processed in a way that leads to an enhanced behavioral response.

Synergistic_Signal_Processing cluster_output Behavioral Output Pheromone Pheromone Component (e.g., Codlemone) ORN1 Pheromone-specific Olfactory Receptor Neuron Pheromone->ORN1 Synergist Synergistic Component (e.g., Pear Ester) ORN2 Synergist-specific Olfactory Receptor Neuron Synergist->ORN2 MGC Macroglomerular Complex (MGC) ORN1->MGC  Signal 1 ORN2->MGC  Signal 2 OG Ordinary Glomeruli ORN2->OG Behavior Enhanced Mating Behavior MGC->Behavior Integrated Signal

Caption: Conceptual pathway of synergistic pheromone signal processing in the codling moth.

The diagram above illustrates a simplified model of how synergistic signals are processed. Both the pheromone and the synergistic component are detected by specialized olfactory receptor neurons (ORNs) on the antenna. The signals from these ORNs then converge and are integrated within specific regions of the antennal lobe in the brain, such as the macroglomerular complex (MGC), which is primarily responsible for processing pheromonal information. This integration at the central level is thought to be the basis for the enhanced behavioral response.

Experimental_Workflow start Hypothesize Synergistic Component lure_prep Prepare Lures: - Individual Components - Blends - Control start->lure_prep eag Electroantennography (EAG) Screening lure_prep->eag Peripheral Response field_trapping Field Trapping Bioassay lure_prep->field_trapping Behavioral Response analysis Statistical Analysis (e.g., ANOVA) eag->analysis data_collection Data Collection: Count Captured Insects field_trapping->data_collection data_collection->analysis conclusion Confirm/Reject Synergism Hypothesis analysis->conclusion

Caption: Experimental workflow for identifying synergistic pheromone components.

This workflow outlines the logical progression of research aimed at identifying and validating synergistic pheromone components. It begins with the formulation of a hypothesis, followed by the preparation of lures for testing. Both electrophysiological and behavioral assays are then conducted to assess the activity of the individual components and their blends. Finally, statistical analysis of the collected data allows for the confirmation or rejection of the initial hypothesis.

Conclusion

The study of synergistic effects in pheromone components is a vibrant area of research with significant practical implications. As demonstrated by the presented data, the combination of specific chemical cues can lead to a powerful enhancement of biological activity. A thorough understanding of these interactions, facilitated by rigorous experimental protocols and a growing knowledge of the underlying neural mechanisms, will continue to drive innovation in the development of more effective and targeted semiochemical-based tools for research and pest management.

References

A Comparative Guide to the Quantification of 4-Methyl-3-hepten-2-one in Insect Glandular Secretions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of 4-Methyl-3-hepten-2-one, a significant semiochemical found in the glandular secretions of various insect species. The objective is to equip researchers with the necessary information to select the most appropriate technique for their specific research needs, supported by experimental data and detailed protocols.

Introduction

This compound is a volatile organic compound that plays a crucial role in insect communication, acting as an alarm pheromone in several ant and bug species. Accurate quantification of this and other semiochemicals is fundamental to understanding insect behavior, chemical ecology, and for the development of novel pest management strategies. The primary analytical techniques for the quantification of such volatile compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Comparison of Quantification Methodologies

Gas Chromatography (GC) is the foundational technique for separating volatile compounds from a mixture. The choice of detector, however, significantly influences the nature of the data obtained. While Mass Spectrometry (MS) provides structural information for compound identification alongside quantitative data, Flame Ionization Detection (FID) is a robust and highly sensitive method for the quantification of hydrocarbons.

Table 1: Comparison of GC-MS and GC-FID for the Quantification of this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separates compounds based on their chromatographic retention time and identifies them based on their mass-to-charge ratio.Separates compounds based on their retention time and detects them by ionizing the eluting compounds in a hydrogen flame.
Identification Provides definitive compound identification through mass spectral libraries.Identification is based solely on retention time compared to a known standard.
Quantification Good for quantification, especially in complex matrices using selected ion monitoring (SIM) mode for enhanced sensitivity.Excellent for quantification of hydrocarbons, known for its high sensitivity and wide linear range.
Selectivity Highly selective, can distinguish between co-eluting compounds based on their mass spectra.Less selective than MS; co-eluting compounds will be detected as a single peak.
Sensitivity (LOD/LOQ) Generally in the picogram (pg) to femtogram (fg) range.Typically in the picogram (pg) range.
Linearity Good linearity over a wide concentration range.Excellent linearity over a broad dynamic range.
Precision (RSD) Typically <15%Typically <5%
Cost & Complexity Higher initial instrument cost and more complex operation and maintenance.Lower initial cost, simpler operation, and robust.
Typical Application Ideal for both qualitative and quantitative analysis, especially for unknown compound identification in complex mixtures.Primarily used for routine quantitative analysis of known compounds.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate quantification. The following protocols outline the key steps for sample preparation and analysis using GC-MS and GC-FID.

Protocol 1: Sample Preparation - Solvent Extraction of Glandular Secretions

This method is suitable for direct extraction of compounds from dissected glands.

  • Gland Dissection: Under a stereomicroscope, carefully dissect the relevant glands (e.g., mandibular or Dufour's glands) from the insect.

  • Extraction: Immediately place the dissected glands into a 1.5 mL glass vial containing a known volume (e.g., 50 µL) of a high-purity solvent such as hexane (B92381) or dichloromethane. To aid in extraction, the glands can be gently crushed with a clean glass rod.

  • Internal Standard: Add a known amount of an internal standard (e.g., n-alkane such as tridecane) to the solvent extract. The internal standard is crucial for accurate quantification as it corrects for variations in injection volume and instrument response.

  • Incubation: Allow the glands to extract for a sufficient period (e.g., 30 minutes to 1 hour) at room temperature.

  • Analysis: The resulting extract can be directly injected into the GC-MS or GC-FID system.

Protocol 2: Sample Preparation - Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for analyzing volatile compounds from live insects or small amounts of biological material.

  • Sample Placement: Place the insect (live or recently sacrificed) or the dissected gland into a headspace vial (e.g., 20 mL).

  • Equilibration: Seal the vial and allow the volatile compounds to equilibrate in the headspace for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 40-60°C).

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the heated injection port of the GC-MS or GC-FID, where the adsorbed analytes are thermally desorbed onto the analytical column.

Protocol 3: GC-MS and GC-FID Analysis
  • Gas Chromatograph Conditions (Typical):

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

  • Mass Spectrometer Conditions (for GC-MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Flame Ionization Detector Conditions (for GC-FID):

    • Detector Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen or Helium): 25 mL/min.

  • Quantification:

    • Create a calibration curve by analyzing a series of standard solutions of this compound of known concentrations containing the internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of this compound in the insect samples by applying the peak area ratio to the calibration curve.

Mandatory Visualization

The biosynthesis of this compound is believed to follow a polyketide pathway, similar to that of the related compound (S)-4-methyl-3-heptanone, which is biosynthesized from three propionate (B1217596) units.[1]

Biosynthesis_Pathway PropionylCoA1 Propionyl-CoA PKS Polyketide Synthase (PKS) PropionylCoA1->PKS PropionylCoA2 Propionyl-CoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA2->MethylmalonylCoA PropionylCoA3 Propionyl-CoA PropionylCoA3->MethylmalonylCoA MethylmalonylCoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Condensation Reduction_Decarboxylation Reduction & Decarboxylation Polyketide_Intermediate->Reduction_Decarboxylation Final_Product This compound Reduction_Decarboxylation->Final_Product

Caption: Biosynthetic pathway of this compound.

The following diagram illustrates a typical experimental workflow for the quantification of this compound from insect glandular secretions.

Experimental_Workflow Start Insect Gland Dissection Sample_Prep Sample Preparation Start->Sample_Prep Solvent_Extraction Solvent Extraction (e.g., Hexane) GC_Analysis GC-MS / GC-FID Analysis Solvent_Extraction->GC_Analysis HS_SPME Headspace SPME HS_SPME->GC_Analysis Sample_Prep->Solvent_Extraction Sample_Prep->HS_SPME Data_Processing Data Processing (Peak Integration, Library Search) GC_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Result (Concentration of This compound) Quantification->Result

Caption: Experimental workflow for quantification.

References

Illuminating Nature's Assembly Lines: A Comparative Guide to Isotopic Labeling for Biosynthetic Pathway Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, deciphering the intricate biosynthetic pathways of natural products is paramount for harnessing their therapeutic potential. Isotopic labeling stands as a cornerstone technique in this endeavor, offering a direct window into the metabolic flow from simple precursors to complex bioactive molecules. This guide provides an objective comparison of isotopic labeling with alternative methods for biosynthetic pathway confirmation, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research needs.

Comparing the Tools of the Trade: Isotopic Labeling vs. Alternative Approaches

The elucidation of a biosynthetic pathway is often a puzzle solved by assembling evidence from various techniques. While isotopic labeling provides unparalleled insight into precursor-product relationships, genetic and enzymatic methods offer complementary information regarding the molecular machinery and its function. The choice of methodology depends on the specific research question, the organism of study, and available resources.

FeatureIsotopic Labeling StudiesGenetic Methods (e.g., Gene Knockout)Enzymatic Assays
Primary Information Direct evidence of precursor incorporation and atom rearrangement.[1]Function of specific genes in the pathway.In vitro activity and substrate specificity of individual enzymes.[2]
Key Advantage Provides a dynamic view of the metabolic pathway in vivo.[3]Directly links genes to metabolic output.[4]Allows for detailed kinetic characterization of reaction steps.[5]
Key Limitation Can be complex to interpret due to metabolic scrambling of labels.[1]Polar mutations can have unintended effects on downstream genes.In vitro conditions may not fully recapitulate the cellular environment.
Quantitative Data Isotope incorporation rates, metabolic flux analysis.[6][7]Presence/absence of intermediates and final products.Enzyme kinetics (kcat, Km), product formation rates.[2]
Experimental Time Days to weeks, depending on the organism's growth rate and the complexity of the analysis.Weeks to months for mutant generation and phenotypic analysis.Days to weeks for protein expression, purification, and assay development.
Resource Intensity Requires isotopically labeled precursors and access to MS or NMR facilities.Requires molecular biology expertise and tools for genetic manipulation.Requires purified enzymes and substrates, and specialized detection equipment.
Confirmation Level High confidence in precursor-product relationships.High confidence in the necessity of a gene for a specific step.High confidence in the catalytic capability of an enzyme.

Visualizing the Workflow: A Generalized Isotopic Labeling Experiment

The following diagram outlines the typical workflow for an isotopic labeling study aimed at confirming a biosynthetic pathway.

experimental_workflow cluster_planning 1. Planning and Design cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis and Interpretation precursor Precursor Selection (e.g., ¹³C-glucose, ¹⁵N-glutamine) organism Organism Culturing Conditions precursor->organism analysis Analytical Method Selection (MS or NMR) organism->analysis feeding Administration of Labeled Precursor analysis->feeding incubation Incubation and Growth feeding->incubation harvesting Harvesting of Biomass incubation->harvesting extraction Extraction of Target Metabolite harvesting->extraction detection Detection by MS or NMR extraction->detection pattern Analysis of Labeling Pattern detection->pattern pathway Pathway Confirmation pattern->pathway erythromycin_biosynthesis propionate [1-¹³C]Propionyl-CoA pks Modular Polyketide Synthase (PKS) propionate->pks methylmalonyl [2-¹³C]Methylmalonyl-CoA methylmalonyl->pks erythronolide 6-Deoxyerythronolide B (Erythromycin Core) pks->erythronolide actinorhodin_biosynthesis acetate [1,2-¹³C]Acetate pks Type II Polyketide Synthase acetate->pks polyketide Octaketide Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization intermediate Dihydroxynaphthalene Intermediate cyclization->intermediate dimerization Dimerization intermediate->dimerization actinorhodin Actinorhodin dimerization->actinorhodin

References

Safety Operating Guide

Safe Disposal of 4-Methyl-3-hepten-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management and disposal of chemical waste is paramount for ensuring a safe working environment and maintaining environmental integrity. This guide outlines the essential, step-by-step procedures for the proper disposal of 4-Methyl-3-hepten-2-one, a flammable liquid that requires careful handling. Adherence to these protocols is critical for preventing accidents, minimizing environmental impact, and complying with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a flammable liquid and is harmful to aquatic life with long-lasting effects.[1] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat when handling this compound.[1]

  • Ventilation: All work with this chemical should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid the inhalation of vapors.[1][2]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[3] Use explosion-proof equipment when handling larger quantities.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and its common isomer, 6-Methyl-5-hepten-2-one.

PropertyValueSource
This compound
CAS Number22319-25-1[5][6]
Molecular FormulaC8H14O[6]
Molecular Weight126.20 g/mol [6]
6-Methyl-5-hepten-2-one
CAS Number110-93-0[1]
Molecular FormulaC8H14O[1]
Molecular Weight126.20 g/mol [1]
Flash Point50-57 °C (122-135 °F)[1]
Boiling Point173 °C at 760 mmHg[1]
Density0.855 g/mL at 25 °C[1]
Acute Oral Toxicity (LD50, rat)3,570 mg/kg bw[1]
Aquatic Toxicity (EC50, 72h, Algae)191 mg/L[1]

Operational Disposal Plan: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste.[7][8] Do not dispose of this chemical down the drain or in regular trash.[9]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, compatible container for the collection of this compound waste. The original container can often be reused for this purpose.[7]

  • Container Material: Use a container made of a material that will not react with or be degraded by ketones. Glass or appropriate plastic containers are generally suitable. Avoid metal containers for any potentially corrosive waste.[7][10]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible chemicals such as strong oxidizing agents, acids, or bases.[2][11] Collect halogenated and non-halogenated organic solvents in separate containers.[11]

Step 2: Container Management

  • Labeling: As soon as the first drop of waste is added, clearly label the container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7][11] The label should also include the approximate concentration or composition if it is a mixture.

  • Secure Sealing: Keep the waste container tightly sealed at all times, except when adding waste.[7][10] This prevents the release of flammable vapors and reduces the risk of spills.

  • Container Condition: Ensure the container is in good condition, with no leaks or external chemical residue.[7] If a container begins to leak, transfer the contents to a new, suitable container immediately.[7]

Step 3: Storage Prior to Disposal

  • Designated Storage Area: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[10][11] This area should be near the point of generation.[7]

  • Safe Location: The storage area should be away from heat, sparks, and high-traffic areas to minimize the risk of accidents.[11] If possible, store flammable liquid waste in a dedicated flammable storage cabinet.[11]

  • Secondary Containment: It is good practice to use secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office or a designated waste management provider.

  • Waste Pickup Request: Submit a request for hazardous waste pickup, providing all necessary information about the waste, including the chemical name and quantity.

  • Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and local regulations.

Experimental Protocols Cited

This guide is based on established safety protocols and hazardous waste management regulations. The primary "experiments" are the procedural steps for safe handling and disposal, which are derived from sources such as Safety Data Sheets (SDS) and institutional hazardous waste guidelines.[1][2][7][11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Use a Designated, Compatible Waste Container A->C Handle Safely B Work in a Well-Ventilated Area (Fume Hood) B->C D Label Container: 'HAZARDOUS WASTE' 'this compound' C->D Immediately After First Use E Keep Container Securely Sealed D->E F Store in a Designated Satellite Accumulation Area E->F Store Securely G Segregate from Incompatible Materials F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H When Ready for Disposal I Proper Disposal by Licensed Facility H->I EHS Manages Final Disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 4-Methyl-3-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling 4-Methyl-3-hepten-2-one in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Summary

This compound is a flammable liquid and vapor. It may cause skin and serious eye irritation. Inhalation of high concentrations may lead to respiratory irritation, drowsiness, or dizziness.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the primary defense against chemical exposure. All personnel handling this compound must use the following equipment.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemMaterial/StandardSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedA face shield should be worn in situations with a higher risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesImpervious gloves; Nitrile or Viton® are recommended for similar compounds.[3][4]Always inspect gloves for degradation or punctures before use and change them frequently.
Body Protection Laboratory CoatFlame-retardant material such as Nomex® or treated cotton is advisable due to the flammable nature of the chemical.Standard polyester (B1180765) lab coats are not suitable as they can melt and adhere to the skin in a fire.[4]
Respiratory Protection NIOSH-approved RespiratorNot generally required for small-scale use in a properly functioning chemical fume hood.[4]If working outside of a fume hood, with large quantities, or if vapor or mist is generated, a risk assessment should determine the need for a half or full facepiece respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA).[3]
Footwear Closed-toe ShoesNon-porous materialMust protect against spills.
Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₄O[5][6][7]
Molecular Weight 126.20 g/mol [5][8]
Appearance Clear, colorless to slightly pale yellow liquid[3]
Odor Honey-like[3]
Boiling Point 130°C[3]
Flash Point 27°C[3]
Density 0.86 g/mL[3]
Solubility in Water Soluble (3g/100mL at 20°C)[3]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential to minimize risks.

Experimental Workflow

The following diagram outlines the standard operating procedure for working with this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Materials & Spill Kit prep_fume_hood->prep_materials handling_transfer Transfer Chemical prep_materials->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate disposal_liquid Collect Liquid Waste handling_reaction->disposal_liquid cleanup_ppe Remove PPE cleanup_decontaminate->cleanup_ppe disposal_solid Collect Solid Waste cleanup_decontaminate->disposal_solid cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_label Label Waste Containers disposal_liquid->disposal_label disposal_solid->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store

Safe Handling Workflow for this compound.
Step-by-Step Handling Procedures

  • Preparation:

    • Don PPE: Before entering the laboratory, put on a flame-retardant lab coat, closed-toe shoes, and safety glasses.

    • Work Area: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood. Verify the fume hood is functioning correctly.

    • Gather Materials: Assemble all necessary experimental equipment and ensure a spill kit is readily accessible.

  • Handling:

    • Grounding: When transferring the chemical, ground and bond containers and receiving equipment to prevent static discharge. Use explosion-proof equipment.[9][10]

    • Avoid Inhalation and Contact: Handle the chemical in a way that minimizes the generation of vapors or mists. Avoid contact with skin and eyes.[3]

    • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.

  • Post-Handling:

    • Decontamination: After use, decontaminate the work surface with an appropriate solvent and then wash with soap and water.

    • PPE Removal: Remove gloves and lab coat before leaving the laboratory.

    • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[3][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[3][10]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][10]
First Aiders A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.[3]
Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste:

    • Collection: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container.

    • Compatibility: Do not mix with incompatible waste streams. It should not be stored with strong oxidizing agents.[11]

  • Solid Waste:

    • Collection: Any materials contaminated with this compound, such as gloves, absorbent pads, and filter paper, must be collected in a separate, clearly labeled hazardous waste container.[4]

  • Disposal Route:

    • All waste must be disposed of through a licensed chemical waste disposal company. Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[12] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][9]

  • Keep away from heat, sparks, open flames, and hot surfaces.[9]

  • Store under an inert gas atmosphere.[3]

  • Store separately from strong oxidizing agents, strong bases, and strong reducing agents.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.